Diethyl 1-tetradecanephosphonate
Description
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Properties
IUPAC Name |
1-diethoxyphosphoryltetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIYYOBPHXJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348698 | |
| Record name | Diethyl 1-Tetradecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5191-09-3 | |
| Record name | Diethyl 1-Tetradecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 1-tetradecanephosphonate CAS number 5191-09-3 properties
An In-depth Technical Guide to Diethyl 1-tetradecanephosphonate (CAS: 5191-09-3) for Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl 1-tetradecanephosphonate, CAS number 5191-09-3. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of this compound's properties, synthesis, and potential applications. This document moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and to propose logical, field-proven experimental methodologies.
Introduction and Strategic Overview
Diethyl 1-tetradecanephosphonate is an organophosphorus compound distinguished by a phosphonate functional group attached to a long, saturated C14 alkyl chain (tetradecyl group). This unique amphiphilic structure—a polar phosphonate head and a long nonpolar hydrocarbon tail—is the primary determinant of its physical properties and potential applications. While specific research on this molecule is not widely published, its structural motifs are common in compounds used as surfactants, lubricants, and, increasingly, as intermediates in the synthesis of biologically active molecules.[1]
Organophosphonates are recognized for their stability and their ability to mimic phosphates in biological systems, making them a subject of interest in medicinal chemistry. The long alkyl chain of this particular phosphonate suggests potential utility in modulating hydrophobic interactions, for example, in membrane-targeting applications or as a hydrophobic tail in novel drug delivery systems. This guide will synthesize the available data and provide expert-driven predictions and protocols to facilitate its use in a research and development setting.
Chemical Identity and Molecular Structure
A clear understanding of the molecule's identity is the foundation for all subsequent research.
-
CAS Number: 5191-09-3[2]
-
Molecular Formula: C₁₈H₃₉O₃P[2]
-
Molecular Weight: 334.47 g/mol [2]
-
IUPAC Name: diethyl tetradecylphosphonate[3]
-
Common Synonyms: Diethyl 1-tetradecylphosphonate, 1-diethoxyphosphoryltetradecane, Tetradecane-1-phosphonic acid diethyl ester[1][4]
Caption: 2D Structure of Diethyl 1-tetradecanephosphonate.
Physicochemical and Computational Properties
The compound's physical and chemical characteristics are summarized below. These properties are critical for predicting its behavior in various solvents and under different experimental conditions.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Melting Point | 8 °C | [4] |
| Boiling Point | 199-201 °C @ 3 mmHg | [4] |
| Density | 0.922 g/cm³ | [4] |
| Refractive Index | 1.4445 (@ 20°C) | [4] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
| Stability | Stable under normal conditions | [1][5] |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | [2] |
| LogP (predicted) | 6.9536 | [2] |
Expert Insights:
-
The high boiling point is consistent with its molecular weight and the polar phosphonate group, which increases intermolecular forces. Distillation for purification must be performed under a high vacuum to prevent thermal decomposition.
-
The very high predicted LogP value of 6.95 confirms the compound's lipophilic (hydrophobic) nature, dominated by the C14 alkyl chain.[2] This suggests excellent solubility in nonpolar organic solvents like hexanes and dichloromethane, but poor solubility in water.[1]
-
Its stability is generally high, but the phosphonate ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions, which would yield tetradecanephosphonic acid and ethanol.[1]
Synthesis Protocol: Michaelis-Arbuzov Reaction
Reaction Principle: The reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (1-bromotetradecane). The resulting intermediate then undergoes a dealkylation step, typically via an Sₙ2 mechanism, to yield the final phosphonate product.
Caption: Workflow for the synthesis of Diethyl 1-tetradecanephosphonate.
Step-by-Step Experimental Methodology
-
Reactor Setup: Equip a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Charging Reactants: Charge the flask with 1.0 equivalent of 1-bromotetradecane. Add 1.2 to 1.5 equivalents of triethyl phosphite. The excess phosphite ensures the complete conversion of the alkyl bromide and can be removed later.
-
Reaction Conditions:
-
Begin stirring the mixture.
-
Slowly heat the reaction mixture to 140-160 °C. The reaction is typically conducted neat (without solvent).
-
Monitor the reaction progress by observing the reflux of the byproduct, bromoethane (boiling point: 38 °C), which will distill out of the reaction mixture and can be collected in a cooled trap. The reaction is generally complete when the evolution of bromoethane ceases (typically 3-6 hours).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl phosphite by distillation under reduced pressure.
-
The remaining crude product is then purified by fractional distillation under high vacuum (e.g., at ~3 mmHg) to yield the pure Diethyl 1-tetradecanephosphonate as a colorless liquid.[4] The literature boiling point of 199-201 °C at this pressure serves as a validation checkpoint for product identity.[4]
-
Predicted Spectral Characteristics for Structural Verification
No publicly available spectra were found. However, based on the known structure, the following spectral characteristics can be reliably predicted. These predictions are essential for researchers to verify the identity and purity of their synthesized material.
-
¹H NMR (Proton NMR):
-
~4.1-4.0 ppm: A quintet or multiplet corresponding to the four protons of the two -O-CH₂ -CH₃ groups. The splitting is due to coupling with both the phosphorus atom (²J(P,H)) and the adjacent methyl protons.
-
~1.7-1.5 ppm: A multiplet corresponding to the -P-CH₂ -CH₂- protons on the tetradecyl chain. These are shifted downfield due to the influence of the electron-withdrawing phosphonate group.
-
~1.3 ppm: A triplet corresponding to the six protons of the two -O-CH₂-CH₃ groups.
-
~1.25 ppm: A large, broad signal corresponding to the bulk of the methylene (-CH₂ -) protons in the middle of the tetradecyl chain.
-
~0.88 ppm: A triplet corresponding to the terminal methyl (-CH₃ ) group of the tetradecyl chain.
-
-
¹³C NMR (Carbon NMR):
-
~61 ppm (doublet): Carbon of the -O-C H₂-CH₃ groups, split by the phosphorus atom (²J(P,C)).
-
~30-22 ppm: A series of peaks for the carbons of the tetradecyl chain. The carbon directly attached to phosphorus (-P-C H₂-) will appear as a doublet with a large coupling constant (¹J(P,C)).
-
~16 ppm (doublet): Carbon of the -O-CH₂-C H₃ groups, split by the phosphorus atom (³J(P,C)).
-
~14 ppm: Carbon of the terminal -C H₃ group of the tetradecyl chain.
-
-
IR Spectroscopy:
-
2950-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.
-
~1250 cm⁻¹: A very strong and characteristic P=O (phosphoryl) stretching absorption.
-
~1050-1020 cm⁻¹: Strong P-O-C stretching vibrations.[6]
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 334.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of ethoxy groups, ethylene, and cleavage along the long alkyl chain.
-
Potential Applications and Future Research Directions
The unique structure of Diethyl 1-tetradecanephosphonate makes it a candidate for several advanced applications.
-
Surfactants and Emulsifiers: With its distinct polar head and nonpolar tail, it is a classic surfactant structure.[1] It could be investigated for use in creating stable emulsions in industrial or pharmaceutical formulations, particularly where phosphate-based surfactants are undesirable.
-
Precursor for Biologically Active Molecules: Phosphonic acids are known to be potent enzyme inhibitors because they can act as stable mimics of phosphate transition states. Diethyl 1-tetradecanephosphonate can be readily hydrolyzed to the corresponding tetradecylphosphonic acid. This long-chain phosphonic acid could be explored as an inhibitor for enzymes that process long-chain lipid phosphates. Furthermore, related α-aminophosphonates have shown potential as anticancer agents, suggesting that this compound could serve as a key intermediate for synthesizing novel therapeutic candidates.[7]
-
Surface Modification: The phosphonate group has a strong affinity for metal oxide surfaces. This compound could be used to create self-assembled monolayers on surfaces like titania or alumina, rendering them hydrophobic. This has applications in anti-corrosion coatings, lubrication, and biomedical implants.
Safety and Handling
As an organophosphorus compound, appropriate safety precautions are mandatory.
-
General Hazards: While some supplier data sheets indicate no specific hazards[5], others list risk statements for irritation to the eyes, respiratory system, and skin (R36/37/38).[4] It is prudent to handle the compound as a potential irritant.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors or mists. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Trustworthiness Protocol: Always consult the most current Safety Data Sheet (SDS) provided by your chemical supplier before beginning any experimental work. The information provided here is for guidance and is based on available public data, which may not be exhaustive.
Conclusion
Diethyl 1-tetradecanephosphonate (CAS 5191-09-3) is a chemical compound with significant, albeit largely unexplored, potential. Its value lies in its well-defined amphiphilic structure, its predictable chemical reactivity, and its relationship to the broader class of biologically relevant organophosphonates. This guide has provided a framework for understanding its core properties, a reliable protocol for its synthesis, and a predictive basis for its analytical characterization. It is hoped that this technical synthesis will empower researchers to confidently incorporate this versatile molecule into their development programs for new materials and therapeutics.
References
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BIOFOUNT. (n.d.). 5191-09-3|1-十四烷基膦酸二乙酯. Retrieved from [Link][8]
-
Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
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Arkat USA. (2012). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. ARKIVOC, 2012(viii), 119-127. Retrieved from [Link]
-
PubMed. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link][6]
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- 1. CAS 5191-09-3: Diethyl 1-tetradecanephosphonate [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Diethyl 1-tetradecylphosphonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. DIETHYL 1-TETRADECANEPHOSPHONATE CAS#: 5191-09-3 [amp.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5191-09-3|1-十四烷基膦酸二乙酯|Diethyl1-Tetradecylphosphonate|-范德生物科技公司 [bio-fount.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl 1-Tetradecanephosphonate
This guide provides a comprehensive technical overview for the synthesis and characterization of Diethyl 1-tetradecanephosphonate, a long-chain alkylphosphonate ester. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a detailed understanding of the preparation and analytical validation of this class of compounds.
Introduction: The Significance of Alkylphosphonates
Alkylphosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature imparts unique physicochemical properties, making them valuable in a range of applications. In drug discovery, the phosphonate moiety can act as a non-hydrolyzable mimic of phosphate esters, enabling the design of enzyme inhibitors with enhanced stability. The long alkyl chain of Diethyl 1-tetradecanephosphonate suggests potential applications as surfactants, lubricants, or as intermediates in the synthesis of more complex bioactive molecules.
Synthesis of Diethyl 1-tetradecanephosphonate via the Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, proceeding through a phosphonium salt intermediate that subsequently dealkylates to form the final phosphonate product.
Reaction Mechanism
The reaction proceeds via a two-step S\textsubscript{N}2 mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of 1-bromotetradecane, displacing the bromide ion and forming a triethoxy(tetradecyl)phosphonium bromide intermediate.
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt. This results in the formation of Diethyl 1-tetradecanephosphonate and ethyl bromide as a byproduct.[3]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of long-chain alkylphosphonates.[4]
Materials:
-
1-Bromotetradecane
-
Triethyl phosphite
-
Anhydrous Toluene (optional, for high-boiling reactants)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a bubbler or drying tube), and a dropping funnel. The entire apparatus should be under an inert atmosphere of nitrogen or argon.
-
Charging Reactants: Charge the flask with 1-bromotetradecane (1.0 equivalent).
-
Addition of Triethyl Phosphite: Add triethyl phosphite (1.1 equivalents) to the dropping funnel.
-
Reaction: Slowly add the triethyl phosphite to the 1-bromotetradecane with vigorous stirring. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the initial exotherm subsides, heat the reaction mixture to 140-160 °C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct (boiling point: 38 °C) or by analytical techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove any remaining volatile components (e.g., excess triethyl phosphite, ethyl bromide) by distillation under reduced pressure. The crude Diethyl 1-tetradecanephosphonate can be purified by vacuum distillation or column chromatography on silica gel.
Characterization of Diethyl 1-tetradecanephosphonate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Diethyl 1-tetradecanephosphonate. Due to the presence of the phosphorus atom (³¹P, 100% natural abundance, spin I = 1/2), characteristic couplings are observed in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
-
-O-CH₂-CH₃: A multiplet (quartet of doublets or more complex) around 4.1-4.0 ppm due to coupling with the adjacent methyl protons and the phosphorus atom.
-
-P-CH₂-: A multiplet around 1.7-1.6 ppm, coupled to the adjacent methylene protons and the phosphorus atom.
-
-CH₂- chain: A broad multiplet between 1.4-1.2 ppm representing the majority of the methylene groups in the tetradecyl chain.
-
-O-CH₂-CH₃: A triplet around 1.3 ppm, coupled to the methylene protons.
-
Terminal -CH₃: A triplet around 0.9 ppm, coupled to the adjacent methylene protons.
¹³C NMR Spectroscopy:
-
-O-CH₂-: A doublet around 61 ppm due to coupling with the phosphorus atom.
-
-P-CH₂-: A doublet with a large coupling constant (¹J\textsubscript{C-P}) around 25-30 ppm.
-
Alkyl Chain Carbons: A series of signals between 22-32 ppm.
-
-O-CH₂-CH₃: A doublet around 16 ppm due to coupling with the phosphorus atom.
-
Terminal -CH₃: A signal around 14 ppm.
³¹P NMR Spectroscopy:
-
A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. For dialkyl alkylphosphonates, the chemical shift typically appears in the range of +25 to +35 ppm relative to 85% H₃PO₄.[5][6]
| Parameter | Predicted Data |
| ¹H NMR (CDCl₃) | δ 4.15-4.05 (m, 4H, OCH₂CH₃), 1.75-1.65 (m, 2H, PCH₂), 1.45-1.20 (m, 24H, (CH₂)₁₂), 1.33 (t, J ≈ 7 Hz, 6H, OCH₂CH₃), 0.88 (t, J ≈ 7 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 61.4 (d, ²J\textsubscript{C-P} ≈ 6.5 Hz, OCH₂), 31.9, 30.3, 29.6, 29.5, 29.3, 29.2, 29.1, 28.9, 28.7, 22.7 ((CH₂)₁₂), ~25-30 (d, ¹J\textsubscript{C-P} > 100 Hz, PCH₂), 16.4 (d, ³J\textsubscript{C-P} ≈ 6.0 Hz, OCH₂CH₃), 14.1 (CH₃) |
| ³¹P NMR (CDCl₃) | δ ~ +32 ppm |
Table 1: Predicted NMR Spectroscopic Data for Diethyl 1-tetradecanephosphonate.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2955-2850 | C-H stretching (alkyl) |
| 1465 | C-H bending (CH₂) |
| 1240-1260 | P=O stretching (strong, characteristic) |
| 1020-1050 | P-O-C stretching (strong) |
Table 2: Predicted IR Absorption Bands for Diethyl 1-tetradecanephosphonate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron ionization (EI) is a common technique for this class of compounds.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 334.
-
Fragmentation: Common fragmentation pathways for alkylphosphonates include cleavage of the P-C bond, loss of the alkoxy groups, and rearrangements.[7]
| m/z | Predicted Fragment |
| 334 | [M]⁺ |
| 305 | [M - C₂H₅]⁺ |
| 289 | [M - OC₂H₅]⁺ |
| 137 | [P(O)(OEt)₂]⁺ |
Table 3: Predicted Major Fragments in the Mass Spectrum of Diethyl 1-tetradecanephosphonate.
Conclusion
This technical guide outlines a reliable and well-established method for the synthesis of Diethyl 1-tetradecanephosphonate using the Michaelis-Arbuzov reaction. The provided experimental protocol, along with the detailed characterization data, serves as a valuable resource for the preparation and validation of this and similar long-chain alkylphosphonate esters. The scientific integrity of this guide is grounded in established chemical principles and supported by spectroscopic data from analogous compounds. Researchers and drug development professionals can utilize this information to confidently synthesize and characterize Diethyl 1-tetradecanephosphonate for their specific applications.
References
Sources
Diethyl 1-tetradecanephosphonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Diethyl 1-tetradecanephosphonate, a long-chain alkyl phosphonate ester, represents a class of organophosphorus compounds with significant potential in the pharmaceutical and life sciences sectors. Its unique combination of a polar phosphonate head and a long, lipophilic alkyl tail imparts amphiphilic properties that are highly valuable in drug delivery and formulation. This technical guide provides an in-depth exploration of the physical and chemical properties of Diethyl 1-tetradecanephosphonate, offering field-proven insights and detailed experimental protocols to support its application in research and drug development.
The phosphonate moiety serves as a stable isostere for phosphate groups, which are ubiquitous in biological systems. This structural mimicry allows for the design of molecules that can interact with biological targets while resisting enzymatic hydrolysis, a common challenge with phosphate esters.[1][2] The tetradecyl chain, a fourteen-carbon alkyl group, significantly enhances the lipophilicity of the molecule. This property is crucial for improving the membrane permeability and oral bioavailability of drug candidates that would otherwise be limited by poor absorption.[3]
This guide will delve into the core physicochemical characteristics of Diethyl 1-tetradecanephosphonate, its synthesis and reactivity, and its potential applications as a prodrug moiety and a component of advanced drug delivery systems.
Physicochemical Properties
The physical and chemical properties of Diethyl 1-tetradecanephosphonate are fundamental to its behavior in both chemical and biological systems. A thorough understanding of these characteristics is essential for its effective application.
Table 1: Physical and Chemical Properties of Diethyl 1-tetradecanephosphonate
| Property | Value | Source(s) |
| CAS Number | 5191-09-3 | N/A |
| Molecular Formula | C₁₈H₃₉O₃P | N/A |
| Molecular Weight | 334.47 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Melting Point | 8 °C | N/A |
| Boiling Point | 199-201 °C at 3 mmHg | N/A |
| Density | 0.922 g/cm³ | N/A |
| Refractive Index (n²⁰/D) | 1.4445 | N/A |
| Solubility | Soluble in organic solvents; limited solubility in water. | N/A |
The long tetradecyl chain dominates the physical properties of the molecule, rendering it a liquid at room temperature with a relatively high boiling point. Its solubility profile reflects its amphiphilic nature, with good solubility in nonpolar organic solvents and limited miscibility with water.
Chemical Structure and Reactivity
The structure of Diethyl 1-tetradecanephosphonate is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a tetradecyl group and two ethoxy groups.
Caption: Chemical structure of Diethyl 1-tetradecanephosphonate.
Synthesis
The most common and efficient method for the synthesis of diethyl alkylphosphonates is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 1-bromotetradecane.
Caption: Stepwise hydrolysis of Diethyl 1-tetradecanephosphonate.
This stability is a key feature exploited in drug design, where the phosphonate group can act as a stable mimic of a phosphate group, preventing metabolic degradation. [1]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the long alkyl chain.
-
Triplet (δ ≈ 0.9 ppm, 3H): The terminal methyl group (CH₃) of the tetradecyl chain.
-
Multiplet (δ ≈ 1.2-1.4 ppm, 22H): The methylene groups (CH₂) of the tetradecyl chain that are not adjacent to the phosphorus atom.
-
Triplet (δ ≈ 1.3 ppm, 6H): The methyl groups (CH₃) of the two ethoxy groups, coupled to the adjacent methylene protons.
-
Multiplet (δ ≈ 1.6-1.8 ppm, 2H): The methylene group (CH₂) of the tetradecyl chain adjacent to the phosphorus atom.
-
Quintet (δ ≈ 4.0-4.2 ppm, 4H): The methylene groups (OCH₂) of the two ethoxy groups, coupled to both the adjacent methyl protons and the phosphorus atom.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
-
δ ≈ 14 ppm: The terminal methyl carbon of the tetradecyl chain.
-
δ ≈ 16 ppm (doublet, J ≈ 6 Hz): The methyl carbons of the ethoxy groups, showing coupling to the phosphorus atom.
-
δ ≈ 22-32 ppm: A series of peaks for the methylene carbons of the tetradecyl chain.
-
δ ≈ 61 ppm (doublet, J ≈ 7 Hz): The methylene carbons of the ethoxy groups, showing coupling to the phosphorus atom.
-
δ ≈ 25-35 ppm (doublet, J ≈ 140 Hz): The carbon of the tetradecyl chain directly bonded to the phosphorus atom, exhibiting a large one-bond C-P coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the P=O, P-O-C, and C-H bonds.
-
2850-3000 cm⁻¹: Strong C-H stretching vibrations from the alkyl chain and ethyl groups.
-
1450-1470 cm⁻¹: C-H bending vibrations.
-
1250-1260 cm⁻¹: A strong P=O stretching vibration, which is a characteristic peak for phosphonates.
-
1020-1050 cm⁻¹ and 950-970 cm⁻¹: Strong P-O-C stretching vibrations.
Mass Spectrometry (MS)
Electron impact mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 334 may be observed, but fragmentation is expected to be significant. Common fragmentation patterns for diethyl alkylphosphonates include the loss of ethylene (28 Da) from the ethoxy groups and cleavage of the alkyl chain. [4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of Diethyl 1-tetradecanephosphonate. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.
Protocol 1: Synthesis via Michaelis-Arbuzov Reaction
Caption: Workflow for the synthesis of Diethyl 1-tetradecanephosphonate.
Materials:
-
Triethyl phosphite
-
1-Bromotetradecane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Distillation apparatus
-
Vacuum pump
-
Silica gel for column chromatography (optional)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-bromotetradecane (1.0 equivalent).
-
Addition of Reagent: Add triethyl phosphite (1.1 to 1.5 equivalents) to the flask. The reaction is often performed neat (without solvent).
-
Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The reaction is typically exothermic, and the temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The byproduct, ethyl bromide, has a low boiling point (38 °C) and will be removed during the subsequent purification step.
-
Purification: Purify the crude product by vacuum distillation. Alternatively, for smaller scales or higher purity, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and MS as described in the "Spectroscopic Characterization" section.
Protocol 2: Characterization by NMR Spectroscopy
Materials:
-
Diethyl 1-tetradecanephosphonate sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified Diethyl 1-tetradecanephosphonate in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans will be required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to confirm the structure of the molecule.
Applications in Drug Development
The unique properties of Diethyl 1-tetradecanephosphonate make it an attractive component in drug design and delivery.
Lipophilic Prodrugs
Many potent drug molecules suffer from poor oral bioavailability due to low lipophilicity, which hinders their ability to cross cell membranes. By covalently attaching Diethyl 1-tetradecanephosphonate to a drug molecule, its overall lipophilicity can be significantly increased. This "prodrug" approach masks the polar functional groups of the parent drug, facilitating its absorption. Once absorbed, the phosphonate ester can be cleaved by enzymes in the body to release the active drug. [3][5]
Caption: The prodrug concept utilizing a lipophilic phosphonate.
Phosphate Isosteres
The phosphonate group is a well-established bioisostere for the phosphate group. [1][2][6][7][8]Phosphates are common in biological molecules but are susceptible to enzymatic cleavage by phosphatases. Replacing a phosphate with a phosphonate group, which has a more stable carbon-phosphorus bond, can lead to drug candidates with improved metabolic stability and longer duration of action. The diethyl ester form can serve as a prodrug of the phosphonic acid.
Excipient in Formulations
The amphiphilic nature of Diethyl 1-tetradecanephosphonate suggests its potential use as an excipient in drug formulations. It could act as a solubilizing agent for poorly water-soluble drugs or as a component in lipid-based drug delivery systems such as liposomes or nanoemulsions.
Safety and Handling
Organophosphorus compounds can have varying degrees of toxicity. While Diethyl 1-tetradecanephosphonate is not classified as a highly toxic compound, it is essential to handle it with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [9][10][11][12]
Conclusion
Diethyl 1-tetradecanephosphonate is a versatile molecule with a promising future in pharmaceutical sciences. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an accessible tool for researchers. The ability of its long alkyl chain to enhance lipophilicity and the stability of the phosphonate group as a phosphate isostere provide a strong rationale for its use in the development of novel prodrugs and drug delivery systems. This guide has provided a comprehensive overview of its key characteristics and practical methodologies to facilitate its application in the laboratory. As the demand for more effective and bioavailable drugs continues to grow, the strategic use of molecules like Diethyl 1-tetradecanephosphonate will undoubtedly play an increasingly important role in advancing drug development.
References
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Marinetti, A., & Savignac, P. (n.d.). diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. Retrieved from [Link]
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Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Unveiling Diethyl 1-Tetradecanephosphonate: A Technical Guide for Scientific Professionals
Core Molecular Identity and Structure
Diethyl 1-tetradecanephosphonate is an organophosphorus compound belonging to the phosphonate ester family. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a long, fourteen-carbon alkyl chain (tetradecyl group). This amphiphilic nature, with a polar phosphonate head and a nonpolar hydrocarbon tail, is fundamental to its chemical behavior and applications.
The definitive molecular formula for Diethyl 1-tetradecanephosphonate is C18H39O3P.[1][2] Its identity is further solidified by its Chemical Abstracts Service (CAS) registry number: 5191-09-3.[1][3][4]
To facilitate computational modeling and database searching, the following structural identifiers are crucial:
-
SMILES (Simplified Molecular-Input Line-Entry System): CCCCCCCCCCCCCCP(=O)(OCC)OCC[4]
-
InChI (International Chemical Identifier): InChI=1S/C18H39O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20-5-2)21-6-3/h4-18H2,1-3H3[4]
The structural arrangement of these atoms dictates the molecule's reactivity and physical properties. The phosphorus-carbon bond is notably stable, and the diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid, a key transformation for certain applications.
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of Diethyl 1-tetradecanephosphonate, highlighting the key functional groups.
Caption: 2D structure of Diethyl 1-tetradecanephosphonate.
Physicochemical Properties and Molecular Weight
The molecular weight of Diethyl 1-tetradecanephosphonate is a key parameter for stoichiometric calculations in synthesis and for various analytical techniques. The calculated molecular weight is approximately 334.47 g/mol .[1][2] Minor variations in this value may be reported depending on the isotopic composition considered.[3][4]
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and handling.
| Property | Value | Source(s) |
| Molecular Formula | C18H39O3P | [1][2] |
| Molecular Weight | 334.47 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 199-201 °C at 3 mmHg | [1] |
| Density | 0.922 g/cm³ | [1] |
| Refractive Index | 1.4445 | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water | [4] |
These properties are consistent with a molecule possessing a significant nonpolar alkyl chain, leading to its oily liquid state at room temperature and its solubility characteristics.
Synthesis and Mechanistic Considerations
The synthesis of diethyl alkylphosphonates, such as Diethyl 1-tetradecanephosphonate, is commonly achieved through the Michaelis-Arbuzov reaction . This well-established and efficient method for forming carbon-phosphorus bonds is a cornerstone of organophosphorus chemistry.[5]
The reaction typically involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 1-bromotetradecane. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation, typically via an SN2 mechanism, to yield the final phosphonate ester.
Experimental Workflow: Michaelis-Arbuzov Synthesis
A generalized protocol for the synthesis of Diethyl 1-tetradecanephosphonate is as follows:
-
Reactant Preparation: Equimolar amounts of 1-bromotetradecane and triethyl phosphite are combined in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 160 °C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified, commonly by vacuum distillation, to remove any unreacted starting materials and byproducts, yielding the pure Diethyl 1-tetradecanephosphonate.
The choice of reaction temperature and time is critical and can be optimized to maximize yield and minimize side reactions. The purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Caption: Generalized workflow for the Michaelis-Arbuzov synthesis.
Relevance and Applications in Research and Development
The unique bifunctional nature of Diethyl 1-tetradecanephosphonate and its derivatives makes them valuable tools in various scientific disciplines.
Surface Modification and Biomaterials
Organophosphonates are increasingly utilized for the creation of robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).[6] The phosphonate headgroup forms strong, stable bonds with these surfaces, offering superior thermal and hydrolytic stability compared to traditional thiol-on-gold or silane-on-oxide systems.[6] This property is critical for applications in:
-
Biomaterial Engineering: Creating biocompatible and functionalized surfaces on medical implants to improve tissue integration and reduce rejection.
-
Biosensors: Immobilizing biorecognition elements (e.g., enzymes, antibodies) onto sensor surfaces with high stability and control.
Drug Delivery and Prodrug Strategies
The long alkyl chain of Diethyl 1-tetradecanephosphonate imparts significant lipophilicity. This characteristic can be exploited in drug delivery systems to:
-
Enhance Membrane Permeability: By incorporating this moiety into a drug molecule, its ability to cross cell membranes can be improved, potentially increasing its bioavailability.
-
Formulation of Lipid-Based Nanoparticles: The amphiphilic nature of the corresponding phosphonic acid can be utilized in the formation of micelles or liposomes for encapsulating and delivering therapeutic agents.
Furthermore, phosphonate esters can serve as prodrugs. In the physiological environment, these esters can be cleaved by enzymes to release the active phosphonic acid drug, allowing for controlled release and targeted delivery.
Conclusion
Diethyl 1-tetradecanephosphonate is a molecule with a well-defined structure and a versatile set of physicochemical properties. Its synthesis via the robust Michaelis-Arbuzov reaction is straightforward, making it an accessible building block for further chemical elaboration. The insights provided in this guide underscore its significance and potential in the development of advanced materials, sophisticated drug delivery systems, and novel therapeutic agents. A thorough understanding of its molecular structure and weight is the foundation upon which innovative applications will be built.
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The Solubility Profile of Diethyl 1-tetradecanephosphonate in Organic Solvents: A Methodological Approach
An In-Depth Technical Guide
Introduction
Diethyl 1-tetradecanephosphonate (CAS: 5191-09-3) is an organophosphorus compound characterized by a polar diethyl phosphonate head group and a long, non-polar C14 alkyl chain.[1][2] This amphiphilic structure makes it a subject of interest in various fields, including materials science, as a surfactant or emulsifier, and in life sciences as a potential bioactive molecule or a stable bioisostere for phosphate groups.[2][3] For professionals in research and drug development, a comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for any application, governing everything from reaction kinetics and purification strategies to formulation and bioavailability.
This guide deviates from a simple presentation of solubility data. Due to the scarcity of published quantitative solubility values for Diethyl 1-tetradecanephosphonate, we adopt a more foundational and practical approach. This document serves as a methodological whitepaper, equipping researchers with the theoretical framework, experimental protocols, and data interpretation strategies necessary to systematically determine the solubility profile of this compound in a range of relevant organic solvents. We will explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Part 1: Physicochemical Profile and Theoretical Solubility Principles
To predict and understand the solubility of Diethyl 1-tetradecanephosphonate, we must first examine its molecular structure and inherent physicochemical properties.
Molecular Characteristics:
-
Molecular Formula: C₁₈H₃₉O₃P[1]
-
Appearance: Colorless to pale yellow liquid[2]
-
Key Structural Features:
-
Hydrophobic Tail: A 14-carbon alkyl chain (tetradecyl group) that is non-polar and will readily interact with non-polar solvents through van der Waals forces.
-
Polar Head: A diethyl phosphonate group (-PO(OCH₂CH₃)₂) which contains polar P=O and P-O-C bonds, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
The Principle of "Like Dissolves Like"
The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve in a solvent if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions. This is qualitatively summarized by the adage "like dissolves like."
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak van der Waals forces. The long hydrophobic tail of Diethyl 1-tetradecanephosphonate is expected to interact favorably with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. We anticipate favorable dipole-dipole interactions between these solvents and the polar phosphonate head.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess O-H bonds and can both donate and accept hydrogen bonds. While they can interact with the phosphonate head, the large non-polar tail may limit solubility compared to smaller, more polar solutes.
The interplay between the large hydrophobic tail and the polar head group suggests that Diethyl 1-tetradecanephosphonate will exhibit broad solubility in many common organic solvents but limited solubility in highly polar solvents like water.[2]
Part 2: A Systematic Framework for Solubility Determination
We propose a two-tiered approach to systematically and efficiently characterize the solubility of Diethyl 1-tetradecanephosphonate. This workflow ensures that maximum information is gained while conserving material and time.
Caption: Experimental workflow for solubility determination.
Tier 1: Rapid Qualitative Solubility Screening
Objective: To quickly assess the solubility of Diethyl 1-tetradecanephosphonate across a diverse set of organic solvents at room temperature.
Rationale: This initial screen uses a small amount of material to rapidly identify promising solvents for specific applications and for further quantitative analysis. By testing solvents with varying polarities and hydrogen bonding capabilities, we can build a practical understanding of the compound's behavior.
Experimental Protocol:
-
Preparation: Dispense 25 mg (± 1 mg) of Diethyl 1-tetradecanephosphonate into a series of small, dry glass vials (e.g., 4 mL). Each vial will correspond to one solvent to be tested.
-
Solvent Addition: To the first vial, add the selected solvent (e.g., Hexane) in 0.25 mL increments.
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.[5] Allow the vial to stand for 1-2 minutes and observe.
-
Observation: Visually inspect the solution for any undissolved material. Look for a clear, homogenous liquid.
-
Iteration: Continue adding solvent in 0.25 mL increments up to a total volume of 0.75 mL, repeating the agitation and observation steps.[6]
-
Classification: Record the solubility based on the following criteria:
-
Soluble: The compound completely dissolves to form a clear solution at any point.
-
Partially Soluble: A significant portion of the compound dissolves, but some remains undissolved even after adding the full 0.75 mL.
-
Insoluble: Little to no dissolution is observed.[7]
-
-
Documentation: Repeat this procedure for each selected solvent and record the results in a structured table.
Table 1: Template for Qualitative Solubility Screening Results
| Solvent Class | Solvent | Polarity Index | Solubility (at ~25°C) | Observations |
|---|---|---|---|---|
| Non-Polar | Hexane | 0.1 | [Record Result] | [e.g., Clear solution after 0.25 mL] |
| Toluene | 2.4 | [Record Result] | ||
| Polar Aprotic | Diethyl Ether | 2.8 | [Record Result] | |
| Ethyl Acetate | 4.4 | [Record Result] | ||
| Acetone | 5.1 | [Record Result] | ||
| Acetonitrile | 5.8 | [Record Result] | ||
| THF | 4.0 | [Record Result] | ||
| DMF | 6.4 | [Record Result] | ||
| DMSO | 7.2 | [Record Result] | ||
| Polar Protic | Ethanol | 4.3 | [Record Result] |
| | Methanol | 5.1 | [Record Result] | |
Note: Polarity Index values are relative and sourced from various compilations.[8]
Tier 2: Quantitative Solubility Determination by Isothermal Saturation
Objective: To precisely measure the equilibrium solubility of Diethyl 1-tetradecanephosphonate in select solvents at a controlled temperature.
Rationale: This method, a cornerstone of physical chemistry, establishes the thermodynamic solubility limit.[9] By adding an excess of the solute and allowing the system to reach equilibrium, we ensure the solvent is fully saturated. Subsequent analysis of the supernatant provides a precise, quantitative value. This is a self-validating protocol because the continued presence of undissolved solute confirms that the saturation point has been reached.
Experimental Protocol:
-
System Preparation: Add an excess amount of Diethyl 1-tetradecanephosphonate to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means adding enough solute such that a visible amount remains undissolved.
-
Equilibration: Seal the vial tightly. Place it in a temperature-controlled environment (e.g., an incubator shaker or a water bath on a stir plate) set to the desired temperature (e.g., 25°C). Agitate the mixture vigorously for a prolonged period (a minimum of 24 hours is recommended to ensure equilibrium is reached).
-
Phase Separation: After equilibration, cease agitation and allow the vial to remain undisturbed at the same temperature for at least 4 hours to allow the excess solute to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent transfer of any undissolved material. This step is critical for accuracy.
-
Solvent Evaporation (Gravimetric Analysis):
-
Dispense the filtered supernatant into a pre-weighed, dry vial. Record the exact volume transferred.
-
Remove the solvent under a stream of inert gas (e.g., nitrogen) or by using a vacuum concentrator. Gentle heating may be applied if the solvent is high-boiling, but care must be taken not to degrade the solute.
-
Once the solute is completely dry, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
-
Calculation:
-
Mass of Solute: (Final weight of vial + solute) - (Initial weight of empty vial)
-
Solubility: (Mass of Solute in mg) / (Volume of Supernatant in mL)
-
Table 2: Template for Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| [e.g., Toluene] | 25.0 | [Record Result] | [Calculate] |
| [e.g., Acetone] | 25.0 | [Record Result] | [Calculate] |
| [e.g., Ethanol] | 25.0 | [Record Result] | [Calculate] |
| [e.g., Toluene] | 40.0 | [Record Result] | [Calculate] |
Part 3: Key Factors Influencing Solubility
The solubility values determined are not absolute constants. They are influenced by several environmental and compositional factors that researchers must control and consider.
Caption: Factors governing the solubility of the compound.
-
Temperature: For most solid/liquid systems, solubility increases with temperature as the additional thermal energy helps overcome the solute-solute lattice energy.[10] Investigating solubility at different temperatures (e.g., 4°C, 25°C, 40°C) is crucial for applications involving heating or cooling steps.
-
Solvent Purity: The presence of water or other impurities in an organic solvent can significantly alter its polarity and, consequently, its ability to dissolve the solute. Always use high-purity, anhydrous solvents for accurate and reproducible measurements.
-
pH (in protic or aqueous-organic mixtures): While less relevant for pure aprotic solvents, if working in a mixture containing water or alcohols, the pH can become a factor. Phosphonate esters can undergo hydrolysis under strong acidic or basic conditions, which would chemically alter the compound rather than just dissolving it.[2]
Conclusion
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of Diethyl 1-tetradecanephosphonate. By combining a theoretical understanding of its amphiphilic nature with a robust two-tiered experimental workflow, users can generate a reliable and application-specific solubility profile. The emphasis on controlled, equilibrium-based methods ensures the generation of high-quality, reproducible data essential for advancing research and development objectives. The provided protocols and data templates offer a direct path to characterizing this compound and unlocking its full potential in various scientific applications.
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Stability and Storage of Diethyl 1-tetradecanephosphonate: A Guide to Preserving Chemical Integrity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 1-tetradecanephosphonate (CAS: 5191-09-3) is an organophosphorus compound with a significant lipophilic chain, lending it utility in various research and development applications, including its potential as a surfactant or emulsifier.[1] The integrity of this molecule is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of Diethyl 1-tetradecanephosphonate and outlines field-proven protocols for its optimal storage and handling. By understanding the underlying chemical principles, researchers can effectively mitigate degradation risks, ensuring the long-term viability of this valuable reagent.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in designing an effective storage strategy. Diethyl 1-tetradecanephosphonate is a phosphonate ester characterized by a C-P bond, which is generally stable, and two ethyl ester linkages, which represent the primary sites of potential degradation.[1][2]
The compound typically presents as a colorless to pale yellow liquid.[1] Its long tetradecyl chain confers significant hydrophobic properties, resulting in good solubility in organic solvents but limited solubility in water.[1]
Table 1: Physicochemical Properties of Diethyl 1-tetradecanephosphonate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5191-09-3 | [3][4][5] |
| Molecular Formula | C18H39O3P | [3][4][5] |
| Molecular Weight | 334.47 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 8°C | [3][4] |
| Boiling Point | 199-201°C at 3 mmHg | [3][4] |
| Density | 0.922 g/cm³ | [3][4] |
| Refractive Index | 1.4445 |[3][4] |
Chemical Stability and Degradation Pathways
The stability of Diethyl 1-tetradecanephosphonate is generally robust under recommended storage conditions.[1] However, like most esters, it is susceptible to specific environmental and chemical factors that can compromise its purity over time.
Hydrolysis: The Primary Degradation Pathway
The most significant vulnerability of phosphonate esters is hydrolysis of the ester linkages (P-O-C).[2][6] This reaction can be catalyzed by both acids and bases, cleaving one or both ethyl groups to yield monoethyl tetradecanephosphonate and ultimately tetradecanephosphonic acid.
-
Mechanism: The presence of water, especially in conjunction with acidic or basic contaminants, facilitates nucleophilic attack on the phosphorus atom, leading to the cleavage of the ethyl ester bond.
-
Causality: The electronegativity of the phosphoryl oxygen (P=O) polarizes the phosphorus atom, making it susceptible to this attack. The rate of hydrolysis is significantly accelerated by changes in pH.[2] Therefore, maintaining a neutral, anhydrous environment is the most critical factor in preventing degradation.
Oxidation
While the C-P bond is highly resilient, the long alkyl chain and the ester groups can be susceptible to oxidation, particularly if exposed to strong oxidizing agents, atmospheric oxygen over long periods, or initiated by light.
-
Mechanism: Oxidative degradation can proceed via free-radical mechanisms, potentially leading to chain cleavage or the formation of various oxygenated byproducts. While specific studies on this molecule are scarce, the general principles of autoxidation of organic materials apply.
-
Causality: The presence of peroxides (which can form in certain organic solvents) or exposure to UV light can generate radicals that initiate the oxidation cascade. Storing under an inert atmosphere minimizes the availability of oxygen, the primary reactant in this process.
Thermal Stress
While Diethyl 1-tetradecanephosphonate has a high boiling point, prolonged exposure to elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and oxidation.[3] Strong heating should be avoided.
Mandatory Visualization: Factors Influencing Compound Stability
The following diagram illustrates the key external factors that can negatively impact the chemical integrity of Diethyl 1-tetradecanephosphonate.
Caption: Key environmental factors leading to the degradation of Diethyl 1-tetradecanephosphonate.
Recommended Storage and Handling Protocols
A self-validating storage system is one where the procedures inherently minimize degradation and are coupled with a plan for verification. The following protocols are designed to ensure the long-term integrity of the compound.
Core Storage Conditions
To mitigate the risks outlined above, the following conditions are mandatory for the storage of Diethyl 1-tetradecanephosphonate.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Slows kinetic rates of all degradation pathways. Storing below its 8°C melting point as a solid further reduces molecular mobility.[3][4][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |
| Container | Tightly sealed, amber glass vial or bottle | Prevents ingress of moisture and air; amber glass protects from light.[8] Containers must be kept upright. |
| Environment | Dry, well-ventilated, dark location | Protects from ambient moisture, light, and incompatible fumes.[8] |
| Incompatibles | Store away from strong oxidizing agents, strong acids, and strong bases.[1] | Prevents catalytic degradation. |
Experimental Protocol: Long-Term Storage Preparation
This protocol describes how to receive and prepare a new shipment of Diethyl 1-tetradecanephosphonate for long-term storage to maximize its shelf life.
Methodology:
-
Initial Inspection: Upon receipt, inspect the container seal for any breaches. If the seal is compromised, the compound's purity should be verified immediately.
-
Inert Atmosphere Aliquoting: If the compound will be used frequently, it is best practice to aliquot it into smaller, single-use volumes. This minimizes repeated exposure of the main stock to the atmosphere.
-
Perform this procedure in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Use clean, dry, amber glass vials with PTFE-lined screw caps.
-
Dispense the desired volume into each vial.
-
Before sealing, flush the headspace of the vial with the inert gas for 10-15 seconds.
-
Seal the cap tightly and reinforce with paraffin film for an extra barrier against moisture.
-
-
Labeling: Clearly label each vial with the compound name, concentration (if diluted), date of aliquoting, and a unique lot number.
-
Storage: Place the labeled vials into a secondary container and store them in a refrigerator at 2-8°C.
Experimental Protocol: Purity Verification After Storage
To ensure trustworthiness in experimental results, the purity of the compound should be periodically verified, especially if it has been stored for an extended period or if storage conditions were suboptimal.
Methodology:
-
Sample Preparation: Retrieve one of the stored aliquots. Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
-
Analytical Method Selection:
-
¹H and ³¹P NMR Spectroscopy: This is a powerful method to assess purity. The proton NMR will show the characteristic peaks for the ethyl and tetradecyl groups. The appearance of new peaks, particularly a shift in the phosphonate peak in the ³¹P NMR, could indicate hydrolysis to the phosphonic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the parent compound from potential volatile degradation products. The mass spectrum will confirm the identity of the primary peak and help identify any impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of more polar impurities, such as the hydrolyzed phosphonic acid, which would have a significantly lower Rf value than the parent ester.
-
-
Data Analysis: Compare the analytical results to the certificate of analysis of the original material or a freshly acquired standard. The absence of significant impurity peaks confirms the stability of the stored compound.
Conclusion
The chemical integrity of Diethyl 1-tetradecanephosphonate is best preserved by strict adherence to proper storage and handling protocols. The primary threats to its stability—hydrolysis and oxidation—are effectively mitigated by maintaining a cold, dark, dry, and anaerobic environment. By implementing the detailed procedures in this guide, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their work, confident in the quality of this important chemical reagent.
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Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Diethyl 1-Tetradecanephosphonate
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Physicochemical Properties
Diethyl 1-tetradecanephosphonate is an organophosphorus compound that presents as a colorless to pale yellow liquid.[1] Its relatively low volatility and solubility in organic solvents are key characteristics to consider during handling and experimental design.[1] The long tetradecane hydrocarbon chain imparts hydrophobic properties to the molecule.[1]
Table 1: Physicochemical Properties of Diethyl 1-tetradecanephosphonate
| Property | Value | Source |
| CAS Number | 5191-09-3 | [2][3] |
| Molecular Formula | C18H39O3P | [1], [2][3] |
| Molecular Weight | 334.47 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 8°C | [2][3] |
| Boiling Point | 199-201°C at 3 mmHg | [2][3] |
| Density | 0.922 g/cm³ | [2][3] |
| Flash Point | 199-201°C/3mm | [2][3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Hazard Identification and Risk Assessment
Based on available data for Diethyl 1-tetradecanephosphonate and related phosphonate esters, a thorough risk assessment is crucial before commencing any experimental work.
GHS Classification (Inferred)
While a specific GHS classification is not available, data from similar compounds suggest the following potential hazards:
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Eye Irritation: May cause serious eye irritation.[4]
-
Respiratory Tract Irritation: Inhalation of mists or vapors may irritate the respiratory tract.
One supplier, Alfa Aesar, provides legacy risk statements (R-phrases) of 36/37/38 , which correspond to "Irritating to eyes, respiratory system and skin".[3] The corresponding safety statements (S-phrases) are 26-36/37/39 , indicating the need for eye protection, suitable protective clothing, and immediate rinsing of eyes in case of contact.[3]
Toxicological Profile (Based on Related Compounds)
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of Diethyl 1-tetradecanephosphonate should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when heating the substance or creating aerosols.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[4] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be adequately controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Caption: Core and task-specific PPE for handling Diethyl 1-tetradecanephosphonate.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe mist or vapor.[6]
-
Keep away from heat, sparks, and open flames.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Never transfer the compound from its original container into an unlabeled one.[7]
Emergency Procedures
A clear and well-rehearsed emergency plan is critical for responding effectively to any incidents involving Diethyl 1-tetradecanephosphonate.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[8]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific hazards: When heated to decomposition, it may emit acrid smoke and irritating fumes.
-
Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]
-
Methods for cleaning up: Absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable, closed container for disposal.[11]
Caption: Step-by-step procedure for managing an accidental release.
Disposal Considerations
All waste materials, including contaminated absorbents and empty containers, should be treated as hazardous waste.
-
Waste Treatment: Dispose of waste in accordance with all applicable federal, state, and local regulations.[11] Do not dispose of it with household garbage.[11]
-
Container Disposal: Do not reuse empty containers. Triple rinse the container with a suitable solvent and dispose of it in accordance with local regulations.
Conclusion
While Diethyl 1-tetradecanephosphonate is a valuable compound in research and development, its safe handling is of utmost importance. By understanding its physicochemical properties, potential hazards, and implementing the robust safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. The causality behind these experimental choices is rooted in the fundamental principles of chemical safety and risk mitigation for organophosphorus compounds. This self-validating system of engineering controls, personal protective equipment, and emergency preparedness provides a comprehensive framework for the responsible use of this chemical.
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The Inner Workings of a Molecular Mimic: A Technical Guide to the Mechanism of Action of Long-Chain Alkylphosphonates
Introduction: The Deceptive Simplicity of Long-Chain Alkylphosphonates
Long-chain alkylphosphonates are a fascinating class of synthetic molecules that, despite their relatively straightforward structure, exert potent and specific biological effects. Comprising a hydrophilic phosphonate head group and a lipophilic long-chain alkyl tail, they are masterful mimics of endogenous lipids. This structural duality allows them to navigate the cellular milieu and interact with a variety of enzymatic targets, primarily those involved in lipid metabolism and signaling. Their stability to hydrolysis compared to their phosphate ester counterparts makes them invaluable tools for researchers and promising candidates for drug development.[1]
This in-depth technical guide provides a comprehensive overview of the mechanism of action of long-chain alkylphosphonates. We will delve into their primary molecular targets, the intricacies of their enzyme inhibition, and the downstream consequences on cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how these molecules function at a molecular level.
Core Mechanism: Transition State Analogs and Irreversible Inhibitors
At the heart of the action of many long-chain alkylphosphonates lies their ability to act as transition state analogs.[1] The tetrahedral geometry of the phosphonate group closely resembles the transition state of ester or amide hydrolysis, a common reaction catalyzed by many of their target enzymes.[1] This mimicry allows them to bind with high affinity to the active site of these enzymes, effectively blocking access to the natural substrate.
Furthermore, many long-chain alkylphosphonates are designed to be irreversible inhibitors. They often contain a reactive group that, once the molecule is positioned within the active site, forms a stable covalent bond with a key amino acid residue, typically a serine, cysteine, or tyrosine.[2][3] This permanent inactivation of the enzyme leads to a prolonged biological effect. The general mechanism for irreversible inhibition often follows a two-step process: an initial reversible binding followed by the irreversible covalent modification.[4]
Key Enzymatic Targets and Their Inhibition
Long-chain alkylphosphonates have been shown to inhibit several key enzymes involved in critical physiological and pathological processes. The following sections detail the mechanism of action at each of these targets.
Phospholipase A2 (PLA2): Curbing the Inflammatory Cascade
Phospholipase A2 (PLA2) enzymes are central players in the inflammatory response, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids.[5] Long-chain alkylphosphonates have emerged as potent inhibitors of PLA2, acting as competitive, tight-binding inhibitors.[6]
Molecular Mechanism: The long alkyl chain of the phosphonate anchors the inhibitor to the hydrophobic channel of the PLA2 active site, while the phosphonate group mimics the tetrahedral transition state of the ester hydrolysis of the phospholipid substrate. This high-affinity binding prevents the natural substrate from accessing the catalytic machinery of the enzyme.
Experimental Protocol: PLA2 Inhibition Assay
A common method to assess PLA2 inhibition is a spectrophotometric assay using a chromogenic substrate.
-
Materials:
-
Purified PLA2 enzyme
-
Long-chain alkylphosphonate inhibitor
-
Chromogenic PLA2 substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the long-chain alkylphosphonate inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a solvent control (no inhibitor).
-
Add the PLA2 enzyme to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm and continue to monitor the absorbance change over time.
-
The rate of reaction is proportional to the change in absorbance. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Signaling Pathway:
Caption: Inhibition of PLA2 by long-chain alkylphosphonates blocks the release of arachidonic acid, a key step in the inflammatory cascade.
Monoacylglycerol Lipase (MAGL): Modulating the Endocannabinoid System
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system and periphery.[7] Inhibition of MAGL by long-chain alkylphosphonates leads to an accumulation of 2-AG, potentiating its effects on cannabinoid receptors.
Molecular Mechanism: Long-chain alkylphosphonates, particularly those with a fluorophosphonate group, act as irreversible inhibitors of MAGL. They form a covalent bond with the catalytic serine residue in the active site of the enzyme, leading to its permanent inactivation.
Experimental Protocol: MAGL Activity Assay
A fluorometric assay is a sensitive method for measuring MAGL activity and its inhibition.[8][9]
-
Materials:
-
Recombinant human MAGL
-
Long-chain alkylphosphonate inhibitor
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the long-chain alkylphosphonate inhibitor in the assay buffer.
-
Add the diluted inhibitor or solvent control to the wells of a 96-well black plate.
-
Add the MAGL enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.[8]
-
The rate of increase in fluorescence is proportional to MAGL activity. Calculate the percentage of inhibition and the IC50 value.
-
Signaling Pathway:
Caption: Inhibition of ABHD6 provides a more localized and subtle modulation of 2-AG signaling compared to MAGL inhibition.
Pyruvate Dehydrogenase Complex (PDHc): A Target for Herbicides
The pyruvate dehydrogenase complex (PDHc) is a critical multi-enzyme complex that links glycolysis to the citric acid cycle. Certain long-chain alkylphosphonates have been developed as herbicides that target this complex in plants.
Molecular Mechanism: These alkylphosphonates act as potent inhibitors of the pyruvate dehydrogenase (E1) component of the PDHc. They are thought to function as transition state analogs, mimicking the tetrahedral intermediate formed during the decarboxylation of pyruvate.
Experimental Protocol: PDHc Activity Assay
The activity of PDHc can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH. [10][11][12]
-
Materials:
-
Isolated mitochondria or purified PDHc
-
Long-chain alkylphosphonate inhibitor
-
Pyruvate
-
Coenzyme A
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
Assay buffer
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, pyruvate, Coenzyme A, NAD+, and TPP.
-
Add varying concentrations of the long-chain alkylphosphonate inhibitor to the reaction mixture.
-
Pre-incubate the mixture at the appropriate temperature.
-
Initiate the reaction by adding the mitochondrial preparation or purified PDHc.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
-
Signaling Pathway:
Caption: Inhibition of the pyruvate dehydrogenase complex by long-chain alkylphosphonates disrupts cellular respiration and energy production in susceptible organisms.
Quantitative Data Summary
The inhibitory potency of long-chain alkylphosphonates is typically quantified by their half-maximal inhibitory concentration (IC50). The following table provides a summary of representative IC50 values for various long-chain alkylphosphonates against their target enzymes. It is important to note that these values can vary depending on the specific assay conditions and the structure of the alkylphosphonate.
| Target Enzyme | Inhibitor Class | Representative IC50 Range | Reference |
| Phospholipase A2 (PLA2) | Phosphonate-containing phospholipid analogs | Low µM to nM | [6] |
| Monoacylglycerol Lipase (MAGL) | Fluorophosphonates, Carbamates | nM | [13] |
| α/β-Hydrolase Domain-Containing 6 (ABHD6) | Carbamates, Triazole ureas | nM | [14] |
| Pyruvate Dehydrogenase Complex (PDHc) | Phenoxyacetoxy alkylphosphonates | µM |
Conclusion and Future Perspectives
Long-chain alkylphosphonates represent a versatile class of molecules with profound and specific effects on key enzymatic targets. Their ability to mimic natural lipid substrates and, in many cases, to form irreversible covalent bonds with their target enzymes makes them powerful tools for biochemical research and promising leads for the development of novel therapeutics and agrochemicals. The detailed understanding of their mechanism of action, as outlined in this guide, is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on expanding the repertoire of enzymatic targets for long-chain alkylphosphonates, exploring their potential in new therapeutic areas, and developing more sophisticated delivery systems to enhance their efficacy and minimize off-target effects.
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Green phosphonate chemistry – Does it exist?. RSC Publishing. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of Diethyl 1-tetradecanephosphonate
Introduction
Diethyl 1-tetradecanephosphonate is an organophosphorus compound characterized by a 14-carbon alkyl chain (tetradecyl) attached to a phosphonate group with two ethyl ester moieties.[1] While specific research on the biological activities of Diethyl 1-tetradecanephosphonate is not extensively documented in publicly available literature, its chemical structure suggests several avenues for potential therapeutic and biological applications. Phosphonates are known for their structural similarity to phosphates, allowing them to act as stable analogs of natural phosphate esters.[2][3] This mimicry, combined with the long, lipophilic alkyl chain, provides a compelling basis for investigating its interactions with biological systems.
This technical guide will provide a comprehensive overview of the hypothesized biological activities of Diethyl 1-tetradecanephosphonate, grounded in the established roles of similar phosphonate compounds. We will explore its potential as an enzyme inhibitor, a cytotoxic agent against cancer cells, and an antimicrobial compound. For each of these potential activities, this guide will present detailed, step-by-step experimental protocols for their assessment, aimed at researchers, scientists, and drug development professionals.
Chemical Profile of Diethyl 1-tetradecanephosphonate
| Property | Value | Reference |
| CAS Number | 5191-09-3 | [1] |
| Molecular Formula | C18H39O3P | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| Key Structural Features | Long hydrophobic tetradecane chain, phosphonate functional group | [1] |
The presence of the long hydrocarbon chain imparts significant hydrophobic character to the molecule, which may facilitate its interaction with and transport across biological membranes. The phosphonate group is a key feature, as it is much more resistant to chemical and enzymatic hydrolysis compared to phosphate esters.[2]
Part 1: Potential as an Enzyme Inhibitor
Phosphonates are widely recognized as effective enzyme inhibitors.[3][4][5] They can act as mimics of tetrahedral transition states in enzymatic reactions or as isosteric analogues of phosphate substrates, binding to the active site of enzymes without being cleaved.[2] The long alkyl chain of Diethyl 1-tetradecanephosphonate suggests that it could be a targeted inhibitor for enzymes involved in lipid metabolism.
Hypothesized Target Enzymes
-
Lipases: These enzymes hydrolyze triglycerides. A long-chain phosphonate could mimic a lipid substrate and bind to the active site.
-
Fatty Acid Synthases: These enzymes are involved in the synthesis of fatty acids. The tetradecyl chain could allow the compound to interact with the active site.
-
Farnesyl Pyrophosphate Synthase (FPPS): This enzyme is a key player in the isoprenoid biosynthetic pathway and a known target for bisphosphonates.[3][5] While Diethyl 1-tetradecanephosphonate is not a bisphosphonate, its phosphonate group and lipophilic tail could still confer some inhibitory activity.
Experimental Workflow for Enzyme Inhibition Assay
This protocol describes a generalized approach to assess the inhibitory effect of Diethyl 1-tetradecanephosphonate on a model lipase enzyme.
Caption: Workflow for a colorimetric enzyme inhibition assay.
1.2.1. Detailed Protocol
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of the target lipase in an appropriate buffer (e.g., Tris-HCl). The final concentration should be determined empirically to yield a linear reaction rate.
-
Substrate Solution: For a colorimetric assay, a substrate like p-nitrophenyl palmitate can be used. Dissolve it in a suitable solvent like isopropanol.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of Diethyl 1-tetradecanephosphonate in DMSO.
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) containing any necessary co-factors.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of various concentrations of Diethyl 1-tetradecanephosphonate (serially diluted from the stock solution) to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction (if necessary, e.g., by adding a strong base).
-
Measure the absorbance at a wavelength appropriate for the product (e.g., 405 nm for p-nitrophenol).[6][7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[8]
-
Part 2: Potential Cytotoxic and Anticancer Activity
Several studies have reported the cytotoxic effects of phosphonate derivatives against various cancer cell lines.[9][10][11][12] The lipophilic nature of Diethyl 1-tetradecanephosphonate may enhance its ability to cross cell membranes and exert cytotoxic effects. Potential mechanisms could include the inhibition of critical enzymes, disruption of cell signaling pathways, or induction of apoptosis.
Experimental Workflow for Cytotoxicity Assessment
A common and reliable method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[13][14]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
2.1.1. Detailed Protocol
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[11][12]
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Diethyl 1-tetradecanephosphonate in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
Plot the % cell viability against the logarithm of the compound concentration to determine the IC50 value.[14][15]
-
Part 3: Potential Antimicrobial Activity
The long alkyl chain of Diethyl 1-tetradecanephosphonate suggests it may have properties similar to cationic surfactants, which are known to disrupt microbial cell membranes. This provides a rationale for investigating its potential as an antimicrobial agent against a panel of bacteria and fungi.
Experimental Workflow for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
3.1.1. Detailed Protocol
-
Preparation:
-
Microbial Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Grow the microbial strains in a suitable broth overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilutions: Prepare a 2-fold serial dilution of Diethyl 1-tetradecanephosphonate in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of Diethyl 1-tetradecanephosphonate that completely inhibits visible growth of the microorganism.[16]
-
Conclusion
While direct experimental data on Diethyl 1-tetradecanephosphonate is limited, its chemical structure provides a strong rationale for investigating its potential biological activities. The stable phosphonate head and the long lipophilic tail are features commonly associated with enzyme inhibition, cytotoxicity, and antimicrobial action in related molecules. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities. Such investigations could uncover novel therapeutic applications for this and similar long-chain alkylphosphonates, contributing to the development of new drugs and bioactive compounds.
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New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC - NIH. Available at: [Link]
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One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed. Available at: [Link]
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One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PMC - NIH. Available at: [Link]
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Biochemical and biological effects of nonionic nucleic acid methylphosphonates - PubMed. Available at: [Link]
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antimicrobial activity of diethyl pthalate isolated from marine streptomyces mw09-1. Available at: [Link]
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Biological effects of new-generation dialkyl phosphinate flame retardants and their hydrolysates in BALB/C mice - PubMed. Available at: [Link]
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A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates - arkat usa. Available at: [Link]
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A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates | Request PDF - ResearchGate. Available at: [Link]
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Synthesis, characterization and antimicrobial evaluation of novel diethyl (2-phenylquinazolin-4-ylamino) - IOSRPHR. Available at: [Link]
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Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - ResearchGate. Available at: [Link]
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(PDF) ANTIMICROBIAL ACTIVITY OF DIETHYL PHTHALATE: AN INSILICO APPROACH. Available at: [Link]
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In silico and in vitro analysis of diethyl phthalate as a quorum sensing inhibitor and its antitumor evaluation against MDA-MB-231 cell lines - PubMed. Available at: [Link]
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Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1 - ResearchGate. Available at: [Link]
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NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives - NCBI. Available at: [Link]
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Nucleoside phosphoramidite - Wikipedia. Available at: [Link]
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An In-depth Technical Guide to the Procurement and Handling of Diethyl 1-tetradecanephosphonate for Research and Development
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the strategic sourcing, qualification, and handling of Diethyl 1-tetradecanephosphonate (CAS No. 5191-09-3). Adherence to the principles outlined herein is critical for ensuring experimental reproducibility, safety, and the overall integrity of research outcomes.
Introduction: The Role of Alkylphosphonates in Modern Drug Discovery
Diethyl 1-tetradecanephosphonate belongs to the broader class of organophosphorus compounds known as phosphonates. These molecules are distinguished by a stable carbon-phosphorus (C-P) bond, which makes them effective isosteres for natural phosphates, carboxylates, and the transition states of various enzymatic reactions.[1][2] In therapeutic development, this structural mimicry is exploited to design potent and selective enzyme inhibitors, with applications ranging from antiviral to anticancer research.[1][2][3]
Phosphonate-containing drugs can exhibit improved metabolic stability and bioavailability compared to their phosphate counterparts.[4] The long alkyl chain of Diethyl 1-tetradecanephosphonate imparts significant hydrophobicity, making it a valuable synthetic building block for novel therapeutics where lipophilicity is a key design parameter.[5]
Key Physicochemical Properties
A thorough understanding of the compound's properties is the first step in its effective use. The data below has been consolidated from multiple chemical data aggregators.
| Property | Value | Source(s) |
| CAS Number | 5191-09-3 | [5][6][7] |
| Molecular Formula | C₁₈H₃₉O₃P | [5][6][7] |
| Molecular Weight | 334.47 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Melting Point | ~8 °C | [6][7] |
| Boiling Point | 199-201 °C @ 3 mmHg | [6][7] |
| Density | ~0.922 g/mL | [6][7] |
| Solubility | Soluble in organic solvents; limited in water | [5] |
| Synonyms | Diethyl tetradecylphosphonate, 1-diethoxyphosphoryltetradecane | [5][6][7] |
Sourcing and Supplier Qualification: A Critical Workflow
The quality of a starting material directly dictates the success of subsequent synthetic steps and biological assays. A reactive intermediate of poor or inconsistent purity can lead to failed reactions, difficult purification, and non-reproducible results. Therefore, a systematic approach to supplier selection is not merely an administrative task but a foundational component of scientific rigor.
Supplier Identification and Initial Screening
The initial step involves identifying potential vendors. Online chemical marketplaces and databases are valuable resources for this purpose.
Table 2: Example Supplier List for Diethyl 1-tetradecanephosphonate
| Supplier | Purity Specification | Notes |
|---|---|---|
| Alfa Aesar | 98% | A well-established global supplier of research chemicals.[6][7] |
| Meryer (Shanghai) | Not specified | Regional supplier based in China.[7] |
| Energy Chemical | Not specified | Supplier listed on chemical sourcing platforms.[7] |
| CymitQuimica | 97+% | Lists products from various manufacturers.[5] |
Disclaimer: This list is for illustrative purposes and does not constitute an endorsement. Researchers must conduct their own due diligence.
Procurement and Qualification Workflow
The following diagram outlines a robust workflow for selecting a supplier and procuring a new batch of Diethyl 1-tetradecanephosphonate. This process ensures that quality and safety documentation is reviewed before the material enters the laboratory workflow.
Caption: Workflow for sourcing, vetting, and receiving critical reagents.
Technical Specifications and Quality Control
When evaluating a supplier's Certificate of Analysis (CoA), it is crucial to look beyond the stated purity percentage and understand the analytical methods used for its determination.
Key Analytical Parameters for CoA Review:
-
Identity Confirmation: The CoA must confirm the material's identity.
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): This is the gold standard. A proton NMR should show the characteristic ethyl ester signals (triplet and quartet) and the long alkyl chain. Phosphorus-31 NMR is definitive for confirming the phosphonate group, with an expected single peak in the appropriate chemical shift region.
-
Mass Spectrometry (MS): Should confirm the molecular weight of 334.47 g/mol .[6][7]
-
-
Purity Assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods should be used to establish the purity level, typically reported as a percentage area. For most synthetic applications, a purity of >97% is advisable.
-
Potential Impurities: The synthesis of alkylphosphonates, often via the Michaelis–Arbuzov reaction, can leave residual starting materials such as triethyl phosphite or 1-bromotetradecane. A robust analytical package should demonstrate the absence of significant levels of these precursors.
-
Experimental Protocol: New Vendor Qualification
This protocol details the steps a research group should take when considering a new or previously unused supplier for Diethyl 1-tetradecanephosphonate.
Objective: To validate that a potential supplier can provide material of sufficient and consistent quality for research purposes.
Methodology:
-
Documentation Request: Contact the sales or technical department of the potential supplier. Request a typical, non-batch-specific Certificate of Analysis and a current Safety Data Sheet for Diethyl 1-tetradecanephosphonate (CAS 5191-09-3).
-
CoA Evaluation:
-
Cross-reference the listed physical and chemical properties with established data (see Table 1).
-
Verify that the analytical methods used for identity (e.g., NMR) and purity (e.g., GC) are appropriate.
-
Assess the specified purity level. If it is lower than 97%, evaluate if it is suitable for your specific application.
-
-
SDS Evaluation:
-
Review the SDS for hazard identification, required Personal Protective Equipment (PPE), and storage conditions.
-
Ensure your facility is equipped to handle the material as specified.
-
-
Sample Request (Optional): For critical, large-scale projects, request a small sample for in-house analytical verification before placing a bulk order.
-
Decision:
-
If the documentation is complete, meets specifications, and the supplier is reputable, proceed with a trial order.
-
If documentation is incomplete or specifications are not met, disqualify the vendor and continue the evaluation process with an alternative supplier.
-
Safe Handling and Storage
Proper handling and storage are paramount to ensuring the safety of laboratory personnel and maintaining the chemical's integrity.
CAUTION: The user must obtain and read the specific Safety Data Sheet (SDS) provided by their chosen supplier before any handling occurs. Information from SDSs for other chemicals, even those with similar names like diethyl phthalate, is not applicable and must be disregarded.[8]
-
General Handling: Based on typical risk statements for similar compounds, Diethyl 1-tetradecanephosphonate may be an irritant to the skin, eyes, and respiratory system.[7]
-
Work in a well-ventilated fume hood.
-
Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases, which could promote hydrolysis.[5]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid flushing down the drain.
By implementing a rigorous, documentation-centric procurement strategy and adhering to strict safety and handling protocols, researchers can ensure the quality and consistency of their starting materials, laying a solid foundation for successful and reproducible scientific discovery.
References
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Recent developments in the synthesis of pharmacological alkyl phosphonates | Request PDF. (2025). ResearchGate. Retrieved from [Link]
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Mucha, A., Kafarski, P., & Berlicki, Ł. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9. Retrieved from [Link]
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Yin, F., Wang, Q., & Zhang, C. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3846. Retrieved from [Link]
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Ji, X., Wang, J., Zhang, L., Zhao, L., Jiang, H., & Liu, H. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-634. Retrieved from [Link]
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Varongchayakul, C., & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Retrieved from [Link]
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A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates | Request PDF. (2025). ResearchGate. Retrieved from [Link]
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A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. (n.d.). Arkat USA. Retrieved from [Link]
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Methodological & Application
Use of Diethyl 1-tetradecanephosphonate in Horner-Wadsworth-Emmons reaction
Application Note & Protocol Guide
Strategic Olefination: Synthesis of Long-Chain Alkenes Using Diethyl 1-tetradecanephosphonate in the Horner-Wadsworth-Emmons Reaction
This guide provides a comprehensive overview and detailed protocols for utilizing Diethyl 1-tetradecanephosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. It is designed for researchers and scientists in organic synthesis and drug development, offering in-depth mechanistic insights, practical experimental procedures, and troubleshooting advice to facilitate the synthesis of long-chain alkenes, which are valuable intermediates in various fields.
The Horner-Wadsworth-Emmons Reaction: A Superior Olefination Strategy
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic chemistry for the synthesis of alkenes from aldehydes or ketones.[1][2] It is a widely adopted modification of the Wittig reaction, employing phosphonate-stabilized carbanions instead of phosphonium ylides.[3][4] This distinction confers several significant advantages:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, enabling them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones.[5][6][7]
-
Simplified Purification: A major practical benefit is that the dialkylphosphate byproduct is water-soluble, allowing for its straightforward removal through a simple aqueous extraction, which significantly simplifies product purification compared to the often-problematic removal of triphenylphosphine oxide in the Wittig reaction.[3][6][8][9]
-
Stereochemical Control: The HWE reaction is renowned for its high (E)-stereoselectivity, yielding predominantly the thermodynamically more stable trans-alkene.[3][8][10] This selectivity arises from the stereochemistry established in the formation of the key oxaphosphetane intermediate.[5][8]
The use of Diethyl 1-tetradecanephosphonate specifically allows for the direct introduction of a C14 alkyl chain, making this a powerful tool for carbon chain elongation and the synthesis of complex lipids, natural products, and polymers.[5]
Reaction Mechanism
The HWE reaction proceeds through a well-defined mechanistic pathway, which is key to understanding its stereoselectivity and optimizing reaction conditions.
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom using a suitable base (e.g., Sodium Hydride, n-Butyllithium) to generate a resonance-stabilized phosphonate carbanion.[1][3]
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[3][5]
-
Oxaphosphetane Formation & Elimination: The intermediate cyclizes to form a four-membered oxaphosphetane ring.[1][5] This intermediate is unstable and rapidly collapses, eliminating a stable dialkyl phosphate salt and forming the desired alkene. The transition state leading to the (E)-alkene is sterically favored and lower in energy, which is the origin of the reaction's high E-selectivity.[5][8]
Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism.
The Reagent: Diethyl 1-tetradecanephosphonate
Diethyl 1-tetradecanephosphonate is the key reagent for introducing the 14-carbon chain. Its physical properties include being a colorless to pale yellow liquid, soluble in organic solvents, with low water solubility.[11]
Synthesis via the Michaelis-Arbuzov Reaction
This phosphonate is readily synthesized via the Michaelis-Arbuzov reaction, a robust method for forming carbon-phosphorus bonds.[9] The reaction involves the treatment of an alkyl halide with a trialkyl phosphite.
-
Reactants: 1-Bromotetradecane and Triethyl phosphite.
-
Mechanism: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of 1-bromotetradecane, displacing the bromide ion. The resulting intermediate then undergoes dealkylation, where the bromide ion attacks one of the ethyl groups on the phosphonium center, yielding the stable Diethyl 1-tetradecanephosphonate and volatile bromoethane as a byproduct.
Caption: Figure 2: Synthesis of Diethyl 1-tetradecanephosphonate.
Experimental Protocol: HWE Reaction with Diethyl 1-tetradecanephosphonate
This protocol details a general procedure for the reaction of Diethyl 1-tetradecanephosphonate with an aldehyde.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Stoichiometry | Notes |
| Diethyl 1-tetradecanephosphonate | 334.48 | 335 mg | 1.0 equiv | Ensure purity; can be synthesized via Arbuzov reaction. |
| Aldehyde (R-CHO) | Varies | 1.0 mmol | 1.0 equiv | Purify by distillation or chromatography if necessary. |
| Sodium Hydride (NaH) | 24.00 | 48 mg (60% dispersion in oil) | 1.2 equiv | Handle with care under inert atmosphere; highly reactive with water. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~10 mL | - | Must be dry; use a solvent from a purification system or freshly distilled. |
| Saturated aq. NH₄Cl Solution | - | ~20 mL | - | For quenching the reaction. |
| Saturated aq. NaCl Solution (Brine) | - | ~20 mL | - | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying the organic layer. |
| Extraction Solvent (e.g., Ethyl Acetate) | - | As needed | - | For extraction. |
| Silica Gel | - | As needed | - | For column chromatography. |
Step-by-Step Protocol
Caption: Figure 3: General Experimental Workflow.
Procedure:
-
Preparation: Ensure all glassware is oven- or flame-dried before use. Assemble the reaction flask fitted with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Base Suspension: Under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous THF (~5 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Causality Note: Using a slight excess of base ensures complete deprotonation of the phosphonate. Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by water.[12]
-
-
Carbanion Formation: Dissolve Diethyl 1-tetradecanephosphonate (1.0 equiv) in anhydrous THF (~3 mL) and add it dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the completion of deprotonation.[1]
-
Aldehyde Addition: Cool the resulting pale-yellow solution of the phosphonate carbanion back down to 0 °C. Add a solution of the aldehyde (1.0 equiv) in anhydrous THF (~2 mL) dropwise over 10-15 minutes.
-
Causality Note: The initial addition is performed at a low temperature to control the exothermic reaction and prevent side reactions.
-
-
Reaction Progression: After adding the aldehyde, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then saturated aqueous NaCl (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Causality Note: The aqueous washes are crucial for removing the water-soluble diethyl phosphate byproduct, which is a primary advantage of the HWE reaction.[6]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The resulting residue, a long-chain alkene, can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[5]
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the phosphonate.[6] 2. Moisture in the reaction.[12] 3. Degraded aldehyde or phosphonate. | 1. Use fresh, high-quality NaH. Ensure sufficient reaction time for deprotonation. 2. Thoroughly dry all glassware and use anhydrous solvents under a strict inert atmosphere. 3. Purify reagents before use. |
| Poor (E/Z) Selectivity | 1. Reaction temperature is too low. 2. Choice of base/counter-ion. | 1. Higher reaction temperatures (e.g., room temperature or gentle heating) generally favor the (E)-isomer.[3][12] 2. Lithium and sodium bases typically provide higher E-selectivity than potassium bases.[3] |
| Incomplete Reaction | 1. Sterically hindered aldehyde. 2. Insufficient reaction time or temperature. | 1. HWE is generally good for hindered substrates, but may require longer reaction times or warming. 2. Allow the reaction to run longer, monitoring by TLC. Consider gentle heating if the reactants are stable. |
| Difficult Purification | 1. Incomplete removal of phosphate byproduct. 2. Streaking on silica gel column. | 1. Perform thorough aqueous extractions during workup. 2. The long alkyl chain can make the product very nonpolar. Adjust the eluent system for chromatography accordingly (e.g., very low percentages of ethyl acetate in hexanes). |
References
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Ando, K., et al. (2017). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
ChemHelpASAP. (2020). Horner-Wadsworth-Emmons reaction. YouTube. Retrieved from [Link]
-
Reddit. (2011). Question about Horner-Wadsworth-Emmons workup. Retrieved from [Link]
-
ResearchGate. (2009). A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates. Retrieved from [Link]
-
PubMed. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Olefination using Diethyl 1-Tetradecanephosphonate
Introduction: The Horner-Wadsworth-Emmons Reaction in Modern Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone transformation in organic chemistry for the synthesis of alkenes from aldehydes or ketones.[1][2] This reaction employs a phosphonate-stabilized carbanion, which offers distinct advantages over the traditional Wittig reaction.[1][3][4] Notably, the phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[5][6] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate byproduct, which greatly simplifies product purification through simple aqueous extraction.[3][6][7]
This application note provides a comprehensive guide to performing an olefination reaction using Diethyl 1-tetradecanephosphonate, a reagent particularly useful for the introduction of a long C14 alkyl chain. The protocol detailed herein is designed for researchers, scientists, and drug development professionals seeking a reliable and stereoselective method for the synthesis of long-chain alkenes. The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][7][8]
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-elucidated multi-step mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the carbon alpha to the phosphoryl group using a suitable base, which generates a nucleophilic phosphonate carbanion.[1][5][8]
-
Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step of the reaction.[1][8]
-
Oxaphosphetane Formation: The initially formed tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[5][8]
-
Elimination: The oxaphosphetane intermediate then collapses in a syn-elimination process to yield the final alkene product and a water-soluble dialkylphosphate salt. The stereochemical outcome of the reaction is largely determined during this final elimination step.[5][8]
The inherent (E)-selectivity of the HWE reaction is attributed to the thermodynamic stability of the transition state leading to the trans-alkene.[9] Steric hindrance between the substituents on the aldehyde and the phosphonate in the oxaphosphetane intermediate favors the arrangement that leads to the (E)-isomer.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of (E)-1-Phenylpentadec-1-ene
This protocol details the reaction of Diethyl 1-tetradecanephosphonate with benzaldehyde as a representative example.
Materials and Reagents:
-
Diethyl 1-tetradecanephosphonate
-
Benzaldehyde (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or Nitrogen gas supply with manifold
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Reaction Workflow:
Caption: Experimental workflow for the HWE olefination.
Step-by-Step Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents, e.g., 48 mg of a 60% dispersion for a 1 mmol reaction).
-
Add anhydrous THF (e.g., 5 mL for a 1 mmol reaction) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Diethyl 1-tetradecanephosphonate (1.0 equivalent) in anhydrous THF via syringe.
-
Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
-
Olefination Reaction:
-
To the cooled ylide solution, add freshly distilled benzaldehyde (1.0 equivalent) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by saturated aqueous brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
Data Presentation:
| Parameter | Recommended Value | Notes |
| Phosphonate:Aldehyde Ratio | 1.0 : 1.0 | A slight excess of the phosphonate (e.g., 1.1 eq) can be used to ensure full conversion of a valuable aldehyde. |
| Base (NaH) Equivalents | 1.1 - 1.5 | Ensure the NaH is fresh and reactive. |
| Solvent | Anhydrous THF or DME | DME can sometimes lead to higher E:Z ratios.[11] |
| Temperature | 0 °C to Room Temperature | For less reactive ketones, heating may be required. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete deprotonation of the phosphonate.- Degraded or impure reagents (aldehyde, phosphonate, or base).- Insufficient reaction time or temperature. | - Use fresh, high-quality base (NaH). Consider a stronger base if necessary.- Purify the aldehyde (e.g., by distillation) and ensure the phosphonate is pure.- Allow the reaction to stir for a longer period or gently heat if the reactants are sterically hindered.[6] |
| Incomplete Reaction | - Insufficient amount of base.- Sterically hindered aldehyde or ketone. | - Increase the equivalents of the base.- Increase the reaction temperature and/or time. |
| Low E/Z Selectivity | - Reaction conditions favoring the kinetic (Z)-product. | - Use a less dissociating solvent like THF.- Employ sodium or lithium as the counter-ion rather than potassium.- Run the reaction at a slightly elevated temperature to favor thermodynamic equilibrium.[11] |
| Difficult Purification | - Presence of unreacted phosphonate or byproducts. | - Ensure the aqueous work-up is thorough to remove the water-soluble phosphate byproduct.- Optimize chromatography conditions for separation of the product from any remaining starting materials. |
Conclusion
The Horner-Wadsworth-Emmons olefination using Diethyl 1-tetradecanephosphonate is a highly reliable and efficient method for the synthesis of long-chain (E)-alkenes. The protocol described provides a robust starting point for researchers, and the key reaction parameters can be adjusted to accommodate a variety of aldehyde substrates. The straightforward purification and high stereoselectivity make this reaction a valuable tool in the synthetic chemist's arsenal for applications ranging from natural product synthesis to the development of novel therapeutic agents.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction | PPTX. Available from: [Link]
-
ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Available from: [Link]
-
arkat usa. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Available from: [Link]
-
NIH. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available from: [Link]
-
ResearchGate. Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. Available from: [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. Available from: [Link]
-
Reddit. Question about Horner-Wadsworth-Emmons workup : r/chemistry. Available from: [Link]
-
Andrew G Myers Research Group. Olefination Reactions. Available from: [Link]
Sources
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Application Notes and Protocols for Diethyl 1-tetradecanephosphonate in Organic Synthesis
Introduction: The Strategic Advantage of Long-Chain Phosphonates in Alkene Synthesis
In the landscape of modern organic synthesis, the construction of carbon-carbon double bonds remains a cornerstone of molecular architecture, particularly in the fields of natural product synthesis and drug development. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, stereoselectivity, and operational simplicity.[1][2] This guide focuses on a specific, yet highly versatile reagent within the HWE family: Diethyl 1-tetradecanephosphonate .
The incorporation of a long C14 alkyl chain makes this phosphonate an ideal reagent for the synthesis of complex lipids, pheromones, and other biologically active molecules where a long, saturated tail is a key structural motif. Unlike the classical Wittig reaction, the HWE reaction offers two significant advantages: the phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, and the water-soluble nature of the phosphate byproduct greatly simplifies product purification.[1]
This document provides a comprehensive overview of Diethyl 1-tetradecanephosphonate, from its synthesis and characterization to its application in the stereoselective formation of (E)-alkenes. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the reagent's properties is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 5191-09-3 | |
| Molecular Formula | C₁₈H₃₉O₃P | |
| Molecular Weight | 334.47 g/mol | |
| Boiling Point | 199-201 °C at 3 mmHg | |
| Appearance | Colorless oil | Inferred from analogous compounds |
Expected NMR Data (in CDCl₃): The following are predicted chemical shifts based on analogous diethyl alkylphosphonates.[3][4][5][6]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR | ~4.10 | quintet | J ≈ 7.1 | -O-CH₂ -CH₃ |
| ~1.70 | m | P-CH₂ -CH₂- | ||
| ~1.32 | t | J ≈ 7.1 | -O-CH₂-CH₃ | |
| ~1.26 | br s | -(CH₂ )₁₁- | ||
| ~0.88 | t | J ≈ 6.8 | -CH₂-CH₃ (of tetradecyl) | |
| ¹³C NMR | ~61.5 | d | J ≈ 6.5 | -O-CH₂ -CH₃ |
| ~31.9 | s | -(CH₂ )₁₂- | ||
| ~29.7 | s | -(CH₂ )₁₂- | ||
| ~29.4 | s | -(CH₂ )₁₂- | ||
| ~22.7 | s | -CH₂ -CH₃ (of tetradecyl) | ||
| ~16.5 | d | J ≈ 6.0 | -O-CH₂-CH₃ | |
| ~14.1 | s | -CH₂-CH₃ (of tetradecyl) |
Synthesis of Diethyl 1-tetradecanephosphonate: The Michaelis-Arbuzov Reaction
The most direct and widely used method for the preparation of alkylphosphonates is the Michaelis-Arbuzov reaction.[7] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the case of Diethyl 1-tetradecanephosphonate, this involves the reaction of triethyl phosphite with 1-bromotetradecane.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of 1-bromotetradecane in an Sₙ2 fashion. This forms a triethoxy(tetradecyl)phosphonium bromide intermediate.
-
Dealkylation: The bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium intermediate, also via an Sₙ2 reaction. This results in the formation of Diethyl 1-tetradecanephosphonate and ethyl bromide as a byproduct.[7]
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Protocol: Synthesis of Diethyl 1-tetradecanephosphonate
This protocol is adapted from general procedures for the Michaelis-Arbuzov reaction.[7][8]
Materials:
-
1-Bromotetradecane
-
Triethyl phosphite
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromotetradecane (1.0 eq).
-
Add triethyl phosphite (1.2-1.5 eq). A slight excess of the phosphite ensures complete conversion of the alkyl bromide.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. The reaction is typically exothermic, and the temperature should be controlled.
-
Monitor the reaction progress by observing the formation of ethyl bromide (b.p. 38 °C) which will reflux in the condenser. The reaction is generally complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove the excess triethyl phosphite and any other volatile impurities. Diethyl 1-tetradecanephosphonate is a high-boiling point oil.
Application in the Horner-Wadsworth-Emmons Reaction
The primary utility of Diethyl 1-tetradecanephosphonate is as a reagent in the HWE reaction to synthesize long-chain (E)-alkenes.
Reaction Mechanism
The HWE reaction proceeds through a well-established sequence:
-
Deprotonation: A strong base is used to abstract the acidic α-proton from the phosphonate, generating a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to yield the alkene and a water-soluble diethyl phosphate salt. The formation of the thermodynamically more stable (E)-alkene is generally favored.[2][9]
Caption: General mechanism of the HWE reaction.
Experimental Workflow
Caption: Experimental workflow for the HWE reaction.
Detailed Protocol: Synthesis of (E)-1-Phenylpentadec-1-ene
This protocol is a representative example of the HWE reaction using Diethyl 1-tetradecanephosphonate and benzaldehyde.
Materials:
-
Diethyl 1-tetradecanephosphonate
-
Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (n-BuLi) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of Diethyl 1-tetradecanephosphonate (1.0 eq) in anhydrous THF dropwise.
-
Carbanion Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired (E)-1-phenylpentadec-1-ene.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as the phosphonate carbanion is a strong base and will be quenched by water. Incomplete deprotonation can also lead to low yields; ensure sufficient reaction time with the base.
-
Poor E/Z Selectivity: While the HWE reaction with simple alkyl phosphonates strongly favors the (E)-isomer, the stereoselectivity can be influenced by the base, solvent, and temperature. Forcing conditions (e.g., higher temperatures) can sometimes decrease selectivity.
-
Removal of Mineral Oil: If using a sodium hydride dispersion, wash the NaH with anhydrous hexanes before use to remove the mineral oil, which can complicate purification.
-
Purification: The diethyl phosphate byproduct is water-soluble and should be removed during the aqueous work-up. However, if any remains, it can often be removed by a silica gel plug or during column chromatography.
Conclusion
Diethyl 1-tetradecanephosphonate is a highly effective reagent for the synthesis of long-chain (E)-alkenes via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis via the Michaelis-Arbuzov reaction and the operational simplicity of the HWE olefination make it a valuable tool for organic chemists. The protocols and data provided in this guide offer a solid foundation for the successful application of this reagent in the synthesis of complex molecules.
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Application Notes and Protocols: Diethyl 1-tetradecanephosphonate in the Synthesis of Bioactive Sphingolipids
Introduction: The Strategic Incorporation of Long Alkyl Chains in Natural Product Synthesis
The synthesis of complex natural products often necessitates the strategic and stereocontrolled formation of carbon-carbon bonds. Among the arsenal of synthetic methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereoselectivity in forming alkenes, particularly with a strong preference for the (E)-isomer.[1][2] This reaction is of paramount importance in the synthesis of bioactive lipids, where the length and geometry of hydrophobic alkyl chains are critical for biological function. Diethyl 1-tetradecanephosphonate has emerged as a key reagent for introducing a C14 alkyl chain, which is a common structural motif in a variety of natural products, most notably in the sphingolipid family.
Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which plays crucial roles in cell signaling, recognition, and membrane structure.[3] The precise stereochemistry and the length of the aliphatic chain of sphingolipids, such as phytosphingosine, are essential for their biological activity. The HWE reaction provides a powerful tool to construct the characteristic long-chain backbone of these molecules with high fidelity. This application note will provide a detailed overview and a specific protocol for the use of Diethyl 1-tetradecanephosphonate in the synthesis of a C17-phytosphingosine analog, a representative example of its application in constructing complex bioactive natural products.
Core Application: Synthesis of a C17-Phytosphingosine Analog
A key application of Diethyl 1-tetradecanephosphonate is in the stereoselective synthesis of sphingolipid analogs. The long tetradecyl chain is installed via a Horner-Wadsworth-Emmons reaction with a suitably protected amino-aldehyde derivative, derived from a chiral precursor like L-serine. This strategy allows for the precise construction of the C17 backbone of the target phytosphingosine analog, (2S,3R,4E)-2-amino-4-heptadecene-1,3-diol.
The causality behind this experimental choice lies in the inherent advantages of the HWE reaction. The reaction is highly stereoselective for the (E)-alkene, which is the desired geometry for many naturally occurring sphingolipids.[2] Furthermore, the phosphonate byproduct is water-soluble, facilitating a straightforward purification of the lipophilic product.[3] The use of a non-stabilized phosphonate like Diethyl 1-tetradecanephosphonate requires a strong base for deprotonation, and the resulting ylide is highly reactive towards aldehydes.
Experimental Section
Synthesis of Diethyl 1-tetradecanephosphonate
While commercially available, Diethyl 1-tetradecanephosphonate can be readily synthesized via the Michaelis-Arbuzov reaction. This reaction provides a reliable method for the formation of the carbon-phosphorus bond.
Reaction Scheme:
Caption: Michaelis-Arbuzov reaction for the synthesis of Diethyl 1-tetradecanephosphonate.
Protocol:
A mixture of 1-bromotetradecane and a slight excess of triethyl phosphite is heated at reflux. The reaction progress can be monitored by the distillation of the ethyl bromide byproduct. After completion, the excess triethyl phosphite is removed under reduced pressure, and the crude Diethyl 1-tetradecanephosphonate is purified by vacuum distillation to yield a colorless oil.
Horner-Wadsworth-Emmons Reaction for the Synthesis of a Protected C17-Phytosphingosine Analog
This protocol details the key olefination step in the synthesis of (2S,3R,4E)-2-amino-4-heptadecene-1,3-diol, where Diethyl 1-tetradecanephosphonate is coupled with a protected serine-derived aldehyde.
Reaction Scheme:
Sources
Application Notes & Protocols: Diethyl 1-tetradecanephosphonate for the Synthesis of α,β-Unsaturated Esters
Introduction: The Horner-Wadsworth-Emmons Reaction as a Cornerstone of Olefin Synthesis
The synthesis of α,β-unsaturated esters constitutes a fundamental transformation in organic chemistry, providing critical building blocks for natural products, pharmaceuticals, and advanced materials.[1][2][3] Among the arsenal of synthetic methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, versatility, and stereochemical control.[1][4][5] Developed as a powerful modification of the Wittig reaction, the HWE olefination utilizes phosphonate-stabilized carbanions, which offer distinct advantages over their phosphonium ylide counterparts.[5][6] These phosphonate carbanions are generally more nucleophilic and less basic, allowing them to react efficiently with a broader range of aldehydes and even ketones under milder conditions.[4][5] A key practical benefit of the HWE reaction is the formation of a water-soluble dialkylphosphate salt as a byproduct, which is readily removed during aqueous workup, simplifying product purification.[5][6][7]
This guide focuses on the specific application of Diethyl 1-tetradecanephosphonate, a long-chain phosphonate ester, for the synthesis of α,β-unsaturated esters. The long alkyl chain introduced by this reagent is a common motif in lipids and other biologically relevant molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer insights into optimization and troubleshooting.
Mechanistic Insights: Driving Stereoselectivity in the HWE Reaction
The efficacy of the Horner-Wadsworth-Emmons reaction is rooted in a well-understood, stepwise mechanism that provides a strong basis for predicting and controlling its outcome. The reaction pathway is as follows:
-
Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., Sodium Hydride, NaH).[4][8] The presence of the electron-withdrawing phosphonate group acidifies the α-protons, facilitating the formation of a resonance-stabilized phosphonate carbanion.[8]
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[5][8][9] This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[5][10][11]
-
Oxaphosphetane Formation: The intermediate alkoxide then undergoes an intramolecular cyclization by attacking the electrophilic phosphorus atom, forming a four-membered ring intermediate known as an oxaphosphetane.[4][8][9]
-
Elimination and Alkene Formation: This cyclic intermediate is unstable and rapidly collapses. The phosphorus-oxygen and carbon-carbon bonds cleave, leading to the formation of the desired alkene and a stable dialkyl phosphate salt.[4][8]
A defining feature of the HWE reaction with stabilized phosphonates (like those used to form α,β-unsaturated esters) is its strong preference for the formation of the thermodynamically more stable (E)-alkene .[4][5][6] This stereoselectivity is generally attributed to steric factors in the transition state leading to the oxaphosphetane, where an anti-periplanar arrangement of the bulky groups is favored to minimize steric repulsion.[6][7]
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Application Notes & Protocols: The Strategic Role of Diethyl 1-Tetradecanephosphonate in the Synthesis of Bioactive Molecules
Preamble: The Quest for Stability in Bioactive Molecule Design
In the landscape of drug discovery and molecular biology, phosphate esters are ubiquitous. They are the linchpins of genetic material (DNA and RNA), energy currency (ATP), and cellular signaling cascades. However, this very ubiquity is a double-edged sword for therapeutic design; the phosphate group's P-O-C bond is metabolically labile, readily cleaved by a host of enzymes such as phosphatases and phosphodiesterases.[1] This inherent instability often curtails the therapeutic potential of phosphate-containing drug candidates.
The strategic replacement of a phosphate with a phosphonate moiety—substituting a P-O bond with a robust, non-hydrolyzable P-C bond—is a cornerstone of modern medicinal chemistry.[1][2] Phosphonates serve as excellent isosteric and isopolar mimics of phosphates, capable of interacting with enzyme active sites without being susceptible to enzymatic cleavage.[1][2][3][4] This confers metabolic stability, transforming a transient substrate mimic into a potent and durable inhibitor.[5]
This guide focuses on Diethyl 1-tetradecanephosphonate , a specialized building block for creating such bioactive analogs. Its structure, featuring a long C14 alkyl chain, makes it an ideal precursor for synthesizing non-hydrolyzable mimics of lipid-based signaling molecules and membrane components, such as sphingolipids.[5][6] We will explore its synthesis, its application in constructing complex bioactive molecules, and the underlying principles that make it a valuable tool for researchers.
Section 1: Foundational Concepts - The Phosphonate Advantage
Physicochemical Properties of Diethyl 1-tetradecanephosphonate
Understanding the reagent is the first step to mastering its application. Diethyl 1-tetradecanephosphonate is a lipophilic organophosphorus compound with distinct properties that dictate its handling and reactivity.
| Property | Value | Source |
| CAS Number | 5191-09-3 | [7][8] |
| Molecular Formula | C₁₈H₃₉O₃P | [8] |
| Molecular Weight | 334.47 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 199-201 °C @ 3 mmHg | [8] |
| Density | 0.922 g/mL | [8] |
| Solubility | Soluble in organic solvents; limited solubility in water | [7] |
The long tetradecyl chain imparts significant hydrophobic character, making this reagent ideal for syntheses targeting lipid-binding proteins or for creating analogs of membrane-associated lipids.[7]
The Phosphate vs. Phosphonate Bioisosterism
The core value of Diethyl 1-tetradecanephosphonate lies in its ability to introduce a phosphonate group as a stable phosphate mimic. The key structural difference is the replacement of an oxygen atom with a methylene group directly attached to the phosphorus atom.
Figure 1: Bioisosteric relationship between a phosphate and a phosphonate.
The P-C bond is resistant to enzymatic hydrolysis, making phosphonate analogs invaluable tools for inhibiting enzymes that process phosphate-containing substrates, such as kinases, phosphatases, and phospholipases.[2][3][9]
Section 2: Synthesis and Application Protocols
While Diethyl 1-tetradecanephosphonate can be purchased, understanding its synthesis provides context for its reactivity. The classic method for preparing such alkylphosphonates is the Michaelis-Arbuzov reaction.
Protocol 1: Synthesis of Diethyl 1-tetradecanephosphonate via Michaelis-Arbuzov Reaction
This protocol describes the formation of the P-C bond by reacting a haloalkane with a trialkyl phosphite.
Figure 2: Workflow for the Michaelis-Arbuzov synthesis of the title compound.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromotetradecane (1.0 eq).
-
Reagent Addition: Add triethyl phosphite (1.2-1.5 eq).
-
Scientist's Note: An excess of triethyl phosphite is used to ensure complete consumption of the haloalkane and to act as the solvent. This is a neat reaction (no additional solvent).
-
-
Reaction: Heat the mixture to 150-160 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by TLC or ³¹P NMR. The formation of ethyl bromide is a sign of reaction progression.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the volatile ethyl bromide byproduct and excess triethyl phosphite by vacuum distillation.
-
The remaining crude product, Diethyl 1-tetradecanephosphonate, can be further purified by high-vacuum distillation (e.g., at ~200 °C / 3 mmHg[8]) to yield a clear, colorless oil.
-
Protocol 2: Application in the Synthesis of a Bioactive Sphingolipid Analog
Here, we outline a representative strategy for using Diethyl 1-tetradecanephosphonate to synthesize a non-hydrolyzable analog of ceramide-1-phosphate, a known signaling molecule. Such analogs are potent inhibitors of enzymes like sphingomyelinase.[5]
Overall Strategy: The diethyl ester is first hydrolyzed to the phosphonic acid, activated to a phosphonochloridate, and then coupled to a protected sphingoid base.
Part A: Hydrolysis to 1-Tetradecanephosphonic Acid
-
Setup: In a round-bottom flask, dissolve Diethyl 1-tetradecanephosphonate (1.0 eq) in a suitable solvent like ethanol or dioxane.
-
Hydrolysis: Add concentrated hydrochloric acid (e.g., 6M HCl, ~5-10 eq) and heat the mixture to reflux for 12-24 hours.
-
Scientist's Note: Acid-catalyzed hydrolysis is effective for cleaving the ethyl esters. The reaction must be driven to completion, which can be monitored by the disappearance of the starting material on TLC or by ³¹P NMR, observing the shift from the diethyl ester to the phosphonic acid.
-
-
Isolation: Cool the reaction, and remove the solvent and excess HCl under reduced pressure. The resulting solid or oil is tetradecanephosphonic acid, which can be purified by recrystallization.
Part B: Activation and Coupling to a Protected Sphingoid Backbone
-
Activation:
-
Suspend the dry tetradecanephosphonic acid (1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Add oxalyl chloride or thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Scientist's Note: This step converts the phosphonic acid to the more reactive phosphonic dichloride. The reaction is driven by the formation of gaseous byproducts (CO, CO₂, HCl). Anhydrous conditions are critical to prevent hydrolysis of the reactive intermediate.
-
Remove the solvent and excess reagent under vacuum to yield the crude phosphonic dichloride.
-
-
Coupling:
-
In a separate flask, dissolve a protected sphingoid base (e.g., N-acetyl-sphingosine, where other hydroxyls are protected) (1.0 eq) in anhydrous dichloromethane containing a non-nucleophilic base like pyridine or triethylamine (2.5 eq).
-
Cool the solution to 0 °C.
-
Add a solution of the crude phosphonic dichloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Workup and Deprotection:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup, extracting the product into an organic solvent. Dry the organic layer and concentrate under vacuum.
-
Purify the coupled product using column chromatography.
-
The final deprotection steps will depend on the protecting groups used for the sphingoid base, typically involving acidic or fluoride-based methods to yield the final bioactive analog.
-
Section 3: Biological Context - Enzyme Inhibition
The primary motivation for synthesizing long-chain phosphonate analogs is often to create potent and specific enzyme inhibitors.[2][3] By mimicking the transition state or the natural substrate of an enzyme, these stable molecules can bind tightly to the active site, blocking its function.[2]
Figure 3: Mechanism of competitive inhibition by a phosphonate analog.
Protocol 3: General Outline for an In Vitro Enzyme Inhibition Assay
This protocol provides a template for assessing the inhibitory activity of the newly synthesized phosphonate analog against its target enzyme.
-
Reagents and Materials:
-
Purified target enzyme (e.g., sphingomyelinase).
-
Fluorogenic or chromogenic substrate for the enzyme.
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme).
-
Synthesized phosphonate inhibitor, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
96-well microplate and plate reader (fluorescence or absorbance).
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the inhibitor dilutions (or vehicle control, e.g., DMSO), and the enzyme.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using the plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
Diethyl 1-tetradecanephosphonate is more than a simple chemical reagent; it is a strategic tool for overcoming fundamental challenges in drug design. By providing a stable, lipophilic phosphonate building block, it enables researchers to construct robust, bioactive molecules that can probe and modulate biological systems with high precision. The protocols and principles outlined in this guide demonstrate its utility in synthesizing non-hydrolyzable lipid analogs, paving the way for the development of novel enzyme inhibitors and therapeutic agents.
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Wikipedia. (2023, December 2). Horner–Wadsworth–Emmons reaction. Retrieved January 21, 2026, from [Link]
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Serafin, M., et al. (2000). Synthetic Studies toward the Preparation of Phosphonate Analogs of Sphingomyelin and Ceramide 1-Phosphate Using Pentacovalent Organophospholene Methodology. The Journal of Organic Chemistry, 65(22), 7446–7453. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 21, 2026, from [Link]
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Harrison, P. J., & Clarke, A. J. (2021). Sphingolipid biosynthesis in man and microbes. Natural Product Reports, 38(10), 1858-1882. [Link]
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Park, J., & Gupta, R. S. (2001). Inhibition of adenosine kinase by phosphonate and bisphosphonate derivatives. Biochimica et Biophysica Acta (BBA) - General Subjects, 1527(3), 135-143. [Link]
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De Clercq, E., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 723583. [Link]
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Zhang, H., et al. (2019). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 9(28), 16065-16073. [Link]
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Balzarini, J., & De Clercq, E. (2012). Overview of Biologically Active Nucleoside Phosphonates. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit14.1. [Link]
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Pradere, U., et al. (2014). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Current Medicinal Chemistry, 21(33), 3864-3883. [Link]
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Stawinski, J. (2017). Developing Synthetic Methods for Bioactive Phosphorus Compounds Using H-Phosphonate Chemistry: A Progress Report. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(1), 1-11. [Link]
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Clemens, J. J., et al. (2009). Synthesis and biological evaluation of γ-aminophosphonates as potent, sub-type selective sphingosine 1-phosphate receptor agonists and antagonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4037-4041. [Link]
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Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(3), 397-422. [Link]
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The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]
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Application Notes & Protocols: A Scientist's Guide to the One-Pot Synthesis of α-Aminophosphonates
Introduction: The Strategic Value of α-Aminophosphonates
In the landscape of modern drug discovery and development, α-aminophosphonates represent a class of compounds with significant therapeutic potential. As structural analogs and bioisosteres of α-amino acids, they substitute the planar carboxylic acid moiety with a tetrahedral phosphonate group.[1][2] This fundamental change in geometry and acidity allows them to act as potent mimics and inhibitors of metabolic enzymes, such as proteases and peptidases, making them valuable candidates for antiviral, antibacterial, and anticancer agents.[3][4]
The one-pot synthesis, particularly via the Kabachnik-Fields reaction, has emerged as the most direct and efficient route to these valuable molecules.[3][5][6] This three-component condensation of a carbonyl compound, an amine, and diethyl phosphite offers high atom economy and procedural simplicity, aligning with the principles of green chemistry. This guide provides an in-depth exploration of the reaction mechanism, a survey of catalytic strategies, and a detailed, field-tested protocol for researchers.
The Mechanistic Heart of the Synthesis: A Tale of Two Pathways
The Kabachnik-Fields reaction is a cornerstone for forming the crucial N-C-P framework of α-aminophosphonates.[5][7] While the one-pot nature simplifies the procedure, the underlying mechanism is a convergence of equilibria. The reaction can proceed through two primary, competing pathways, with the dominant route often dictated by the specific nature of the reactants and the catalytic conditions employed.[1][5]
-
Pathway A: The Imine Route (Aza-Pudovik Addition): This is the most commonly accepted mechanism. The amine and carbonyl compound first undergo condensation to form a Schiff base (imine) intermediate. Subsequently, diethyl phosphite performs a nucleophilic addition to the electrophilic carbon of the C=N double bond. This step is effectively an aza-Pudovik reaction.[1][3][6]
-
Pathway B: The α-Hydroxyphosphonate Route: Alternatively, the carbonyl compound can first react with diethyl phosphite to form an α-hydroxyphosphonate intermediate. This is followed by a nucleophilic substitution of the hydroxyl group by the amine to yield the final product.[1]
Understanding these pathways is critical for optimizing reaction conditions. For instance, catalysts that promote imine formation (e.g., dehydrating agents or Lewis acids that activate the carbonyl) will favor Pathway A.
Caption: Competing mechanisms in the one-pot synthesis of α-aminophosphonates.
Catalytic Systems: Tailoring the Reaction Environment
While some Kabachnik-Fields reactions can proceed without a catalyst, particularly under microwave irradiation or high temperatures, the use of a catalyst is common to enhance reaction rates and improve yields under milder conditions.[6] The choice of catalyst is pivotal and depends on the substrate's sensitivity and desired reaction efficiency.
Causality Behind Catalyst Choice:
-
Lewis Acids (e.g., Y(OTf)₃, ZnCl₂, TaCl₅-SiO₂): These are highly effective and widely used. They function by coordinating to the carbonyl oxygen, increasing its electrophilicity and accelerating both the initial imine formation (Pathway A) and the formation of the α-hydroxyphosphonate (Pathway B).[5][8] Some Lewis acids, like iodine, can also activate the imine intermediate for nucleophilic attack by the phosphite.[6]
-
Brønsted Acids (e.g., p-TsOH, Oxalic Acid, HCl): These catalysts protonate the carbonyl group, activating it towards nucleophilic attack. They are particularly effective at promoting the dehydration step required for imine formation.
-
Solvent-Free & "Green" Catalysts: To improve the environmental footprint, many modern protocols utilize solvent-free conditions or employ reusable or biodegradable catalysts like silica-supported acids or even natural catalysts like orange peel powder.[2][9] These methods are not only eco-friendly but also simplify product work-up.
Table 1: Comparison of Selected Catalytic Systems
| Catalyst System | Substrates (Example) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | 3,4,5-Trimethoxybenzaldehyde, p-Bromoaniline | Solvent-free | 80 | 1.5 | 92 | [9] |
| Y(OTf)₃ | Aldehyde, Carbamate | Not specified | Not specified | Not specified | 42 | [8] |
| TaCl₅-SiO₂ | Aromatic Aldehydes, Amines | Not specified | Mild | Not specified | Good | [5] |
| Sodium Dithionite | Aryl Nitro Compound, Aldehyde | DMSO | 120 | 4 | Excellent | [10] |
| Orange Peel Powder | Aromatic Aldehyde, Aniline | Ethanol | Reflux | 1-2 | 85-94 | [2] |
Field-Proven Experimental Protocol
This protocol details a representative solvent-free synthesis, valued for its simplicity, high yield, and green chemistry profile.
Title: Solvent-Free, One-Pot Synthesis of Diethyl ((4-bromophenyl)amino)(3,4,5-trimethoxyphenyl)methylphosphonate.
Core Principle: This procedure leverages thermal energy under solvent-free conditions to drive the three-component reaction to completion, followed by a straightforward work-up and purification by recrystallization.
Materials & Reagents:
-
3,4,5-Trimethoxybenzaldehyde (1.0 mmol, 196.2 mg)
-
p-Bromoaniline (1.0 mmol, 172.0 mg)
-
Diethyl phosphite (1.0 mmol, 129 µL, 138.1 mg)
-
Round-bottom flask (25 mL) with a condenser
-
Magnetic stirrer hotplate and stir bar
-
Ethyl acetate, Diethyl ether, Petroleum ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Equipment for Thin-Layer Chromatography (TLC)
-
Rotary evaporator
Caption: General experimental workflow for one-pot α-aminophosphonate synthesis.
Step-by-Step Methodology:
-
Reagent Combination (Self-Validating Stoichiometry):
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.0 mmol), p-bromoaniline (1.0 mmol), and diethyl phosphite (1.0 mmol).
-
Expertise Note: The use of equimolar amounts of the three components is crucial for maximizing conversion and minimizing side products, making the reaction inherently self-validating in terms of stoichiometry.[6] No solvent is required for this specific protocol.[9]
-
-
Reaction Execution:
-
Attach a condenser to the flask and place the setup in an oil bath preheated to 80°C.
-
Stir the mixture vigorously. The reactants will typically melt and form a homogeneous liquid.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without a catalyst. The 80°C temperature is a balance between achieving a good rate and preventing potential thermal degradation of the reactants or product.
-
-
Progress Monitoring (Trustworthy Validation):
-
Monitor the reaction by TLC (eluent: petroleum ether/ethyl acetate = 1:2 v/v) until the starting materials are consumed (typically 1-2 hours).[9]
-
Trustworthiness: Direct monitoring via TLC provides a reliable confirmation of reaction completion, preventing premature work-up or unnecessary heating.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the viscous liquid to cool to room temperature.
-
Dissolve the residue in diethyl ether or ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and distilled water (1 x 15 mL).
-
Expertise Note: The NaHCO₃ wash is critical for neutralizing any acidic impurities, particularly unreacted phosphite which can exist in equilibrium with its acidic form.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]
-
-
Purification (Ensuring Purity):
-
The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or ethyl acetate and add petroleum ether dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven.
-
This protocol provides a reliable and reproducible method for obtaining high-purity α-aminophosphonates, suitable for further application in biological screening and drug development programs.
References
-
Title: Highly efficient metal-free one-pot synthesis of α -aminophosphonates via reduction followed by Kabachnik-Fields reaction using three-component system Source: ResearchGate URL: [Link]
-
Title: One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction Source: CORE URL: [Link]
-
Title: Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction Source: RGM College Of Engineering and Technology URL: [Link]
-
Title: Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite Source: MDPI URL: [Link]
-
Title: A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder Source: MDPI URL: [Link]
-
Title: The Last Decade of Optically Active α-Aminophosphonates Source: MDPI URL: [Link]
-
Title: The Pudovik reaction: the synthesis of bioactive α-aminophosphonates with long alkyl chains Source: Taylor & Francis Online URL: [Link]
-
Title: The Kabachnik–Fields Reaction: Mechanism and Synthetic Use Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study Source: National Institutes of Health (NIH) URL: [Link]
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- 5. rgmcet.edu.in [rgmcet.edu.in]
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- 9. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Phospha-Michael Addition
A Comprehensive Guide for Synthetic Chemists and Drug Development Professionals
The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, providing access to a vast array of compounds with significant applications in medicinal chemistry, agricultural science, and materials science.[1] Organophosphorus compounds, particularly phosphonates, are valued as stable bioisosteres of phosphates and are integral to the design of enzyme inhibitors, antiviral drugs, and anti-osteoporotic agents.[2][3] Among the methodologies for creating C-P bonds, the phospha-Michael addition stands out as a powerful and atom-economical strategy for the conjugate addition of a phosphorus nucleophile to an electron-deficient alkene.[4]
This guide provides an in-depth exploration of the phospha-Michael reaction involving phosphonates, detailing its underlying mechanisms, key components, and practical applications. It is designed to serve as a technical resource for researchers, offering both foundational knowledge and field-proven protocols to enable the successful design and execution of these powerful reactions.
Core Principles and Reaction Mechanism
The phospha-Michael addition is a conjugate 1,4-addition of a phosphorus-centered nucleophile to an α,β-unsaturated carbonyl, nitrile, nitro, or other electron-deficient system.[5] The key to the reaction lies in the nature of the H-phosphonate reagent itself.
The Tautomeric Equilibrium
Dialkyl and diaryl H-phosphonates exist in a tautomeric equilibrium between a tetracoordinate phosphonate form and a tricoordinate phosphite form. In solution, this equilibrium overwhelmingly favors the less reactive phosphonate tautomer.[1] The phosphite tautomer, however, possesses a lone pair of electrons on the phosphorus atom, rendering it significantly more nucleophilic and capable of initiating the Michael addition.[1]
The central role of the catalyst, typically a base, is to deprotonate the phosphonate or otherwise promote the tautomeric shift to the reactive phosphite species.[6] Lewis or Brønsted acids can also be employed to activate the Michael acceptor, increasing its electrophilicity at the β-carbon.[1]
Mechanistic Pathway
The generally accepted mechanism proceeds through the following steps:
-
Activation of the Phosphonate: A base catalyst abstracts the acidic proton from the H-phosphonate, or otherwise facilitates its conversion to the nucleophilic phosphite tautomer.
-
Nucleophilic Attack: The electron-rich phosphorus atom of the phosphite attacks the electrophilic β-carbon of the Michael acceptor. This conjugate addition breaks the π-bond of the alkene, forming a new C-P bond and generating a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base catalyst or upon aqueous work-up, to yield the final 1,4-adduct.
Caption: General mechanism of the base-catalyzed phospha-Michael addition.
Key Reaction Components
The success and efficiency of the phospha-Michael addition depend heavily on the interplay between the phosphonate donor, the acceptor, and the chosen catalytic system.
Phosphorus Nucleophiles (Michael Donors)
-
Dialkyl H-Phosphonates: Diethyl phosphonate and dimethyl phosphonate are the most commonly used reagents due to their commercial availability and favorable reactivity.[1]
-
Diaryl H-Phosphonates: Diphenyl phosphonate is also frequently employed, particularly in organocatalytic asymmetric reactions.[1]
Activated Alkenes (Michael Acceptors)
A wide variety of electron-deficient alkenes can serve as Michael acceptors. The nature of the electron-withdrawing group (EWG) significantly influences reactivity.[1]
-
α,β-Unsaturated Ketones (Enones): Both cyclic (e.g., cyclohexenone) and acyclic (e.g., chalcones) enones are excellent substrates.[7]
-
α,β-Unsaturated Esters, Amides, and Nitriles: Derivatives of acrylic acid are common acceptors, though their reactivity can vary. For instance, acrylamide readily reacts in the presence of DBU, while acrylonitrile may require a different catalyst like KOH on alumina.[1]
-
Nitroalkenes: Compounds like β-nitrostyrene are highly reactive Michael acceptors due to the strong electron-withdrawing nature of the nitro group.[1]
-
Vinyl Phosphonates: These substrates can also act as Michael acceptors, leading to products containing two phosphonate moieties.[8][9]
Catalyst Systems
The choice of catalyst is critical and dictates the reaction conditions, efficiency, and, in many cases, the stereochemical outcome.
-
Base Catalysis: This is the most common approach. A wide range of bases can be used, from strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to inorganic bases such as KF or KOH supported on alumina, which can offer advantages in terms of handling and product work-up.[1] Nanocatalysts, like nanosized ZnO, have been shown to be highly efficient, often allowing for solvent-free conditions at room temperature.[1]
-
Asymmetric Organocatalysis: For the synthesis of chiral phosphonates, organocatalysis has emerged as a premier strategy. Bifunctional catalysts, such as those derived from Cinchona alkaloids or squaramides, can activate both the phosphonate nucleophile (via the basic moiety) and the Michael acceptor (via hydrogen bonding), facilitating a highly organized, enantioselective attack.[10][11] This approach has successfully been applied to generate γ-ketophosphonates and other chiral phosphonates with high enantiomeric excess (ee).[7]
-
Phase-Transfer Catalysis (PTC): In reactions involving immiscible liquid-liquid or solid-liquid phases, PTC is an invaluable technique.[12] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the deprotonated phosphonate anion from the aqueous or solid phase into the organic phase where it can react with the Michael acceptor.[13][14] This method can provide mild reaction conditions and enable diastereoselective additions.[13]
-
Biocatalysis: Enzymes such as lipases have been successfully employed to catalyze the phospha-Michael addition under very mild conditions (e.g., room temperature in ethanol), offering a green chemistry alternative to traditional methods.[15]
Application Note I: General Protocol for Base-Catalyzed Phospha-Michael Addition
This protocol describes a general procedure for the addition of diethyl phosphonate to an α,β-unsaturated ketone using DBU as a catalyst.
Workflow Diagram
Caption: Experimental workflow for a typical phospha-Michael reaction.
Materials and Reagents
-
Michael Acceptor (e.g., Chalcone): 1.0 mmol
-
Diethyl Phosphonate: 1.2 mmol (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 0.1 mmol (10 mol%)
-
Anhydrous Toluene: 5 mL
-
Saturated aq. NH₄Cl solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Preparation: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol).
-
Reaction Setup: Place the flask under an inert atmosphere (N₂ or Argon). Add anhydrous toluene (5 mL) followed by diethyl phosphonate (1.2 mmol) via syringe.
-
Expert Insight: The use of anhydrous solvent is crucial to prevent quenching of the base and unwanted side reactions.
-
-
Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DBU (10 mol%) dropwise via syringe.
-
Expert Insight: Adding the strong base at a reduced temperature helps to control any initial exotherm and minimize potential side reactions like 1,2-addition.
-
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure phosphonate adduct.
-
Characterization: Characterize the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and High-Resolution Mass Spectrometry (HRMS).
Application Note II: Asymmetric Organocatalyzed Phospha-Michael Addition
This protocol outlines the synthesis of a chiral chromenylphosphonate using a bifunctional squaramide catalyst, adapted from literature procedures.[11] This method is exemplary for producing enantioenriched compounds of high interest in drug discovery.
Proposed Stereochemical Model
Bifunctional catalysts operate by simultaneously activating both reactants in a defined orientation within a chiral pocket, leading to a stereoselective C-P bond formation.
Caption: Bifunctional catalyst organizing reactants for enantioselective attack.
Step-by-Step Protocol
-
Preparation: To a vial containing the bifunctional squaramide catalyst (0.01 mmol, 10 mol%), add the iminochromene Michael acceptor (0.1 mmol).[11]
-
Reaction Setup: Add the appropriate solvent (e.g., CH₂Cl₂; 0.5 mL) followed by the dialkyl phosphite (e.g., dibenzyl phosphite; 0.1 mmol).[11]
-
Expert Insight: The choice of solvent can dramatically impact enantioselectivity. Non-polar aprotic solvents like toluene or dichloromethane are often optimal.
-
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Trustworthiness: Asymmetric reactions are highly sensitive to temperature. Maintaining a consistent temperature is critical for reproducible enantioselectivity. Lowering the temperature (e.g., to 0 °C or -20 °C) often improves the ee%.
-
-
Monitoring: Monitor the reaction by TLC. These reactions can take longer than standard base-catalyzed versions, often requiring 2-5 days for completion.[11]
-
Purification: Once the starting material is consumed, directly load the reaction mixture onto a silica gel column and purify using flash chromatography (e.g., n-hexane/ethyl acetate) to isolate the enantioenriched product.[11]
-
Characterization: In addition to standard characterization, determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data and Performance Summary
The phospha-Michael addition is versatile, with conditions adaptable to a wide range of substrates. The following table summarizes representative results from the literature.
| Michael Acceptor | Phosphonate | Catalyst (mol%) | Conditions | Yield (%) | Selectivity | Reference |
| Chalcone | Diethyl Phosphonate | Yb-silylamide (10) | Toluene, RT, 24h | 95 | 92% ee | [1] |
| β-Nitrostyrene | Diphenyl Phosphonate | Cinchona Alkaloid (10) | Toluene, -55°C, 6d | 88 | 85% ee | [1] |
| Iminochromene | Dibenzyl Phosphite | Squaramide (10) | CH₂Cl₂, RT, 2-5d | >95 | 98% ee | [11] |
| Benzylidenemalononitrile | Diisopropyl Phosphite | DMAP·Hsac (5) | Solvent-free, 80°C, 1h | 93 | N/A | [6] |
| trans-Crotonophenone | Diethyl Phosphonate | DMM Organocatalyst (10) | Toluene, RT, 24h | 92 | 95% ee | [7][16] |
| Acrylonitrile | Diethyl Phosphonate | KOH/Al₂O₃ | Dichloromethane, RT | Good | N/A | [1] |
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., moisture). 2. Sterically hindered substrate. 3. Insufficiently reactive Michael acceptor. | 1. Use freshly dried solvents and reagents. 2. Increase temperature, switch to a stronger base (e.g., NaH), or increase reaction time. 3. Consider using a more activating catalyst (e.g., Lewis acid co-catalyst). |
| Formation of 1,2-Adduct | The reaction is under kinetic control; the hard phosphite nucleophile attacks the hard carbonyl carbon. | 1. Use a weaker, non-coordinating base. 2. Lower the reaction temperature to favor the thermodynamically controlled 1,4-addition. |
| Low Enantioselectivity | 1. Non-optimal solvent or temperature. 2. Catalyst racemization or degradation. 3. Background uncatalyzed reaction. | 1. Screen different solvents (e.g., toluene, CH₂Cl₂, THF). Lower the reaction temperature significantly (-20°C to -78°C). 2. Use a lower catalyst loading to minimize background reaction. Ensure catalyst purity. |
| Difficult Purification | The product has similar polarity to the starting phosphonate. | 1. Ensure the reaction goes to completion to consume the starting phosphonate. 2. A mild acidic wash during work-up can sometimes help remove basic catalysts like DBU. |
References
-
Iaroshenko, V. O. (2014). Recent advances in Michael addition of H-phosphonates. RSC Advances, 4(28), 14322-14341. [Link]
-
Žádná, A., et al. (2021). Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Chemical Science, 12(20), 7044-7050. [Link]
-
Reddy, G. S., et al. (2015). Diastereoselective additions of H-phosphinates to alkenyl ketones under phase-transfer conditions. Organic Letters, 17(12), 3058-3061. [Link]
-
Galkina, I. V., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(19), 6563. [Link]
-
Marqués-López, E., et al. (2023). Asymmetric Organocatalyzed Phospha-Michael Addition for the Direct Synthesis of Biologically Active Chromenylphosphonates. Advanced Synthesis & Catalysis, 365(13), 2201-2207. [Link]
-
Al-Badri, H., et al. (2001). Stereoselective Michael additions of phosphorylated allyl carbanions - Synthesis of functionalized cyclopentylphosphonates and phosphane oxides. European Journal of Organic Chemistry, 2001(7), 1259-1266. [Link]
-
Lu, I-L., et al. (2021). Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt or a Fluorous Long-Chained Pyridine: Two Types of Reusable Base Catalysts. Catalysts, 11(2), 282. [Link]
-
Wang, X., et al. (2022). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Molecules, 27(19), 6245. [Link]
-
Krawczyk, H. (2006). The Phospha-Michael Addition in Organic Synthesis. Synthesis, 2006(13), 2099-2121. [Link]
-
Ilia, G., et al. (2011). Phase Transfer Catalysis in Phosphorus Chemistry. Catalysis Reviews, 53(2), 143-186. [Link]
-
Marqués-López, E., et al. (2023). Asymmetric Organocatalyzed Phospha-Michael Addition to Iminochromenes. ChemRxiv. [Link]
-
University of Wisconsin-Stout. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. YouTube. [Link]
-
Žádná, A., et al. (2021). Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Chemical Science. [Link]
-
Fakhraian, H. (2006). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(3), 511-518. [Link]
-
Wang, Y., et al. (2023). Recent Progress in Asymmetric Michael Additions Catalyzed by Chiral Phosphoric Acids. Molecules, 28(14), 5557. [Link]
-
Al-Badri, H., et al. (2001). Stereochemistry. Part 92. Stereoselective Michael Additions of Phosphorylated Allyl Carbanions - Synthesis of Functionalized Cyclopentylphosphonates and Phosphane Oxides. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed mechanism of the Michael addition of phosphonate 2... ResearchGate. [Link]
-
Arai, R., et al. (2020). Asymmetric Conjugate Addition of Phosphonates to Enones Using Cinchona–Diaminomethylenemalononitrile Organocatalysts. The Journal of Organic Chemistry, 85(6), 3872-3878. [Link]
-
Bonjoch, J., et al. (2001). Preparation and Double Michael Addition Reactions of a Synthetic Equivalent of the Nazarov Reagent. Organic Letters, 3(6), 835-837. [Link]
-
Lawrence, N. J., & Liddle, J. (1998). Michael Additions Catalyzed by Phosphines. An Overlooked Synthetic Method. Synlett, 1998(S1), 513-514. [Link]
-
Bakthadoss, M., & Chithirapandi, S. (2010). Substitution at the α-Carbons of α,β-Unsaturated Carbonyl Compounds: anti-Michael Addition. Synlett. [Link]
-
Hashimoto, T., & Maruoka, K. (2011). Phosphonium salts as chiral phase-transfer catalysts: asymmetric Michael and Mannich reactions of 3-aryloxindoles. Angewandte Chemie International Edition, 50(36), 8289-8291. [Link]
-
Cowen, B. J., & Miller, S. J. (2009). Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides. Journal of the American Chemical Society, 131(28), 9682-9684. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Keller, M., et al. (2023). Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators. Helvetica Chimica Acta, 106(1), e202200130. [Link]
-
Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]
-
Beer, A., et al. (2024). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Beilstein Journal of Organic Chemistry, 20, 1-12. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Wikipedia. [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]
-
The Organic Chemistry Tutor. (2022). Michaelis-Arbuzov Phosphonate Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
-
Gancarz, R. (2006). Michael Additions to Activated Vinylphosphonates. Synthesis, 2006(23), 3939-3958. [Link]
-
Organic Chemistry Portal. (2020). Asymmetric Conjugate Addition of Phosphonates to Enones Using Cinchona-Diaminomethylenemalononitrile Organocatalysts. Organic Chemistry Portal. [Link]
-
Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 867718. [Link]
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Grembecka, J., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1039867. [Link]
-
Montchamp, J.-L. (2014). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Organophosphorus Chemistry, 43, 1-60. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
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Application Notes and Protocols: Diethyl 1-Tetradecanephosphonate as a Precursor for Functionalized Materials
Introduction: The Versatility of Diethyl 1-Tetradecanephosphonate in Materials Science
Diethyl 1-tetradecanephosphonate is an organophosphorus compound distinguished by a robust phosphonate functional group and a long hydrophobic tetradecyl chain.[1][2][3] This unique molecular architecture makes it a highly versatile precursor for the synthesis of a wide array of functionalized materials. Its significance in research and development, particularly in the realms of biomaterials, nanotechnology, and organic synthesis, stems from the stable anchoring capabilities of the phosphonate group to various metal oxide surfaces and its utility in carbon-carbon bond formation.[4][5][6][7]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, unlocking the potential of Diethyl 1-tetradecanephosphonate in creating advanced materials. We will delve into its application in the formation of self-assembled monolayers (SAMs), the functionalization of nanoparticles, and its role as a reagent in the Horner-Wadsworth-Emmons reaction.
Physicochemical Properties of Diethyl 1-Tetradecanephosphonate
A clear understanding of the physical and chemical properties of Diethyl 1-tetradecanephosphonate is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 5191-09-3 | [1][2] |
| Molecular Formula | C18H39O3P | [1][2] |
| Molecular Weight | 334.47 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 199-201 °C at 3 mmHg | [1][3] |
| Density | 0.922 g/mL | [1][3] |
| Refractive Index | 1.4445 | [1][3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Core Application I: Formation of Self-Assembled Monolayers (SAMs) on Titanium Dioxide
The phosphonate moiety of Diethyl 1-tetradecanephosphonate provides a highly stable anchor to metal oxide surfaces, such as titanium dioxide (TiO2), which is a material of great interest in biomedical implants and devices.[1][4] The long tetradecyl chain then self-assembles into a densely packed, hydrophobic monolayer. This surface modification can enhance biocompatibility, reduce protein fouling, and improve the longevity of metallic implants.[8]
Causality of Experimental Choices:
-
Hydrolysis to Tetradecylphosphonic Acid: The diethyl ester form of the precursor is typically hydrolyzed to the corresponding phosphonic acid. The phosphonic acid group forms a more direct and robust covalent bond with the hydroxylated surface of the titanium dioxide.[9][10]
-
Solvent Selection: Anhydrous solvents like tetrahydrofuran (THF) or toluene are used to prevent premature hydrolysis of the phosphonate and to ensure a moisture-free environment for the self-assembly process, which relies on the reaction with surface hydroxyl groups.
-
Thermal Annealing: Heating the substrate after the initial deposition of the phosphonic acid promotes the formation of a more ordered and densely packed monolayer by enhancing the covalent bonding to the surface and facilitating the removal of any physisorbed molecules.
Protocol 1: Hydrolysis of Diethyl 1-tetradecanephosphonate to Tetradecylphosphonic Acid
This protocol describes the acid-catalyzed hydrolysis of the diethyl ester to the active phosphonic acid.
Materials:
-
Diethyl 1-tetradecanephosphonate
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Diethyl 1-tetradecanephosphonate (1 equivalent) in a minimal amount of a co-solvent like ethanol if necessary.
-
Add a 1:1 (v/v) mixture of concentrated HCl and deionized water. The total volume of the acid solution should be sufficient to ensure stirring.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield Tetradecylphosphonic acid as a white solid.
Protocol 2: Formation of a Tetradecylphosphonic Acid SAM on a Titanium Dioxide Surface
This protocol outlines the steps for creating a self-assembled monolayer on a TiO2 substrate.
Materials:
-
Tetradecylphosphonic acid (synthesized in Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Titanium dioxide substrates (e.g., polished titanium wafers with a native oxide layer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Ethanol
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning: Clean the TiO2 substrates by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water. For a more rigorous cleaning, immerse the substrates in Piranha solution for 15 minutes (ensure proper safety precautions are taken). Rinse thoroughly with deionized water and dry under a stream of nitrogen gas.
-
Solution Preparation: Prepare a 1 mM solution of Tetradecylphosphonic acid in anhydrous THF.
-
Self-Assembly: Immerse the cleaned and dried TiO2 substrates in the Tetradecylphosphonic acid solution for 24 hours at room temperature in a sealed container under a nitrogen atmosphere to prevent moisture contamination.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh THF to remove any non-chemisorbed molecules.
-
Drying and Annealing: Dry the substrates under a stream of nitrogen gas. For enhanced stability and ordering of the monolayer, anneal the coated substrates in an oven at 120 °C for 1 hour.[11]
-
Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm its formation and quality.[7][12]
Core Application II: Functionalization of Iron Oxide Nanoparticles
Diethyl 1-tetradecanephosphonate is an excellent precursor for the surface functionalization of magnetic nanoparticles, such as iron oxide nanoparticles (IONPs). The phosphonate group provides a stable anchor to the nanoparticle surface, while the long alkyl chain imparts hydrophobicity, allowing for the dispersion of the nanoparticles in non-polar solvents.[5][13][14] This is crucial for applications in catalysis, data storage, and biomedical imaging.
Causality of Experimental Choices:
-
Ligand Exchange: The functionalization is typically achieved through a ligand exchange process, where the original stabilizing ligands on the nanoparticle surface (e.g., oleic acid) are replaced by the more strongly binding phosphonate.[5]
-
High Temperature: The reaction is often carried out at elevated temperatures to facilitate the ligand exchange and promote strong binding of the phosphonate to the iron oxide surface.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation of the nanoparticles and degradation of the organic ligands at high temperatures.
Protocol 3: Surface Functionalization of Iron Oxide Nanoparticles
This protocol describes the functionalization of pre-synthesized oleic acid-capped iron oxide nanoparticles.
Materials:
-
Oleic acid-capped iron oxide nanoparticles (synthesized via a co-precipitation method)[15]
-
Diethyl 1-tetradecanephosphonate
-
Toluene (anhydrous)
-
Ethanol
-
Centrifuge
-
Schlenk line or glovebox
Procedure:
-
Nanoparticle Dispersion: Disperse 100 mg of oleic acid-capped iron oxide nanoparticles in 20 mL of anhydrous toluene in a three-neck flask equipped with a condenser and a magnetic stirrer.
-
Ligand Addition: Under a nitrogen atmosphere, add a 5-fold molar excess of Diethyl 1-tetradecanephosphonate to the nanoparticle dispersion.
-
Ligand Exchange Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours with vigorous stirring.
-
Purification: After cooling to room temperature, precipitate the functionalized nanoparticles by adding 40 mL of ethanol.
-
Isolation: Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes). Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in toluene and repeat the precipitation and centrifugation steps two more times with ethanol to remove excess unbound ligand and oleic acid.
-
Drying: Dry the final product under vacuum to obtain Diethyl 1-tetradecanephosphonate-functionalized iron oxide nanoparticles.
-
Characterization: The functionalized nanoparticles can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the phosphonate group, thermogravimetric analysis (TGA) to quantify the organic coating, and transmission electron microscopy (TEM) to assess their morphology and dispersibility.
Core Application III: Horner-Wadsworth-Emmons (HWE) Reaction
Diethyl 1-tetradecanephosphonate can be utilized in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool in organic synthesis for the stereoselective formation of alkenes.[13][16][17] While the classical HWE reaction often involves phosphonates with an adjacent electron-withdrawing group, non-stabilized alkylphosphonates can also react, typically requiring a strong base and often proceeding through a β-hydroxy phosphonate intermediate.[2][3] This application allows for the introduction of a long alkyl chain into a molecule via a carbon-carbon double bond.
Causality of Experimental Choices:
-
Strong Base: A strong base, such as n-butyllithium (n-BuLi), is required to deprotonate the α-carbon of the non-stabilized alkylphosphonate, forming the reactive phosphonate carbanion.
-
Low Temperature: The reaction is performed at low temperatures (e.g., -78 °C) to control the reactivity of the strong base and prevent side reactions.
-
Stereoselectivity: The HWE reaction generally favors the formation of the (E)-alkene isomer due to thermodynamic control in the elimination step.[16]
Protocol 4: Horner-Wadsworth-Emmons Type Reaction with an Aldehyde
This protocol provides a representative procedure for the reaction of Diethyl 1-tetradecanephosphonate with an aldehyde.
Materials:
-
Diethyl 1-tetradecanephosphonate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask and syringe
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Diethyl 1-tetradecanephosphonate (1.1 equivalents) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.0 equivalent) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the phosphonate carbanion.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the key experimental workflows.
Caption: Workflow for the hydrolysis of Diethyl 1-tetradecanephosphonate.
Caption: Workflow for the formation of a self-assembled monolayer.
Caption: Workflow for the Horner-Wadsworth-Emmons type reaction.
Conclusion and Future Outlook
Diethyl 1-tetradecanephosphonate is a powerful and adaptable precursor for the development of advanced functional materials. The protocols detailed herein provide a solid foundation for its use in surface modification and organic synthesis. The ability to form robust, well-ordered self-assembled monolayers on metal oxides opens up avenues for creating biocompatible implants, corrosion-resistant coatings, and novel sensor platforms. Furthermore, its utility in functionalizing nanoparticles is critical for advancing fields such as targeted drug delivery and medical diagnostics. The application of Diethyl 1-tetradecanephosphonate in the Horner-Wadsworth-Emmons reaction expands its role as a versatile building block in the synthesis of complex organic molecules. Future research will undoubtedly uncover new applications for this valuable compound, further solidifying its importance in materials science and beyond.
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Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
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Surface Modification of Titanium with Phosphonic Acid To Improve Bone Bonding: Characterization by XPS and ToF-SIMS | Langmuir. (n.d.). Retrieved January 21, 2026, from [Link]
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Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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A New Horner−Wadsworth−Emmons Type Coupling Reaction between Nonstabilized β-Hydroxy Phosphonates and Aldehydes or Ketones - American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]
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Surface modification of bioceramics by grafting of tailored allyl phosphonic acid - CORE. (n.d.). Retrieved January 21, 2026, from [Link]
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A new Horner-Wadsworth-Emmons type coupling reaction between nonstabilized beta-hydroxy phosphonates and aldehydes or ketones - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). (n.d.). Retrieved January 21, 2026, from [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]
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A New Horner−Wadsworth−Emmons Type Coupling Reaction between Nonstabilized β-Hydroxy Phosphonates and Aldehydes or Ketones - figshare. (n.d.). Retrieved January 21, 2026, from [Link]
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[PDF] Surface modification of bioceramics by grafting of tailored allyl phosphonic acid. (n.d.). Retrieved January 21, 2026, from [Link]
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Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids | Langmuir - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
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Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides | Langmuir. (n.d.). Retrieved January 21, 2026, from [Link]
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Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters. (n.d.). Retrieved January 21, 2026, from [Link]
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(PDF) Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Self-Assembled Monolayers Supported on TiO2: Comparison of C18H37SiX3 (X = H, Cl, OCH3), C18H37Si(CH3)2Cl, and C18H37PO(OH)2 | Langmuir - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]
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Phosphonic acid: preparation and applications - Beilstein Journals. (n.d.). Retrieved January 21, 2026, from [Link]
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Surface Functionalization of Magnetite Nanoparticles with Multipotent Antioxidant as Potential Magnetic Nanoantioxidants and Antimicrobial Agents - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon - Princeton University. (n.d.). Retrieved January 21, 2026, from [Link]
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Surface Modification Techniques for Enhancing the Biocompatibility of Metallic Implants - OMICS International. (n.d.). Retrieved January 21, 2026, from [Link]
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diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
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Self-Assembled Monolayer Growth of Octadecylphosphonic Acid on Mica | Langmuir. (n.d.). Retrieved January 21, 2026, from [Link]
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TDPA - Tetradecylphosphonic Acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. (n.d.). Retrieved January 21, 2026, from [Link]
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Highly Controlled Nanoparticle Deposition using the Langmuir-Blodgett Method. (n.d.). Retrieved January 21, 2026, from [Link]
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Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect | ACS Omega. (n.d.). Retrieved January 21, 2026, from [Link]
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The wetting properties of Langmuir-Blodgett and Langmuir-Schaefer films formed by DPPC and POSS compounds - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Octadecylphosphonic Acid Self-Assembled Monolayers Obtained Using Rapid Dipping Treatments | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Preparation and characterization of alkylphosphonic acid self-assembled monolayers on titanium alloy by chemisorption and electrochemical deposition | Prof. Daniel Mandler. (n.d.). Retrieved January 21, 2026, from [Link]
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
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Preparation and characterization of alkylphosphonic acid self-assembled monolayers on titanium alloy by chemisorption and electrochemical deposition - The Hebrew University of Jerusalem. (n.d.). Retrieved January 21, 2026, from [Link]
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Infrared spectroscopy analysis of the structure of multilayer Langmuir-Blodgett films: effect of deposition velocity and pH - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of Diethyl 1-tetradecanephosphonate in the Synthesis of PROTAC Linkers
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] While the ligands provide specificity, the linker is far from a passive tether; its length, rigidity, and chemical composition are critical factors that govern the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the potency, selectivity, and pharmacokinetic properties of the degrader.[3][4]
Alkyl and polyethylene glycol (PEG) chains are the most prevalent motifs in PROTAC linker design, valued for their synthetic tractability and the ease with which their length can be modulated.[2][] Long alkyl chains, in particular, offer the necessary distance to span the two proteins while influencing the overall lipophilicity of the molecule, which can be crucial for cell permeability.[6] However, a simple saturated alkyl chain provides a high degree of conformational flexibility. Introducing controlled elements of rigidity, such as a carbon-carbon double bond, can pre-organize the PROTAC into a more favorable conformation for ternary complex formation.
This application note details the strategic use of Diethyl 1-tetradecanephosphonate as a key reagent for installing a long-chain, semi-rigid linker component in PROTAC synthesis via the Horner-Wadsworth-Emmons (HWE) reaction. We will explore the chemical rationale, provide a detailed experimental protocol, and discuss the implications of this synthetic choice on the final PROTAC properties.
The Horner-Wadsworth-Emmons Reaction: A Superior Tool for Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[7] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[8] For the purposes of PROTAC synthesis, the HWE reaction offers several distinct advantages over the classic Wittig reaction:
-
Enhanced Nucleophilicity : The phosphonate carbanion is generally more nucleophilic and less basic than the corresponding phosphonium ylide, allowing it to react efficiently with a wider range of aldehydes, including those that may be sterically hindered or possess sensitive functional groups.[9]
-
Stereochemical Control : The HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene, providing excellent stereoselectivity.[10][11] This is critical in linker design, as the geometry of the double bond directly impacts the spatial arrangement of the two ends of the PROTAC.
-
Simplified Purification : The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed during aqueous workup, greatly simplifying the purification of the desired alkene product compared to the triphenylphosphine oxide generated in the Wittig reaction.[9]
By employing Diethyl 1-tetradecanephosphonate in an HWE reaction, a C14 alkyl chain containing a C=C double bond can be precisely installed, serving as a versatile and structurally defined building block for a PROTAC linker.
Diagram: PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocol: Synthesis of a PROTAC Linker Intermediate
This protocol describes the synthesis of an alkene-containing linker precursor by reacting Diethyl 1-tetradecanephosphonate with an aldehyde-functionalized building block. This building block is assumed to be a precursor to either the POI-binding ligand or the E3-recruiting ligand.
Materials and Reagents:
-
Diethyl 1-tetradecanephosphonate
-
Aldehyde-functionalized building block (e.g., 4-(azidomethyl)benzaldehyde for subsequent "click" chemistry)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the highly reactive carbanion from being quenched by water or oxygen. Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the α-carbon of the phosphonate.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet, add sodium hydride (1.2 eq.).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Suspend the washed NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve Diethyl 1-tetradecanephosphonate (1.0 eq.) in anhydrous THF.
-
Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The evolution of hydrogen gas should cease, and the solution may become clear or slightly yellow, indicating the formation of the phosphonate carbanion.
-
-
Olefination Reaction:
-
Causality: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically run at low temperature initially to control the rate of addition and then warmed to drive the elimination to completion.
-
Dissolve the aldehyde-functionalized building block (1.0 eq.) in anhydrous THF.
-
Cool the phosphonate carbanion solution back to 0 °C.
-
Add the aldehyde solution dropwise to the carbanion solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
-
Workup and Purification:
-
Causality: The reaction is quenched with a mild proton source (saturated NH₄Cl) to neutralize any remaining base. The aqueous workup serves to remove the water-soluble diethyl phosphate byproduct.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% ethyl acetate in hexanes) to afford the pure alkene product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and (E)-stereochemistry of the alkene.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
-
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for generating a PROTAC linker intermediate using the Horner-Wadsworth-Emmons reaction.
Physicochemical Impact and Data Considerations
The choice to incorporate a C14-alkene linker component via Diethyl 1-tetradecanephosphonate has significant consequences for the resulting PROTAC's properties. The long alkyl chain dramatically increases lipophilicity, which can enhance cell membrane permeability but may negatively impact aqueous solubility. The (E)-alkene bond introduces a degree of rigidity, reducing the number of rotatable bonds compared to a fully saturated C15 chain, which can be beneficial for pre-organizing the molecule for optimal ternary complex formation.
Table 1: Comparative Properties of Representative Linker Moieties
| Linker Moiety | Approximate Length (Å) | Rotatable Bonds | Calculated logP (cLogP) | Key Characteristics |
| Saturated C15 Alkane | ~19.0 Å | 14 | High | Highly flexible, very lipophilic |
| (E)-Pentadec-1-ene (from HWE) | ~18.8 Å | 12 | High | Semi-rigid, very lipophilic |
| PEG4 (14 atoms) | ~14.5 Å | 13 | Low | Flexible, hydrophilic, improves solubility |
| PEG6 (20 atoms) | ~21.5 Å | 19 | Low | Highly flexible, hydrophilic |
Note: cLogP and length are estimations and will vary based on the exact structure and calculation method.
Conclusion
Diethyl 1-tetradecanephosphonate is a valuable synthetic tool for the construction of advanced PROTACs. Its application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for incorporating a long, lipophilic, and semi-rigid C14-alkene unit into a linker structure. This strategy allows medicinal chemists to move beyond simple saturated alkyl and PEG chains, offering a greater degree of control over the conformational properties and lipophilicity of the final PROTAC molecule. By carefully balancing these properties, researchers can fine-tune the degrader's ability to form a productive ternary complex, ultimately enhancing its potency, selectivity, and overall drug-like characteristics. The robust nature of the HWE reaction makes this approach highly applicable for the systematic synthesis and evaluation of PROTAC libraries in drug discovery campaigns.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link][2][3]
-
Ciulli, A., & Trainor, N. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link][12]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link][7]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link][8]
-
Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Grokipedia. [Link][10]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link][11]
-
Scott, J. S., et al. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters. [Link]
-
Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Zhang, T., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science. [Link]
-
Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link][13]
-
Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry. [Link]
- Google Patents. (2017). WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds.
-
University of Birmingham. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham Research Portal. [Link][6]
-
Kim, T. H., et al. (n.d.). The Horner-Wadsworth-Emmons Reactions of Diethyl (1-Methylthioalk-3-Enyl)phosphonates. Korea Science. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. explorationpub.com [explorationpub.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and stereoselectivity of olefination reactions
Welcome to the Technical Support Center for Olefination Reactions. This guide is designed for researchers, scientists, and professionals in drug development who seek to enhance the yield and stereoselectivity of their alkene syntheses. Here, we move beyond simple protocols to explore the underlying principles that govern these powerful transformations. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common high-level challenges encountered during olefination reactions.
Q1: My Wittig reaction is giving a poor E/Z mixture. What are the first factors to investigate?
The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphonium ylide.[1][2]
-
Unstabilized Ylides (e.g., R = alkyl) are highly reactive and typically react under kinetic control to selectively form (Z)-alkenes.[1][3][4]
-
Stabilized Ylides (e.g., R = ester, ketone) are less reactive and react under thermodynamic control, favoring the formation of (E)-alkenes.[1][2][3]
-
Semi-stabilized Ylides (e.g., R = aryl) often provide poor selectivity.[1][3]
A primary cause of poor selectivity, especially when targeting the Z-alkene with an unstabilized ylide, is the presence of lithium salts.[1][3][5] Lithium cations can stabilize the betaine intermediate, allowing for equilibration and eroding the kinetic (Z)-selectivity.[1][3]
Q2: How can I easily remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?
Triphenylphosphine oxide (TPPO) is a notoriously persistent byproduct. Its removal is a common challenge due to its polarity, which often mimics that of the desired product.[6] Effective, chromatography-free methods include:
-
Precipitation: TPPO is poorly soluble in non-polar solvents. After concentrating the reaction mixture, triturating the residue with solvents like diethyl ether or hexane will cause the TPPO to precipitate as a white solid, which can be removed by filtration.[6]
-
Complexation with Metal Salts: TPPO can act as a Lewis base. Adding a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form an insoluble metal-TPPO complex that precipitates from the solution.[6]
Q3: My Horner-Wadsworth-Emmons (HWE) reaction yield is low. What are the likely causes?
Low yields in HWE reactions can often be traced to the base, the substrate, or the reaction conditions.
-
Base Strength and Sterics: The pKa of the phosphonate ester requires a sufficiently strong base for deprotonation (e.g., NaH, KHMDS, LDA). Incomplete deprotonation is a common issue.
-
Aldehyde/Ketone Stability: The substrate may be sensitive to the basic conditions. Labile aldehydes can undergo self-condensation (aldol reaction) or decomposition.[5] For base-sensitive substrates, milder conditions such as LiCl with an amine base (e.g., DBU or triethylamine) can be effective.[7]
-
Steric Hindrance: While generally more effective than the Wittig reaction for hindered ketones, highly congested substrates can still react slowly, leading to lower yields.[3][5]
Q4: When should I choose a Julia-Kocienski olefination over a Wittig or HWE reaction?
The Julia-Kocienski olefination is an excellent choice for the stereoselective synthesis of (E)-alkenes, particularly in complex, late-stage syntheses.[8][9] Key advantages include:
-
High (E)-Selectivity: The reaction mechanism strongly favors the formation of the more thermodynamically stable (E)-alkene.[8][9]
-
Mild Conditions and Functional Group Tolerance: It proceeds under mild conditions and tolerates a wide range of functional groups.[8][10]
-
Broad Substrate Scope: It is effective for the synthesis of di-, tri-, and tetrasubstituted alkenes.
It is particularly valuable when a Wittig or HWE reaction might suffer from poor selectivity or harsh conditions incompatible with the substrate.
Troubleshooting Guide: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, but controlling its stereochemical outcome requires a nuanced understanding of the reaction mechanism.[3][4]
Q: How do I maximize (Z)-alkene selectivity with an unstabilized ylide?
To favor the kinetic (Z)-product, the reaction must be run under conditions that prevent the equilibration of the betaine or oxaphosphetane intermediates.
-
Use Salt-Free Ylides: The most critical factor is the exclusion of lithium salts.[1][3] Generating the ylide with a sodium- or potassium-based base (e.g., NaHMDS, KHMDS) instead of n-butyllithium is essential.
-
Solvent Choice: Polar aprotic solvents, such as DMF or HMPA, can enhance (Z)-selectivity, especially when iodide salts are present.[3]
-
Low Temperature: Running the reaction at low temperatures (-78 °C) disfavors the equilibration of intermediates, preserving the kinetic product ratio.
Q: My unstabilized ylide is giving the (E)-alkene. How can I achieve this intentionally and reliably?
The intentional synthesis of (E)-alkenes from unstabilized ylides is achieved via the Schlosser Modification .[3][4][11] This procedure forces the equilibration of the initially formed betaine intermediate to the more stable diastereomer, which then eliminates to give the (E)-alkene.
The mechanism involves deprotonating the intermediate betaine with a strong base like phenyllithium at low temperature, followed by a controlled protonation step.[3][11]
Schlosser Modification Workflow
Caption: Workflow for the Schlosser Modification to achieve (E)-alkene selectivity.
Troubleshooting Guide: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful alternative to the Wittig, known for its high (E)-selectivity and the easy removal of its phosphate byproduct.[12]
Q: How can I reverse the selectivity of my HWE reaction to favor the (Z)-alkene?
Standard HWE conditions are designed for thermodynamic control, yielding the (E)-alkene.[13] To achieve (Z)-selectivity, the reaction must be shifted to kinetic control using the Still-Gennari Modification .[12][13]
This modification relies on two key principles:
-
Electron-Withdrawing Phosphonates: Using phosphonate esters with highly electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) or diaryl) accelerates the elimination of the oxaphosphetane intermediate.[12][13]
-
Strongly Dissociating Conditions: The use of a potassium base (e.g., KHMDS) in THF with an additive like 18-crown-6 prevents the formation of tight ion pairs.[12][13] This combination ensures that the kinetically formed syn-intermediate rapidly eliminates to the (Z)-alkene before it can equilibrate to the more stable anti-intermediate.
Key Reagents for Stereocontrol in HWE Reactions
| Reagent Type | R Group on Phosphonate | Typical Base/Solvent | Predominant Product | Control Type |
| Standard HWE | Alkyl (e.g., -OEt) | NaH / THF | (E)-Alkene | Thermodynamic |
| Still-Gennari | Electron-withdrawing (e.g., -OCH₂CF₃) | KHMDS, 18-crown-6 / THF | (Z)-Alkene | Kinetic |
Q: My Still-Gennari reaction is not (Z)-selective. What went wrong?
Poor (Z)-selectivity in a Still-Gennari olefination usually points to a deviation from the required kinetic control conditions.
-
Incorrect Base/Cation: Using a lithium or sodium base can disrupt the desired kinetics. Potassium bases are crucial.[13]
-
Absence of Crown Ether: 18-crown-6 is essential for sequestering the potassium cation, ensuring a "naked" anion and promoting a dissociated state.[13]
-
Temperature: The reaction must be kept at a low temperature (typically -78 °C) to prevent equilibration. Allowing the reaction to warm prematurely will erode (Z)-selectivity.
-
Purity of Reagents: The phosphonate reagent must be pure, and the base should be freshly titrated or from a new bottle to ensure proper activity.
Mechanism of Still-Gennari Z-Selectivity
Caption: Kinetic vs. Thermodynamic control in the HWE reaction.
Troubleshooting Guide: Peterson and Julia-Kocienski Olefinations
Q: How do I control the stereochemical outcome of a Peterson Olefination?
The Peterson olefination offers unique stereochemical control because the intermediate β-hydroxysilane can be isolated.[14][15] The subsequent elimination step dictates the final alkene geometry.
-
Acid-Catalyzed Elimination: Treatment with acid (e.g., H₂SO₄, BF₃·OEt₂) proceeds via an anti-elimination pathway.
-
Base-Catalyzed Elimination: Treatment with a base (e.g., KH, NaH) proceeds via a syn-elimination pathway.[14]
Therefore, by separating the diastereomeric β-hydroxysilanes and subjecting each to the appropriate acidic or basic conditions, one can access either the (E) or (Z)-alkene.[14][15]
Stereochemical Divergence in the Peterson Olefination
Caption: Control of alkene geometry in the Peterson olefination.
Q: My Julia-Kocienski reaction is giving a low yield. What are common points of failure?
The Julia-Kocienski olefination is a robust, one-pot modification of the classical Julia-Lythgoe reaction.[16] While generally reliable, low yields can arise from several factors:
-
Inefficient Sulfone Deprotonation: Ensure the base (typically KHMDS or NaHMDS) is sufficiently strong and active to fully deprotonate the sulfone.
-
Aldehyde Quality: The reaction is sensitive to aldehyde purity. Use freshly distilled or purified aldehyde to avoid side reactions.
-
Barbier-Type Conditions: For sensitive substrates, it is often best to add the base to a mixture of the sulfone and the aldehyde ("Barbier-like conditions").[17] This keeps the concentration of the reactive sulfonyl anion low, minimizing potential side reactions like self-condensation.[17]
-
Smiles Rearrangement/Elimination: The crucial Smiles rearrangement and subsequent elimination steps are spontaneous but can be influenced by the electronic nature of the heteroaryl sulfone and the substrate.[9] Ensure the reaction is stirred for a sufficient time, monitoring by TLC for the disappearance of intermediates.
Key Experimental Protocols
Protocol: Z-Selective Olefination via Still-Gennari Modification
This protocol describes a general procedure for the (Z)-selective olefination of an aldehyde using bis(2,2,2-trifluoroethyl)phosphonoacetate.
Materials:
-
Still-Gennari phosphonate reagent (e.g., ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate)
-
Aldehyde (purified)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 18-crown-6 (1.2 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the KHMDS solution (1.1 equivalents) to the stirred THF/crown ether solution.
-
Phosphonate Addition: To the cold base solution, add the Still-Gennari phosphonate reagent (1.1 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (Z)-alkene.
References
-
Schlosser Modification. SynArchive. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Schlosser Modification. Organic Chemistry Portal. [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health (NIH). [Link]
-
Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Thieme Chemistry. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. ACS Publications. [Link]
-
Peterson Olefination. NROChemistry. [Link]
-
Peterson olefination from α-silyl aldehydes. Springer Nature Experiments. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. National Institutes of Health (NIH). [Link]
-
Peterson Olefination. Organic Chemistry Portal. [Link]
-
Julia olefination. Wikipedia. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]
-
Julia‐Kocienski Olefination: A Tutorial Review. ResearchGate. [Link]
Sources
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- 2. Wittig Reaction [organic-chemistry.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peterson Olefination | NROChemistry [nrochemistry.com]
- 15. Peterson Olefination [organic-chemistry.org]
- 16. Julia olefination - Wikipedia [en.wikipedia.org]
- 17. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Common side reactions in phosphonate-based olefinations and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phosphonate-based olefinations. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful C-C bond-forming reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction. The goal is to move beyond simple procedural lists and delve into the causality behind common issues, empowering you to optimize your reactions for success.
The HWE reaction is a cornerstone of modern organic synthesis, prized for its reliability and stereocontrol in producing alkenes.[1][2] However, like any sophisticated chemical transformation, it is not without its nuances. This guide is structured to address the most common challenges encountered in the lab, from low yields and poor stereoselectivity to unexpected side products.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during your phosphonate-based olefination experiments.
Issue 1: Low or No Product Yield
One of the most frequent challenges is a lower-than-expected yield of the desired olefin. Several factors can contribute to this issue.
Question: My HWE reaction is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in HWE reactions can stem from several sources, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation of the Phosphonate: The first step of the HWE reaction is the deprotonation of the phosphonate to form the reactive carbanion.[3][4] If the base is not strong enough or is added improperly, this equilibrium will not favor the carbanion, leading to a sluggish or incomplete reaction.
-
Causality: The acidity of the α-proton on the phosphonate is crucial. Stabilized phosphonates (e.g., those with an adjacent ester group) are more acidic and can be deprotonated with weaker bases.[1]
-
Solution:
-
Choice of Base: For simple stabilized phosphonates like triethyl phosphonoacetate, common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[5] For less acidic phosphonates, a stronger base may be necessary.
-
Base Addition: Ensure the base is fresh and added under strictly anhydrous conditions. Moisture will quench the base and the phosphonate carbanion.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
-
Poor Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive than ketones in the HWE reaction.[6] Steric hindrance around the carbonyl group can significantly impede the nucleophilic attack of the phosphonate carbanion.[6]
-
Causality: The approach of the bulky phosphonate carbanion to the carbonyl carbon is sensitive to the steric environment.
-
Solution:
-
Increase Reaction Temperature and Time: For hindered ketones, increasing the reaction temperature (e.g., from -78 °C to room temperature or even reflux) and extending the reaction time can often improve yields.[4][6]
-
Use a More Nucleophilic Phosphonate: Phosphonate carbanions are generally more nucleophilic than their Wittig ylide counterparts, making them more suitable for reacting with hindered ketones.[3][7]
-
-
-
Side Reactions of the Aldehyde or Ketone: Enolizable carbonyl compounds can undergo self-condensation (e.g., aldol reaction) under basic conditions, consuming the starting material.
-
Causality: The strong base used to deprotonate the phosphonate can also deprotonate the α-carbon of the carbonyl compound.
-
Solution:
-
Slow Addition of the Carbonyl: Add the aldehyde or ketone slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., -78 °C). This ensures that the concentration of the free carbonyl compound is low at any given time, minimizing self-condensation.
-
Use of Milder Bases (Masamune-Roush Conditions): For base-sensitive substrates, the use of lithium chloride (LiCl) with a weaker amine base like DBU or diisopropylethylamine (DIPEA) can be effective.[1][3][5]
-
-
Experimental Protocol: Standard HWE Reaction for (E)-Alkene Synthesis
This protocol is a general starting point for the synthesis of an (E)-alkene from an aldehyde and a stabilized phosphonate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME) to the flask.
-
Phosphonate Addition: Cool the suspension to 0 °C and add the phosphonate reagent (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Cool the reaction mixture to 0 °C and add the aldehyde or ketone (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).[8] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[8]
Issue 2: Poor Stereoselectivity (Formation of E/Z Mixtures)
The HWE reaction is renowned for its high (E)-selectivity with stabilized phosphonates. However, achieving the desired stereoisomer exclusively can be challenging.
Question: My reaction is producing a mixture of (E)- and (Z)-alkenes. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of the HWE reaction is influenced by the reaction conditions and the structure of the phosphonate reagent.
-
Achieving High (E)-Selectivity: The formation of the thermodynamically more stable (E)-alkene is generally favored.[4][6]
-
Causality: The reaction proceeds through an oxaphosphetane intermediate. The transition state leading to the (E)-product is typically lower in energy due to minimized steric interactions.[9] Equilibration of the intermediates further favors the formation of the more stable (E)-alkene.[4]
-
Optimization Strategies:
-
Base/Counterion: The use of lithium or sodium bases generally provides higher (E)-selectivity compared to potassium bases.[4]
-
Temperature: Higher reaction temperatures (e.g., room temperature or above) promote equilibration of the intermediates, leading to a higher E/Z ratio.[4][6]
-
Steric Bulk: Increasing the steric bulk of the aldehyde or the phosphonate can enhance (E)-selectivity.[4]
-
-
-
Achieving High (Z)-Selectivity (Still-Gennari Modification): To favor the formation of the (Z)-alkene, a modification of the standard HWE reaction is required.[3][7]
-
Causality: The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups on the ester moiety (e.g., bis(2,2,2-trifluoroethyl)phosphonates).[6][10] These groups accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene.[3][7]
-
Key Reagents and Conditions:
-
Phosphonate: Use a phosphonate with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.
-
Base and Additive: A strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) is typically used in conjunction with a crown ether such as 18-crown-6.[10]
-
Temperature: The reaction is usually performed at low temperatures (e.g., -78 °C) to favor the kinetic product.[10]
-
-
Table 1: Factors Influencing Stereoselectivity in HWE Reactions
| Factor | To Favor (E)-Alkene | To Favor (Z)-Alkene (Still-Gennari) |
| Phosphonate Reagent | Standard (e.g., triethyl phosphonoacetate) | Electron-withdrawing esters (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) |
| Base | NaH, LiHMDS | KHMDS |
| Additive | None | 18-crown-6 |
| Temperature | Room Temperature or higher | -78 °C |
Issue 3: Difficulty in Removing the Phosphate Byproduct
A significant advantage of the HWE reaction over the Wittig reaction is the ease of removal of the phosphate byproduct. However, issues can still arise.
Question: I am having trouble separating my product from the phosphate byproduct. What are the best practices for purification?
Answer:
The dialkylphosphate salt byproduct of the HWE reaction is generally water-soluble, which facilitates its removal.[5][9][11]
-
Standard Workup:
-
Aqueous Extraction: During the reaction workup, a thorough extraction with water or a saturated aqueous solution (e.g., NH₄Cl or brine) should effectively remove the majority of the phosphate byproduct.
-
Phase Separation: Ensure complete phase separation during the extraction. If an emulsion forms, adding more brine or filtering the entire mixture through a pad of celite can help.
-
-
Precipitation of the Byproduct:
-
Chromatography:
-
If trace amounts of the phosphate byproduct remain after extraction, they can typically be removed by flash column chromatography on silica gel. The phosphate byproduct is highly polar and will usually remain at the baseline.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Wittig reaction and the Horner-Wadsworth-Emmons reaction?
A1: The key difference lies in the phosphorus-containing reagent. The Wittig reaction employs a phosphonium ylide, while the HWE reaction utilizes a phosphonate-stabilized carbanion.[1][5] This seemingly small change has significant consequences:
-
Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than phosphonium ylides, allowing them to react with a wider range of carbonyl compounds, including hindered ketones.[1][3]
-
Byproduct: The HWE reaction produces a water-soluble dialkylphosphate salt, which is easily removed by extraction.[5][9][11] In contrast, the Wittig reaction generates triphenylphosphine oxide, which can be challenging to separate from the desired product.
-
Stereoselectivity: The HWE reaction with stabilized phosphonates typically provides excellent (E)-selectivity, whereas the stereochemical outcome of the Wittig reaction is more variable.
Q2: Can the HWE reaction be used for the synthesis of trisubstituted alkenes?
A2: Yes, the HWE reaction is a reliable method for synthesizing trisubstituted olefins, often with good to high stereoselectivity.[12] The principles governing stereoselectivity in disubstituted alkene synthesis generally apply to trisubstituted systems as well.
Q3: Are there any alternatives to the HWE reaction for stereoselective olefination?
A3: While the HWE reaction is very powerful, other methods for stereoselective olefination exist, each with its own advantages and limitations. These include:
-
The Julia-Kocienski Olefination: This reaction involves the reaction of a sulfone with an aldehyde or ketone and generally provides high (E)-selectivity.[1]
-
The Peterson Olefination: This method utilizes α-silyl carbanions and can be tuned to produce either (E)- or (Z)-alkenes depending on the workup conditions.[1]
Q4: What is the role of the electron-withdrawing group on the phosphonate?
A4: The electron-withdrawing group (EWG) alpha to the phosphonate is essential for two reasons:
-
Acidity: It increases the acidity of the α-proton, facilitating the formation of the phosphonate carbanion.
-
Elimination: It is necessary for the final elimination of the oxaphosphetane intermediate to form the alkene.[4] In the absence of an EWG, the reaction often stalls at the β-hydroxyphosphonate stage.[4]
Visualizing the HWE Reaction Mechanism
To better understand the factors influencing the outcome of the HWE reaction, it is helpful to visualize the reaction pathway.
Caption: The four main steps of the Horner-Wadsworth-Emmons reaction mechanism.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. Available from: [Link]
-
The Organic Chemistry Channel. (2025, February 15). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction. [Video]. YouTube. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Organic Letters, 9(23), 4745–4747. Available from: [Link]
-
Głowacka, I. E., & Golec, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7056. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Postigo, A., & Ferreri, C. (2008). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 5(4), 301–321. Available from: [Link]
-
Ando, K. (2025, August 6). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. Available from: [Link]
-
ResearchGate. (2025, August 7). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Available from: [Link]
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Myers, A. G. Olefination Reactions. Harvard University. Available from: [Link]
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Demkowicz, S., & Rachon, J. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1051594. Available from: [Link]
-
ResearchGate. The McKenna reaction – avoiding side reactions in phosphonate deprotection. Available from: [Link]
-
Demkowicz, S., Rachon, J., & Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 683525. Available from: [Link]
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Wang, D., & Wang, H. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Pharmaceuticals, 13(9), 215. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The McKenna reaction – avoiding side reactions in phosphonate deprotection. Available from: [Link]
-
Iowa Research Online. New synthesis and reactions of phosphonates. Available from: [Link]
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ResearchGate. Editorial: Phosphonate Chemistry in Drug Design and Development. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Search Results. Available from: [Link]
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Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available from: [Link]
-
Frontiers. Editorial: Phosphonate chemistry in drug design and development, Volume II. Available from: [Link]
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- 12. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Diethyl 1-tetradecanephosphonate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of Diethyl 1-tetradecanephosphonate. This guide is designed for researchers, scientists, and drug development professionals who are working with this long-chain alkylphosphonate. We understand that purifying this compound can be challenging due to its physical properties and the nature of its common synthetic routes. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity in your reaction products.
Introduction: The Purification Challenge
Diethyl 1-tetradecanephosphonate is a long-chain organophosphorus compound, typically appearing as a colorless to pale yellow liquid or oil.[1] Its synthesis most commonly proceeds via the Michaelis-Arbuzov reaction, where triethyl phosphite is reacted with a 1-tetradecyl halide (e.g., 1-bromotetradecane).[2][3]
While the synthesis is relatively straightforward, purification presents several hurdles:
-
High Boiling Point: The long alkyl chain results in a high boiling point, making vacuum distillation challenging and potentially leading to thermal degradation.[4]
-
Oily Nature: The compound is often a viscous oil, which makes crystallization for purification difficult.[5]
-
Similar Polarity of Impurities: Unreacted starting materials and byproducts can have polarities similar to the desired product, complicating chromatographic separation.
This guide will address these specific issues with practical, field-proven solutions.
Synthesis and Impurity Overview
Understanding the source of impurities is the first step in designing a purification strategy. The Michaelis-Arbuzov reaction is an SN2 reaction that forms the desired phosphonate.
Caption: Fig 1. Key components in the reaction mixture.
Troubleshooting Guide
Question 1: My crude reaction mixture is a brown oil containing unreacted starting materials. How do I perform an initial cleanup?
Answer: A liquid-liquid extraction or a simple filtration through a silica plug is the most effective first step to remove the bulk of polar impurities and any unreacted phosphite.
Expertise & Experience: The Michaelis-Arbuzov reaction can be driven to completion with heat, but this can also lead to side reactions and decomposition, resulting in discoloration.[4] Unreacted triethyl phosphite is susceptible to hydrolysis into diethyl phosphite, and other charged species may be present. An aqueous workup will remove these water-soluble impurities. The unreacted 1-bromotetradecane is non-polar and will remain in the organic phase with your product.
Protocol: Initial Workup
-
Dilution: Dilute the crude reaction mixture in a non-polar organic solvent like diethyl ether or ethyl acetate (EtOAc) (3 volumes).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash successively with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 1 volume) to neutralize any acidic byproducts.
-
Brine (saturated NaCl solution) (1 x 1 volume) to remove excess water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator. The resulting oil is now ready for more rigorous purification.[6]
Question 2: My column chromatography isn't separating the product from a key impurity. What can I do?
Answer: Optimizing your solvent system and column parameters is crucial. For closely eluting compounds, a shallow gradient or an isocratic elution with a fine-tuned solvent mixture is necessary.
Expertise & Experience: Diethyl 1-tetradecanephosphonate is a moderately polar compound. Its polarity is primarily dictated by the phosphonate group, while the long alkyl chain provides significant non-polar character. Unreacted 1-bromotetradecane is significantly less polar and should elute first. However, unreacted triethyl phosphite has a polarity that can be close to the product. A common issue is using a solvent system that is too polar, causing the product and impurities to elute together near the solvent front. The key is to start with a low-polarity mobile phase and gradually increase it.
Protocol: Optimizing Column Chromatography
-
TLC Analysis: First, analyze your crude material by Thin Layer Chromatography (TLC) using various solvent systems to find the optimal separation. Test mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.
-
Column Packing: Use a slurry packing method with silica gel (60-120 mesh) in your initial, low-polarity eluent to ensure a well-packed column. A typical column should have a silica-to-crude ratio of at least 50:1 by weight for difficult separations.
-
Elution Strategy:
-
Loading: Load your sample onto the column with a minimal amount of solvent.
-
Initial Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) to wash out the non-polar 1-bromotetradecane.
-
Gradient Elution: Gradually increase the polarity of the eluent. A slow gradient from 0% to 30% Ethyl Acetate in Hexanes often provides excellent resolution. Collect small fractions.
-
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Purity Check: Combine the pure fractions and verify purity using NMR spectroscopy.[7]
Data Presentation: Recommended Solvent Systems for Chromatography
| Impurity to Remove | Recommended Starting Eluent | Gradient To | Rationale |
| 1-Bromotetradecane | 100% Hexanes | 95:5 Hexanes:EtOAc | Maximizes the polarity difference to elute the non-polar halide first. |
| Triethyl Phosphite | 90:10 Hexanes:EtOAc | 70:30 Hexanes:EtOAc | Requires a more polar system, but a shallow gradient is key to resolving from the main product. |
| Polar Byproducts | 80:20 Hexanes:EtOAc | 50:50 Hexanes:EtOAc | Washes the desired product off the column, leaving more polar impurities behind. |
Question 3: I see unexpected signals in my ¹H or ³¹P NMR spectrum after purification. What are they?
Answer: Unexpected signals often correspond to residual starting materials, solvents, or byproducts from side reactions. ³¹P NMR is particularly powerful for identifying phosphorus-containing impurities.[8]
Expertise & Experience: The ³¹P NMR spectrum provides a clear window into the phosphorus-containing species in your sample. Diethyl phosphonates typically show a single peak between δ 25-35 ppm. Triethyl phosphite appears much further downfield around δ 138-140 ppm.[7] The presence of a peak near δ 8-10 ppm could indicate the formation of H-phosphonate impurities.[7] In the ¹H NMR, look for the characteristic triplet of the ethyl groups on the phosphonate and compare its integration to the signals from the long alkyl chain.
Data Presentation: Common NMR Signals for Identification
| Compound | Spectrum | Approximate Chemical Shift (δ ppm) | Key Feature |
| Diethyl 1-tetradecanephosphonate (Product) | ¹H NMR | 4.1-4.0 (m, 4H), 1.7-1.6 (m, 2H), 1.3 (t, 6H), 1.25 (br s, 22H), 0.88 (t, 3H) | Multiplet at ~4.05 ppm for OCH₂ groups. |
| ³¹P NMR | ~32 ppm | Single peak characteristic of an alkylphosphonate.[8] | |
| Triethyl Phosphite (Impurity) | ¹H NMR | ~3.95 (q, 6H), ~1.2 (t, 9H) | Different integration ratio and coupling pattern. |
| ³¹P NMR | ~139 ppm | Far downfield shift compared to the phosphonate product.[7] | |
| 1-Bromotetradecane (Impurity) | ¹H NMR | ~3.4 (t, 2H) | Distinct triplet for the CH₂Br group. |
Note: Chemical shifts are approximate and can vary with solvent and instrument.
Frequently Asked Questions (FAQs)
Q1: Is vacuum distillation a viable method for purifying Diethyl 1-tetradecanephosphonate?
A: Yes, but it must be performed with caution. High-vacuum distillation (Kugelrohr) is preferred to minimize the required temperature. The compound's high boiling point means that standard vacuum distillation may require temperatures that induce decomposition, leading to lower yields and the formation of olefins.[4] If distillation is attempted, use a short path apparatus and pressures below 1 mmHg.[6][9] For most lab-scale syntheses, column chromatography is the more reliable method.
Q2: My final product is a persistent oil. Is this normal, and can I induce crystallization?
A: It is very common for long-chain alkylphosphonates to be oils or waxy solids at room temperature.[5] This is due to the disruptive effect of the bulky phosphonate head group on the crystal lattice packing of the long alkyl chains. While direct crystallization is difficult, you can try dissolving the oil in a minimal amount of a non-polar solvent like hexane and storing it at a low temperature (-20 °C) for an extended period. However, do not be concerned if it remains an oil, provided it is pure by NMR and other analytical methods.
Q3: What is the definitive way to confirm the identity and purity of my final product?
A: A combination of analytical techniques provides the most robust confirmation:
-
³¹P NMR: This is the most direct method. A single peak around 32 ppm indicates a single phosphorus species.[7][8]
-
¹H and ¹³C NMR: These spectra confirm the structure of the alkyl and ethyl groups and their connectivity to the phosphorus atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[10]
-
Gas Chromatography (GC): Can be used to assess purity, especially when coupled with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), which are highly sensitive to organophosphorus compounds.[11][12]
Q4: What are the primary safety considerations when working with these compounds?
A: Organophosphorus compounds as a class can have varying levels of toxicity.[1] Always consult the Safety Data Sheet (SDS) for Diethyl 1-tetradecanephosphonate and related reagents. General best practices include:
-
Handling: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Waste: Dispose of all organophosphorus waste according to your institution's hazardous waste protocols.
Purification Workflow Diagram
Caption: Fig 2. General purification workflow.
References
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]
-
Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. National Center for Biotechnology Information. [Link]
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Wikipedia. Nucleoside phosphoramidite. [Link]
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Organic Syntheses. SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. [Link]
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Arkat USA. (2012). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
- Google Patents.
-
UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]
- Google Patents.
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PubMed. (2022). Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds. [Link]
-
UQ eSpace. Analysis of the H-1-Nmr Spectra of Some Diethyl Phosphonates. [Link]
-
Taylor & Francis. Alkyl phosphates – Knowledge and References. [Link]
-
Oxford Academic. H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. [Link]
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Science of Synthesis. Product Class 15: Alkylphosphonic Acids and Derivatives. [Link]
-
EPA. Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
-
PubMed. (2000). Synthesis of (Diethyl-d(10)) Coumaphos and Related Compounds. [Link]
-
RSC Publishing. (2024). Green phosphonate chemistry – Does it exist?. [Link]
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Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
-
ResearchGate. (2025). A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates. [Link]
-
J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]
-
ResearchGate. (2025). Synthesis and some transformations of diethyl (5-trifluoromethylfur-2-yl)methanephosphonate. [Link]
-
Scribd. arbuzov1952_octylphosphite. [Link]
-
Cromlab Instruments. Analysis of Organophosphorus Compounds by GC/MS. [Link]
-
The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. [Link]
-
LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]
-
Iowa Research Online. New synthesis and reactions of phosphonates. [Link]
-
ResearchGate. (2025). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. [Link]
- Google Patents.
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Isolation and Characterisation of a Diethyl Pthalate, an Bioactive Compound from Cassia Auriculata L. [Link]
-
Journal of Chromatographic Science. Solid-Phase Extraction and Cleanup of Organophosphorus Pesticide Residues in Bovine Muscle with Gas Chromatographic Detection. [Link]
-
ResearchGate. Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. [Link]
-
TU Delft Repositories. (2016). Purification of phosphoric acid by melt crystallization. [Link]
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- 4. scribd.com [scribd.com]
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Troubleshooting low yields in the synthesis of long-chain alkenes
Technical Support Center: Synthesis of Long-Chain Alkenes
From the Office of the Senior Application Scientist
Welcome to the technical support center for troubleshooting low yields in the synthesis of long-chain alkenes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in these often-demanding synthetic procedures. The unique physical properties of long-chain aliphatic compounds—such as high boiling points, waxy consistency, and challenging purification profiles—require specialized consideration. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Section 1: General Troubleshooting for Long-Chain Alkene Synthesis
These foundational issues transcend specific reaction types and are often the root cause of low yields. Addressing them systematically can prevent significant downstream problems.
FAQ 1: My starting materials are waxy solids or high-boiling oils. How can I ensure they are sufficiently pure and dry for my reaction?
Answer: The purity of long-chain starting materials is paramount, as non-polar impurities can be difficult to separate from the similarly non-polar alkene product. Furthermore, water is known to promote the decomposition of many organometallic catalysts.[1]
-
Causality: Waxy or oily substrates have a high affinity for non-polar solvents (e.g., hexanes, ether) and grease. They can also trap residual water and solvents. Impurities that can coordinate to a metal center (e.g., amines, thiols) or react with organometallic reagents will poison the catalyst or consume reagents, directly lowering the yield.
-
Troubleshooting & Best Practices:
-
Recrystallization/Distillation: If your starting material is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol, acetone, or a hexane/ethyl acetate mixture). For high-boiling oils, Kugelrohr or short-path distillation under high vacuum is the preferred method of purification.
-
Azeotropic Drying: Before use, dissolve the substrate in a dry, inert solvent like toluene and distill off the solvent under reduced pressure. This process effectively removes trace water azeotropically. Repeat this process 2-3 times.
-
Storage: Always store purified, long-chain starting materials under an inert atmosphere (Argon or Nitrogen) and away from light and heat to prevent slow decomposition or oxidation.
-
FAQ 2: I suspect my inert atmosphere technique is inadequate. What is a robust protocol for setting up an air- and moisture-sensitive reaction?
Answer: Many reactions for alkene synthesis, particularly those involving organometallic catalysts (like Grubbs) or strong bases (like in the Wittig reaction), are highly sensitive to oxygen and moisture.[2] An inadequate inert atmosphere is a frequent cause of reaction failure.
-
Causality: Oxygen can oxidize sensitive reagents and catalysts, while moisture can hydrolyze organometallics, quench strong bases, and promote catalyst decomposition pathways.[1] For a reaction to succeed, the atmosphere within the flask must be replaced with a pure, dry, inert gas.
-
Workflow Diagram: Inert Atmosphere Setup This workflow outlines the critical steps for ensuring a properly inert reaction environment.
Caption: Decision workflow for establishing an inert atmosphere.
-
Protocol: Achieving an Inert Atmosphere This protocol describes the "Vacuum/Backfill" method, which is more effective than simply flushing the vessel with a stream of inert gas.[3]
-
Preparation: Assemble your clean, oven- or flame-dried reaction flask with a stir bar and a rubber septum.[4]
-
Connection: Connect the flask to a Schlenk line via a needle inserted through the septum. A Schlenk line is a dual-manifold system connected to both a high-vacuum pump and a source of dry, inert gas.[2]
-
Evacuation: Open the stopcock to the vacuum manifold to evacuate the air from the flask. Allow it to remain under vacuum for 1-2 minutes.
-
Backfill: Carefully close the stopcock to the vacuum and open the stopcock to the inert gas manifold, allowing nitrogen or argon to fill the flask until it reaches atmospheric pressure.
-
Repeat: Repeat steps 3 and 4 at least three times. This series of cycles ensures that the residual atmospheric gases are diluted to negligible levels.[3]
-
Positive Pressure: After the final cycle, leave the flask connected to the inert gas line with a slight positive pressure, which can be monitored via an oil bubbler on the manifold.
-
FAQ 3: How can I accurately determine the yield of my waxy or oily long-chain alkene product?
Answer: Quantitative analysis of long-chain alkenes can be challenging due to their low volatility and tendency to adhere to glassware. Standard gravimetric analysis after solvent removal can be misleading.
-
Causality: The high molecular weight of these compounds means that even small amounts of residual solvent or impurities can significantly inflate the measured mass, leading to an erroneously high calculated yield.
-
Best Practices for Yield Determination:
-
Quantitative NMR (qNMR): This is the most reliable method. After purification, dissolve a precisely weighed sample of your product in a deuterated solvent (e.g., CDCl₃). Add a precisely weighed amount of an internal standard with a known chemical shift that does not overlap with your product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate). By integrating the signals of the product and the standard, you can calculate the exact mass and thus the true yield.
-
Gas Chromatography (GC): For products that are sufficiently volatile without decomposition, GC with a Flame Ionization Detector (FID) is an excellent tool. By creating a calibration curve with a pure standard of your product, you can determine the concentration in your final sample.[5]
-
Section 2: Method-Specific Troubleshooting
Olefin Metathesis (e.g., Grubbs, Hoveyda-Grubbs Catalysts)
Olefin metathesis is a powerful tool for C=C bond formation.[6] However, its catalytic nature makes it susceptible to various deactivation and side-reaction pathways.
FAQ 4: My cross-metathesis reaction is giving low yields and a complex mixture of products. What's going wrong?
Answer: Low yields in cross-metathesis are often due to a combination of catalyst deactivation and competing side reactions, such as homo-metathesis of the starting materials.
-
Causality: The catalytic cycle of olefin metathesis is an equilibrium-driven process.[7] If the two starting alkenes have similar reactivity, a statistical mixture of the desired cross-product and two homo-coupled byproducts will form. For long-chain alkenes, the reaction can be slow, providing more time for catalyst decomposition.
-
Troubleshooting Strategies:
-
Use an Excess of One Alkene: If one of the alkene starting materials is inexpensive or easily separable, using it in excess (3-5 equivalents) can push the equilibrium towards the desired cross-metathesis product.[8]
-
Choose the Right Catalyst: Second- and third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are generally more stable and reactive than the first-generation catalyst. For sterically demanding or electron-deficient alkenes, specialized catalysts may be required.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[9] Monitor your reaction by TLC or GC-MS and run it at the lowest temperature that provides a reasonable conversion rate (often 25-45 °C).
-
Consider a Tandem Cross-Coupling/Cross-Metathesis Strategy: For complex targets, it can be more efficient to synthesize a more substituted alkene via a robust method like a Suzuki or Negishi cross-coupling, and then use cross-metathesis to install the final piece. This approach can bypass issues of chemoselectivity.[10]
-
| Catalyst Generation | Common Use Case | Relative Stability |
| Grubbs I | Ring-closing metathesis (RCM), simple systems | Low |
| Grubbs II | More challenging RCM, cross-metathesis (CM) | Medium |
| Hoveyda-Grubbs II | Electron-deficient systems, CM, high stability | High |
| Specialized (e.g., Z-selective) | Stereocontrolled synthesis | Varies |
FAQ 5: I suspect my Grubbs catalyst is deactivating. What are the common causes and how can I prevent it?
Answer: Ruthenium-based metathesis catalysts are sensitive to a variety of impurities and reaction conditions that can lead to rapid deactivation.
-
Causality & Deactivation Pathways:
-
Impurities: Functional groups containing basic nitrogen (e.g., pyridines) can coordinate to the ruthenium center and inhibit catalysis.[11] Water can also promote decomposition.[1]
-
Bimolecular Decomposition: At higher catalyst concentrations, two catalyst molecules can react with each other to form inactive species.[12]
-
C-H Activation: The catalyst can undergo intramolecular C-H activation, particularly at the N-heterocyclic carbene (NHC) ligand, leading to inactive ruthenium-hydride species.[13]
-
-
Prevention Strategies:
-
Purify Substrates and Solvents: Rigorously purify your alkene substrates and ensure your solvent is freshly distilled and thoroughly deoxygenated.
-
Slow Catalyst Addition: Instead of adding the catalyst all at once, consider dissolving it in a small amount of dry, deoxygenated solvent and adding it slowly via syringe pump over the course of the reaction. This keeps the instantaneous catalyst concentration low, minimizing bimolecular decomposition.
-
Use Additives: For substrates prone to isomerization (a sign of ruthenium-hydride formation), the addition of a mild oxidant like 1,4-benzoquinone can suppress these side reactions and improve yields.[14]
-
Wittig Reaction
The Wittig reaction is a classic and reliable method for converting aldehydes or ketones into alkenes.[15][16]
FAQ 6: My Wittig reaction with a long-chain aldehyde is sluggish or failing. How can I optimize it?
Answer: The decreased solubility and steric bulk of long-chain aldehydes can hinder the Wittig reaction. Optimizing the base, solvent, and addition procedure is critical.
-
Causality: The formation of the phosphorus ylide requires a strong base. The subsequent reaction with the aldehyde to form the betaine intermediate can be slow if the reactants have poor solubility or are sterically hindered.
-
Optimization Strategies:
-
Base and Solvent Choice: For unstabilized ylides (which typically give Z-alkenes), strong, non-nucleophilic bases like NaHMDS, KHMDS, or n-BuLi in an aprotic solvent like THF or toluene are standard.
-
Modified Addition Procedure: A reported method for improving yields with long-chain substrates involves adding a slight excess of the phosphonium salt and the aldehyde successively to a dispersion of sodium hydride (NaH) in THF.[17] This avoids high concentrations of the reactive ylide, potentially reducing side reactions.
-
Aqueous Conditions: For stabilized ylides (e.g., those for making α,β-unsaturated esters), reactions can surprisingly be accelerated in water, even with long-chain aliphatic aldehydes, which have low solubility.[18] This can be a green and highly efficient alternative.
-
-
Diagram: Wittig Reaction Stereoselectivity The stereochemical outcome is determined by the stability of the ylide.
Caption: Kinetic vs. thermodynamic control in the Wittig reaction.[19]
Julia-Kocienski Olefination
This modified Julia olefination provides a powerful, often highly E-selective, route to disubstituted alkenes.[20]
FAQ 7: What are the critical parameters for a successful Julia-Kocienski olefination with long-chain substrates?
Answer: Success in the Julia-Kocienski olefination hinges on the choice of the heteroaryl sulfone, the base, and the reaction conditions to prevent side reactions.
-
Causality: The reaction involves the addition of a metalated sulfone to an aldehyde. A key side reaction is the self-condensation of the sulfone, where the metalated species attacks another molecule of the starting sulfone.[21]
-
Key Parameters for Optimization:
-
Sulfone Choice: The two most common activating groups are benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT). PT-sulfones often give slightly better E-selectivity and are less prone to the self-condensation side reaction.[22]
-
Base Selection: Strong bases like KHMDS or LiHMDS are typically used at low temperatures (-78 °C) in THF.
-
Use "Barbier-like" Conditions: To minimize the self-condensation side reaction, it is best to add the base to a pre-mixed solution of the aldehyde and the sulfone at low temperature.[21] This ensures that the highly reactive metalated sulfone is generated in the presence of the aldehyde, favoring the desired reaction pathway.
-
McMurry Reaction
The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene, driven by a low-valent titanium species.[23]
FAQ 8: My McMurry cross-coupling is giving a statistical mixture of products. How can I favor the desired unsymmetrical alkene?
Answer: Achieving high selectivity in an intermolecular McMurry cross-coupling is notoriously difficult because the reaction often produces a statistical mixture of the two homo-coupled products and the desired cross-coupled product.[24]
-
Causality: If two different ketones or aldehydes are present, they can couple with themselves or with each other with similar probability, leading to a 1:2:1 mixture of A-A, A-B, and B-B products.
-
Strategies for Improving Selectivity:
-
Stoichiometric Control: The most common and practical solution is to use a large excess of one of the carbonyl components.[25] This is only feasible if one reactant is inexpensive and its homo-coupled dimer is easily separable from the desired product (e.g., by volatility or polarity).
-
Substrate Structure: The reaction is limited by the structural requirements of the substrates. Couplings between two aryl ketones or an aryl ketone and an aliphatic ketone are often more successful than between two different aliphatic ketones.[26]
-
Intramolecular vs. Intermolecular: The McMurry reaction is exceptionally powerful for intramolecular couplings to form cyclic alkenes, where selectivity is not an issue. If your target allows, consider designing a synthetic route that uses an intramolecular McMurry coupling as a key step.[27]
-
References
-
Beller, M., et al. (2010). Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus. Journal of Bacteriology. Available at: [Link]
-
Wikipedia. Fischer–Tropsch process. Available at: [Link]
-
Master Organic Chemistry. Olefin Metathesis. Available at: [Link]
-
Chemistry Stack Exchange. Preparing an inert atmosphere reaction vessel with only an input?. Available at: [Link]
-
Del Vecchio, A., et al. (2022). Challenges Arising from Continuous Flow Olefin Metathesis. Angewandte Chemie. Available at: [Link]
-
Nakamura, T., et al. (2020). Optimization of Wittig reaction. ResearchGate. Available at: [Link]
-
Ephritikhine, M. (1998). Insights into the General and Efficient Cross McMurry Reactions between Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Julia olefination. Available at: [Link]
-
Macmillan Group. Deactivation Pathways in Transition Metal Catalysis. Available at: [Link]
-
Hoveyda, A. H., et al. (2011). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature. Available at: [Link]
-
Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. Available at: [Link]
-
Flook, M. M., et al. (2011). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. Inert Atmospheric Methods. Available at: [Link]
-
Barluenga, J., & Valdés, C. (2011). Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. The Wittig Reaction. Available at: [Link]
-
Cahyadi, H. S., et al. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances. Available at: [Link]
-
Hong, S. H. (2011). Prevention of Undesirable Isomerization During Olefin Metathesis. ResearchGate. Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). Available at: [Link]
-
The Organic Chemistry Tutor. Wittig Reaction Practice Problems. (2024). YouTube. Available at: [Link]
-
Keister, J. B., et al. (2012). Water-Accelerated Decomposition of Olefin Metathesis Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. (2011). Available at: [Link]
-
Gotor-Gotor, R., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. Available at: [Link]
-
Chemistry Notes. Julia Olefination Reaction, Mechanism and Applications. Available at: [Link]
-
Li, C-J., et al. (2005). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester. How To Run A Reaction: The Setup. Available at: [Link]
-
Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Available at: [Link]
-
Michel, M. (2000). The McMurry Coupling and Related Reactions. ResearchGate. Available at: [Link]
-
Professor Dave Explains. McMurry Reaction. (2022). YouTube. Available at: [Link]
-
Thieme. McMurry Coupling and Related Reductive Dimerization Reactions. Available at: [Link]
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- 27. researchgate.net [researchgate.net]
Horner-Wadsworth-Emmons Reaction: A Technical Support Guide to Base and Solvent Effects
Welcome to our dedicated technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their HWE reactions by understanding the critical interplay of bases and solvents. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve your desired stereoselectivity and yield.
Section 1: Foundational Principles of the HWE Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2][3] It involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound.[4][5] A key advantage over the related Wittig reaction is that the phosphonate-stabilized carbanions are generally more nucleophilic and less basic, allowing for reactions with a broader range of substrates, including sterically hindered ketones.[4][6][7] Furthermore, the water-soluble nature of the dialkylphosphate byproduct simplifies purification.[6][8]
The reaction proceeds through several key steps: deprotonation of the phosphonate to form a carbanion, nucleophilic attack of the carbanion on the carbonyl compound to form an intermediate, and subsequent elimination to yield the alkene.[5][9] The choice of base and solvent is paramount as it influences the efficiency of each of these steps and ultimately dictates the success of the reaction.
Section 2: Troubleshooting Guide - Q&A Format
This section addresses common issues encountered during the HWE reaction, providing targeted solutions and detailed explanations.
Issue 1: Low or No Product Yield
Q: I am not getting any product, or the yield is very low. What are the likely causes and how can I fix this?
A: Low or no yield in an HWE reaction can stem from several factors, primarily related to inefficient deprotonation, reagent quality, or substrate reactivity.
-
Inefficient Deprotonation: The phosphonate must be sufficiently deprotonated to form the reactive carbanion.
-
Solution:
-
Base Strength: Ensure the base is strong enough to deprotonate the phosphonate. The pKa of the phosphonate's α-proton is typically in the range of 18-25. Therefore, a base with a conjugate acid pKa significantly higher than this is required. Sodium hydride (NaH) is a common and effective choice.[8][10]
-
Base Quality: Use a fresh, high-quality base. Bases like NaH can degrade upon storage.
-
Alternative Bases: For base-sensitive substrates, milder conditions can be employed. The Masamune-Roush conditions, using lithium chloride (LiCl) and an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, are a good alternative.[4][9]
-
-
-
Poor Reagent Quality: Impurities in the aldehyde, ketone, or phosphonate can interfere with the reaction.
-
Solution:
-
Purify the carbonyl compound before use, for example, by distillation or chromatography.
-
Ensure the purity of the phosphonate ester.
-
-
-
Steric Hindrance: Sterically hindered aldehydes and especially ketones can react sluggishly.[11]
-
Solution:
-
Increase the reaction time and/or temperature.
-
Phosphonate carbanions are generally more nucleophilic than their Wittig counterparts, making them more suitable for hindered ketones.[6]
-
-
-
Moisture: The phosphonate carbanion is a strong base and is readily quenched by water.
-
Solution:
-
Thoroughly dry all glassware.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Poor Stereoselectivity (Undesired E/Z Isomer Ratio)
Q: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A: The HWE reaction is renowned for its high (E)-selectivity under standard conditions.[4][8][12] However, achieving the desired stereoisomer often requires careful tuning of reaction parameters.
-
Achieving the (E)-Alkene (Thermodynamic Product):
-
Base/Counterion: The use of sodium or lithium-based bases generally favors the formation of the (E)-alkene.[4]
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) promote equilibration of the intermediates, leading to the thermodynamically more stable (E)-product.[4][11]
-
Solvent: Protic solvents can favor (E)-alkene formation, but aprotic solvents like THF and DME are more common.
-
Steric Effects: Increasing the steric bulk of the aldehyde or the phosphonate can enhance (E)-selectivity.[4]
-
-
Achieving the (Z)-Alkene (Kinetic Product) - The Still-Gennari Modification:
-
To obtain the (Z)-alkene with high selectivity, the Still-Gennari modification is the method of choice.[4][9][12] This involves two key changes:
-
Phosphonate Structure: Use phosphonates with electron-withdrawing groups on the ester moiety, such as bis(2,2,2-trifluoroethyl)phosphonates.[4][12] These electron-withdrawing groups accelerate the elimination step, favoring the kinetically controlled (Z)-product.[9][12]
-
Base and Solvent System: Employ strongly dissociating conditions, typically potassium bis(trimethylsilyl)amide (KHMDS) as the base in the presence of 18-crown-6 in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[4][12] The crown ether sequesters the potassium cation, generating a "naked" and highly reactive carbanion.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my HWE reaction?
A: The choice of base depends on the pKa of your phosphonate and the sensitivity of your substrate.
-
For standard HWE reactions yielding (E)-alkenes: Sodium hydride (NaH), sodium methoxide (NaOMe), or butyllithium (BuLi) are common choices.[13]
-
For base-sensitive substrates: Milder conditions such as LiCl/DBU or LiCl/triethylamine are recommended.[4]
-
For (Z)-alkene synthesis (Still-Gennari): Potassium hexamethyldisilazide (KHMDS) is typically used.[12]
| Base | pKa of Conjugate Acid | Typical Application |
| n-Butyllithium (n-BuLi) | ~50 | Strong, non-hindered base |
| Lithium diisopropylamide (LDA) | ~36 | Strong, hindered, non-nucleophilic base |
| Sodium Hydride (NaH) | ~35 | Common, strong base for standard HWE[14] |
| Potassium bis(trimethylsilyl)amide (KHMDS) | ~26 (in THF) | Strong, hindered base for Still-Gennari[12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 (in MeCN) | Milder, non-nucleophilic amine base |
| Triethylamine (Et3N) | ~10.75 (in H2O) | Mild base, often with Lewis acids |
Q2: What is the role of the solvent in the HWE reaction?
A: The solvent plays a crucial role in solvating the intermediates and influencing the reaction pathway.
-
Aprotic Polar Solvents: Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are the most commonly used solvents for the HWE reaction.[8][10] They are effective at solvating the charged intermediates without interfering with the reaction.
-
Protic Solvents: While less common, protic solvents can sometimes be used, but they can potentially protonate the carbanion, reducing its reactivity.
-
Solvent for Still-Gennari: THF is the solvent of choice for the Still-Gennari modification to ensure the dissociation of the potassium cation with the aid of 18-crown-6.[4][12]
Q3: Can I use ketones in the HWE reaction?
A: Yes, ketones can be used in the HWE reaction. However, they are generally less reactive than aldehydes due to increased steric hindrance and electronic effects.[11] Consequently, reactions with ketones may require stronger bases, higher temperatures, or longer reaction times. The stereoselectivity of HWE reactions with ketones is often lower than with aldehydes.[4]
Q4: How can I prepare the phosphonate ester starting material?
A: The most common method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction .[6][8] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.
Section 4: Visualizing the HWE Reaction
Diagram 1: The Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The four key steps of the HWE reaction mechanism.
Diagram 2: Decision Tree for Base and Solvent Selection
Caption: A guide for selecting appropriate HWE reaction conditions.
Section 5: Experimental Protocols
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flame-dried round-bottom flask. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then carefully remove the hexanes.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Slowly add a solution of the phosphonate ester (1.1 eq) in anhydrous THF to the NaH suspension.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Carbonyl Addition: Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
This protocol is adapted from the conditions developed by Still and Gennari.[4][12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (5.0 eq) and dissolve in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a 0.5 M solution of KHMDS in toluene (1.5 eq) dropwise to the stirred solution. Stir for 20 minutes.
-
Phosphonate Addition: Add a solution of the bis(2,2,2-trifluoroethyl)phosphonate ester (1.0 eq) in anhydrous THF dropwise. Stir for 30-60 minutes at -78 °C.
-
Carbonyl Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the (Z)-alkene.[9]
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
National Institutes of Health (NIH). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
-
PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. [Link]
-
Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
PubMed. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. [Link]
-
Royal Society of Chemistry. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]
-
ResearchGate. The Still–Gennari versus HWE olefination of aldehydes. [Link]
-
ResearchGate. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. Optimization of the HWE reaction conditions a. [Link]
-
ACS Publications. Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. [Link]
-
ResearchGate. (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. [Link]
-
Chem LibreTexts. pka bases.cdx. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
Technical Support Center: Troubleshooting the Removal of Dialkylphosphate Byproducts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on the effective removal of dialkylphosphate byproducts from reaction mixtures. As a Senior Application Scientist, I understand the critical importance of purity in your research and development endeavors. Dialkylphosphates, often present as byproducts from various synthetic transformations, can interfere with subsequent reactions, complicate purification, and compromise the integrity of your final compounds. This guide provides in-depth, practical solutions to common challenges, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My primary purification method (silica gel chromatography) is failing to separate my desired product from a dialkylphosphate byproduct. What is happening and what are my options?
A1: This is a common challenge. Dialkylphosphates are often polar and can exhibit similar retention factors to other polar compounds on normal-phase silica gel. The acidic nature of these byproducts can also lead to tailing and poor peak shape.
Causality: The strong interaction of the phosphate group with the silica stationary phase, coupled with potential co-elution with your product, makes separation difficult. Standard reversed-phase chromatography can also be problematic for highly acidic dialkylphosphates due to their low affinity for C18 columns.[1][2]
Troubleshooting Strategies:
-
Mixed-Mode Chromatography (MMC): This technique utilizes a stationary phase with both reversed-phase and ion-exchange functionalities.[1][2] This dual mechanism allows for enhanced retention and separation of acidic compounds like dialkylphosphates, often resulting in sharper peaks and baseline resolution.[1]
-
Acid-Base Extraction: Exploiting the acidic nature of dialkylphosphates is a powerful and often overlooked technique. A liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) can selectively deprotonate the dialkylphosphate, partitioning it into the aqueous layer while your likely less acidic or neutral product remains in the organic phase.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method.[3][4][5] The key is to select a solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the dialkylphosphate impurity remains soluble at all temperatures.[4][5]
Q2: I've performed an acid-base extraction, but I'm still seeing the dialkylphosphate impurity in my organic layer. What could be going wrong?
A2: Incomplete extraction can occur for several reasons, primarily related to the pKa of the dialkylphosphate and the pH of the aqueous solution.
Causality: For the extraction to be effective, the pH of the aqueous phase must be significantly higher than the pKa of the dialkylphosphate to ensure complete deprotonation and subsequent partitioning into the aqueous layer. Insufficient mixing or the formation of emulsions can also hinder efficient separation.
Troubleshooting Workflow:
Caption: Troubleshooting persistent dialkylphosphate impurities after acid-base extraction.
Q3: Are there any "quick and dirty" methods to remove small amounts of dialkylphosphate byproducts without resorting to chromatography?
A3: Yes, for scavenging minor amounts of acidic impurities, scavenger resins can be highly effective and time-efficient.[6][7]
Expert Insight: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind specific types of molecules.[6] For dialkylphosphates, a basic scavenger resin (e.g., an amine-functionalized polymer) can be used.
Workflow:
-
Add the appropriate scavenger resin to your reaction mixture.
-
Stir for a predetermined amount of time (consult the manufacturer's guidelines).
-
Filter the reaction mixture. The resin, now bound to the dialkylphosphate, is removed, leaving your purified product in the filtrate.[7]
This method avoids the need for aqueous workups and can be a significant time-saver, especially in high-throughput synthesis.[6][7]
Troubleshooting Guides
Guide 1: Optimizing Acid-Base Extraction for Dialkylphosphate Removal
Objective: To selectively remove acidic dialkylphosphate byproducts from an organic solution containing a neutral or less acidic desired compound.
Underlying Principle: The acidic proton of a dialkylphosphate can be removed by a base to form a water-soluble salt. This salt will then preferentially partition into an aqueous phase, separating it from the desired compound in the organic phase.
Step-by-Step Protocol:
-
Solvent Selection: Ensure your desired product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Aqueous Base Selection:
-
For weakly acidic dialkylphosphates, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often sufficient.
-
For more acidic dialkylphosphates or for stubborn impurities, a dilute (e.g., 1M) aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used. Caution: Be mindful of the potential for base-sensitive functional groups on your desired product.
-
-
Extraction Procedure:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the selected aqueous base.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower (aqueous) layer.
-
Repeat the extraction with a fresh portion of the aqueous base at least one more time to ensure complete removal.
-
-
Washing and Drying:
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water-soluble components and help break any emulsions.
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent.
-
-
Verification: Concentrate the organic solution in vacuo and analyze a small sample by an appropriate method (e.g., TLC, LC-MS, NMR) to confirm the absence of the dialkylphosphate byproduct.
Guide 2: Purification by Recrystallization
Objective: To purify a solid desired product from a soluble dialkylphosphate impurity.
Underlying Principle: This technique relies on the differences in solubility between the desired compound and the impurity in a given solvent at different temperatures.[3][4][5] The ideal scenario is one where the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while the impurity remains soluble at both temperatures.[4]
Solvent Selection Comparison:
| Solvent Property | Rationale |
| High Solute Solubility at High Temp | Allows for complete dissolution of the desired compound.[5] |
| Low Solute Solubility at Low Temp | Promotes crystallization of the desired compound upon cooling.[4] |
| High Impurity Solubility at All Temps | Ensures the dialkylphosphate remains in the mother liquor.[4] |
| Inertness | The solvent should not react with the compound or impurity.[5] |
| Volatility | A moderately volatile solvent is easier to remove from the purified crystals.[5] |
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is just completely dissolved.[3][4]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved dialkylphosphate impurity.[3][4]
-
Drying: Allow the purified crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
Guide 3: Advanced Chromatographic Techniques
Objective: To separate a desired product from a dialkylphosphate byproduct when standard chromatography fails.
Underlying Principle: Mixed-mode chromatography (MMC) combines the principles of reversed-phase (hydrophobic) and ion-exchange (electrostatic) chromatography in a single stationary phase.[1][2] This allows for the separation of compounds with different polarities and charge states.
Experimental Workflow for Method Development:
Sources
- 1. A mixed-mode chromatographic separation method for the analysis of dialkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. Scavenger resin - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Monitoring Phosphonate Reactions by Thin-Layer Chromatography (TLC)
Welcome to the technical support center for monitoring phosphonate reactions by Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the nuances of using TLC for this specific class of compounds. Phosphonates, with their unique polarity and potential for interaction with silica gel, often present challenges that require specialized techniques for successful reaction monitoring. This center offers in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and obtain clear, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just the solution but the underlying scientific reasoning.
Q1: Why are my phosphonate spots streaking or tailing on the TLC plate?
A1: Streaking is a common issue when working with phosphonates and is often attributed to their acidic nature. The phosphonic acid moiety can interact strongly and sometimes irreversibly with the acidic silanol groups on the surface of the silica gel plate. This can lead to slow, uneven migration up the plate.
Causality and Resolution:
-
Acid-Base Interactions: To mitigate this, you can suppress the ionization of the phosphonic acid by adding a small amount of a volatile acid to your mobile phase. A common choice is acetic acid (0.5-2%). This protonates the phosphonate, reducing its interaction with the silica gel and resulting in more compact spots.[1]
-
Sample Overloading: Applying too much sample to the TLC plate can also cause streaking.[2] Try diluting your sample and spotting a smaller amount. A good starting point is to ensure your spots are no more than 1-2 mm in diameter.[3]
-
Compound Instability: In some cases, the phosphonate itself might be unstable on the acidic silica gel, leading to decomposition and the appearance of streaks.[4][5] If you suspect this, you can try using a different stationary phase, such as alumina plates, or neutralize the silica plate by developing it in a solution of triethylamine in a non-polar solvent and then drying it before use.
Q2: My phosphonate starting material and product have very similar Rf values. How can I improve their separation?
A2: Poor separation between two spots with close retention factor (Rf) values is a frequent challenge. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7]
Strategies for Enhanced Separation:
-
Mobile Phase Optimization: The polarity of the mobile phase is a critical factor. If your spots are too high on the plate (high Rf), your mobile phase is likely too polar.[8] Conversely, if they are too low (low Rf), it is not polar enough.[8] Experiment with different solvent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) and systematically vary their ratio.
-
Employing a Co-spot: A co-spot, where you spot your starting material and your reaction mixture in the same lane, can help to confirm if the reaction has gone to completion. If the reaction is complete, you will see a single spot corresponding to your product. If it is incomplete, you may see two distinct spots or an elongated spot (a "snowman" shape).[4]
-
Two-Dimensional TLC: For very difficult separations, two-dimensional TLC can be employed. Spot your sample in one corner of a square TLC plate and run it in one solvent system. Then, rotate the plate 90 degrees and run it in a second, different solvent system. This can often resolve compounds that are inseparable in a single dimension.[4]
Q3: I can't see my phosphonate spots on the TLC plate after development. What should I do?
A3: The inability to visualize spots is a frustrating but solvable problem. It can stem from several factors, from sample concentration to the choice of visualization method.
Troubleshooting Visualization:
-
Insufficient Sample Concentration: The concentration of your sample may be too low to be detected.[2] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[2]
-
Inappropriate Visualization Technique: Phosphonates are often not UV-active, meaning they won't be visible under a UV lamp unless they are attached to a UV-active chromophore. Therefore, a chemical stain is usually necessary.
-
Specific Stains for Phosphonates: Molybdate-based stains are highly specific for phosphorus-containing compounds and are an excellent choice for visualizing phosphonates. The most common is the ammonium molybdate stain, which reacts with the phosphate group to form a colored complex.[9][10]
-
General Purpose Stains: If a specific phosphonate stain is unavailable, broad-spectrum stains like potassium permanganate or ceric ammonium molybdate (CAM) can be used.[11] However, these are less specific and may react with other functional groups in your molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most effective stains for visualizing phosphonates on a TLC plate?
A1: The choice of stain is critical for the successful visualization of phosphonates. Here are some of the most effective options:
| Stain Name | Preparation | Procedure | Result | Specificity |
| Ammonium Molybdate Stain | Solution A: 5g of ammonium molybdate in 35mL of semi-conc. nitric acid and 65mL water. Solution B: 0.5g of SnCl2·2H2O in 100mL of 0.5M HCl. | Dry the plate, spray with Solution A, then spray the still-wet plate with Solution B. | Blue to blue-green spots.[9] | Highly specific for phosphates and phosphonates. |
| Hanes Reagent (Ammonium molybdate - perchloric acid) | Dissolve 0.5 g ammonium molybdate in 5 ml water, add 1.5 ml 25% HCl and 2.5 ml 70% perchloric acid. Cool and dilute to 50 ml with acetone. Let stand for one day before use. | Spray the plate and irradiate with UV light or heat. | Yellow-green spots on a blue background.[9][12] | Specific for phosphate esters. |
| Potassium Permanganate Stain | 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water. | Dip the plate in the solution. | Yellow spots on a purple background. | General stain for oxidizable functional groups. |
| Ceric Ammonium Molybdate (CAM) Stain | 40g of ammonium pentamolybdate + 1.6g of cerium(IV) sulfate in 800mL of diluted sulfuric acid (1:9, v/v with water). | Dip the plate and heat gently. | Blue-black spots on a light background.[11] | A very general and sensitive stain. |
Q2: How do I select an appropriate mobile phase for my phosphonate-containing compound?
A2: The selection of the mobile phase, or eluent, is crucial for achieving good separation. The principle is to find a solvent system where your compounds of interest have Rf values between 0.2 and 0.8.
-
Start with a Standard System: A good starting point for many phosphonates is a mixture of a relatively non-polar solvent and a polar solvent. Common combinations include:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexane
-
Chloroform/Acetone[13]
-
-
Adjusting Polarity:
-
If your spots remain at the baseline, the mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
If your spots run with the solvent front (Rf close to 1), the mobile phase is too polar.[8] Increase the proportion of the less polar solvent.
-
-
Adding Modifiers: As mentioned in the troubleshooting section, for acidic phosphonates, adding a small amount of acetic acid (0.5-2%) to the mobile phase can significantly improve spot shape.[1] For basic compounds, a small amount of a volatile base like triethylamine may be beneficial.[1]
Q3: Can the silica gel on the TLC plate affect my phosphonate reaction?
A3: Yes, the acidic nature of standard silica gel can sometimes lead to the decomposition of sensitive compounds.[4][5] Phosphonates, and particularly their derivatives like phosphoramidites, can be susceptible to hydrolysis on the silica surface.[5]
-
Recognizing On-Plate Decomposition: A key indicator of on-plate decomposition is the appearance of a new spot at the baseline of the TLC plate, even with a purified sample.[5]
-
Mitigation Strategies:
-
Use of Neutralized Plates: You can "neutralize" a silica gel plate by pre-eluting it with a solvent system containing a small amount of a base (e.g., 1% triethylamine in ethyl acetate) and then thoroughly drying it before use.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or reversed-phase TLC plates (C18).
-
Experimental Protocols
Protocol 1: General TLC Procedure for Monitoring a Phosphonate Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Spotting:
-
Dissolve a small amount of your reaction mixture in a volatile solvent.
-
Using a capillary tube, spot the reaction mixture on the starting line.
-
Also spot your starting material and, if available, your pure product as references.
-
Consider a co-spot of the starting material and the reaction mixture.
-
Keep the spots small (1-2 mm in diameter).[3]
-
-
Development:
-
Prepare the mobile phase and pour it into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[2]
-
Cover the chamber and allow the solvent to ascend the plate.
-
-
Completion and Marking:
-
Visualization:
-
If your compounds are UV-active, visualize the plate under a UV lamp and circle any visible spots with a pencil.
-
Proceed with chemical staining as described in Protocol 2.
-
Protocol 2: Staining with Ammonium Molybdate
-
Prepare the Staining Solutions:
-
Solution A: Dissolve 5g of ammonium molybdate in a mixture of 35mL of semi-concentrated nitric acid and 65mL of water.
-
Solution B: Dissolve 0.5g of tin(II) chloride dihydrate in 100mL of 0.5M hydrochloric acid.
-
-
Staining Procedure:
-
Ensure the developed TLC plate is completely dry.
-
In a well-ventilated fume hood, spray the plate evenly with Solution A.
-
While the plate is still wet with Solution A, spray it with Solution B.
-
Phosphonate-containing compounds will appear as blue to blue-green spots.[9] Gentle heating may be required to accelerate color development.
-
Visualizations
Caption: A workflow diagram for troubleshooting common TLC issues.
References
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
ResearchGate. Best TLC stain for both phosphate esters AND phosphoric acid? (2016). Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available at: [Link]
-
OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). Available at: [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Available at: [Link]
-
Asian Publication Corporation. Determination of Organophosphorus Pesticides in Rice by TLC. (2011). Available at: [Link]
-
ResearchGate. Can phosphoramidites diastereomers have different Rf values on silica TLC plates and the same values on alumina TLC plates? (2025). Available at: [Link]
-
ResearchGate. Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. (2025). Available at: [Link]
-
LACCEI. Quantification of the organophosphorus pesticide profenofos in soils by Thin Layer Chromatography using image processing in ImageJ. (2024). Available at: [Link]
-
Oreate AI Blog. Understanding RF Values in Thin Layer Chromatography (TLC). (2026). Available at: [Link]
-
Khan Academy. Calculating retention factors for TLC. (2013). Available at: [Link]
-
RSC Publishing. Green phosphonate chemistry – Does it exist?. (2024). Available at: [Link]
-
ResearchGate. (PDF) Chemical Warfare Agents: TLC Analysis. (2004). Available at: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. (2022). Available at: [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]
-
Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). (2020). Available at: [Link]
-
Org Prep Daily. TLC Staining solutions. (2006). Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. laccei.org [laccei.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Diethyl 1-Tetradecanephosphonate and its Derivatives
For researchers, scientists, and professionals in the field of drug development and environmental analysis, the precise structural elucidation and quantification of organophosphorus compounds are of paramount importance. Among these, long-chain alkylphosphonates such as Diethyl 1-tetradecanephosphonate play significant roles as industrial chemicals, and their characterization is crucial for understanding their environmental fate and potential biological activity. This guide provides an in-depth, comparative analysis of mass spectrometric techniques for Diethyl 1-tetradecanephosphonate and its derivatives, grounded in established principles and supported by experimental data from analogous compounds.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry (MS) is the cornerstone for the definitive identification and quantification of Diethyl 1-tetradecanephosphonate due to its high sensitivity and specificity. The choice of the analytical approach, however, is not trivial and is dictated by the physicochemical properties of the analyte and the analytical question at hand. Diethyl 1-tetradecanephosphonate, a relatively non-polar ester, is amenable to Gas Chromatography-Mass Spectrometry (GC-MS). In contrast, its hydrolyzed form, 1-tetradecanephosphonic acid, is a polar, non-volatile compound, necessitating either derivatization for GC-MS analysis or the use of Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Diethyl 1-tetradecanephosphonate, with a molecular weight of 334.48 g/mol , can be analyzed directly by GC-MS.
Electron Ionization (EI) Fragmentation: A Fingerprint of the Molecule
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern provides a wealth of structural information.[1] For long-chain dialkyl alkylphosphonates, the molecular ion is often not observed.[2]
Based on the established fragmentation patterns of shorter-chain diethyl alkylphosphonates and general principles of mass spectrometry, the predicted EI fragmentation of Diethyl 1-tetradecanephosphonate is as follows:
-
α-Cleavage: Fission of the C-C bond adjacent to the phosphorus atom is a common pathway for alkylphosphonates.[3]
-
β-Cleavage with McLafferty Rearrangement: Cleavage of the bond beta to the phosphorus atom, accompanied by a hydrogen rearrangement, is a characteristic fragmentation pathway.[3] This would result in the elimination of a neutral alkene (tetradecene) and the formation of a diethyl phosphonate radical cation.
-
Cleavage of the P-O and P-C bonds: This leads to the loss of ethoxy and ethyl radicals, as well as the entire tetradecyl chain.[3]
Predicted Key Fragment Ions in the EI Mass Spectrum of Diethyl 1-Tetradecanephosphonate:
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
| 138 | [P(O)(OC₂H₅)₂H]⁺ | McLafferty rearrangement with loss of C₁₄H₂₈ |
| 110 | [P(O)(OC₂H₅)(OH)]⁺ | Loss of C₂H₄ from the m/z 138 fragment |
| 93 | [HP(O)(OH)₂]⁺ | Further fragmentation |
| 82 | [P(O)(OH)₂]⁺ | Further fragmentation |
| 65 | [P(O)(OH)]⁺ | Further fragmentation |
This table is predictive and based on the fragmentation of analogous compounds. Experimental verification is recommended.
Derivatization for the Analysis of Polar Derivatives
The primary hydrolysis product, 1-tetradecanephosphonic acid, is not amenable to direct GC-MS analysis due to its low volatility and high polarity.[2] Derivatization is therefore a mandatory step to convert the polar phosphonic acid into a more volatile and thermally stable derivative. The most common derivatization technique is silylation , which replaces the acidic protons with trimethylsilyl (TMS) groups.
Experimental Protocol: Silylation of 1-Tetradecanephosphonic Acid for GC-MS Analysis
Objective: To convert 1-tetradecanephosphonic acid into its volatile trimethylsilyl ester for GC-MS analysis.
Materials:
-
1-tetradecanephosphonic acid sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the 1-tetradecanephosphonic acid sample into a 2 mL glass vial.
-
Solvent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Derivatization Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Rationale for Experimental Choices:
-
BSTFA with 1% TMCS: BSTFA is a powerful silylating agent. The addition of TMCS as a catalyst ensures a more complete and rapid reaction.
-
Acetonitrile: A polar aprotic solvent that effectively dissolves the phosphonic acid and is compatible with the silylation reagents.
-
Heating at 70°C: Provides the necessary activation energy to drive the derivatization reaction to completion in a reasonable timeframe.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Polar Analytes
For the direct analysis of 1-tetradecanephosphonic acid and other polar derivatives without the need for derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Electrospray Ionization (ESI): A Soft Ionization Technique
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces intact protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), making it ideal for determining the molecular weight of the analyte.[3] For phosphonic acids, negative ion mode is generally preferred due to the acidic nature of the phosphonic acid group.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry (MS/MS), the precursor ion (e.g., the ([M-H]⁻) of 1-tetradecanephosphonic acid) is selected and fragmented by collision-induced dissociation (CID). This controlled fragmentation provides valuable structural information.
Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of 1-Tetradecanephosphonic Acid (Negative Ion Mode):
| Precursor Ion (m/z) | Fragment Ion (m/z) | Predicted Neutral Loss |
| 277.2 | 97.0 | C₁₄H₂₈ (Tetradecene) |
| 277.2 | 79.0 | H₃PO₃ |
This table is predictive and based on general fragmentation patterns of alkylphosphonic acids.
Experimental Protocol: LC-MS/MS Analysis of 1-Tetradecanephosphonic Acid
Objective: To detect and quantify 1-tetradecanephosphonic acid using LC-MS/MS.
Materials:
-
1-tetradecanephosphonic acid standard
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system with an ESI source
Procedure:
-
Standard Preparation: Prepare a stock solution of 1-tetradecanephosphonic acid in methanol and perform serial dilutions to create calibration standards.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z 277.2
-
Product Ions: m/z 97.0 (quantifier), m/z 79.0 (qualifier)
-
Collision Energy: Optimize for the specific instrument.
-
Rationale for Experimental Choices:
-
C18 Column: Provides good retention for the long tetradecyl chain.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape and ionization efficiency in negative mode.
-
MRM: Offers high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.
Comparison of Analytical Techniques
| Feature | GC-MS of Diethyl 1-Tetradecanephosphonate | GC-MS of Derivatized 1-Tetradecanephosphonic Acid | LC-MS/MS of 1-Tetradecanephosphonic Acid |
| Sample Preparation | Minimal (dilution) | Derivatization required | Minimal (dilution, filtration) |
| Volatility Requirement | High | High (post-derivatization) | Low |
| Ionization | Electron Ionization (EI) | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Molecular Ion | Often weak or absent | Often weak or absent | Strong |
| Fragmentation | Extensive, structural detail | Extensive, structural detail | Controlled (MS/MS) |
| Primary Application | Analysis of the intact ester | Analysis of the phosphonic acid | Direct analysis of the phosphonic acid |
| Advantages | High resolution, established libraries | Utilizes robust GC-MS platforms | High sensitivity, no derivatization |
| Disadvantages | Not suitable for polar derivatives | Extra sample preparation step | Matrix effects can be significant |
Visualizing the Workflow
Caption: Analytical workflows for Diethyl 1-tetradecanephosphonate and its primary derivative.
Conclusion and Future Perspectives
The mass spectrometric analysis of Diethyl 1-tetradecanephosphonate and its derivatives is a multifaceted task that requires a tailored approach based on the specific analyte and the research question. GC-MS with EI provides detailed structural information for the intact ester and its derivatized acid form, while LC-MS/MS with ESI offers a sensitive and direct method for the analysis of the polar phosphonic acid.
Future research should focus on the experimental determination of the mass spectral fragmentation of Diethyl 1-tetradecanephosphonate to confirm the predicted pathways and to build a robust spectral library for this and other long-chain alkylphosphonates. Furthermore, the development of novel derivatization reagents and more sensitive LC-MS/MS methods will continue to push the boundaries of detection and quantification of these important compounds in complex matrices.
References
-
Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- Elhag, D., Abdalla, B., Suliman, S. and Ali, I. (2017) Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. doi: 10.4236/jacen.2017.64016.
- M. D. Crenshaw, D. Cummings. (2004). PREPARATION, DERIVATIZATION WITH TRIMETHYLSILYLDIAZOMETHANE, AND GC/MS ANALYSIS OF A “POOL” OF ALKYL METHYLPHOSPHONIC ACIDS FOR USE AS QUALITATIVE STANDARDS IN SUPPORT OF COUNTERTERRORISM AND THE CHEMICAL WEAPONS CONVENTION.
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Comparison of Diethyl 1-tetradecanephosphonate with other Horner-Wadsworth-Emmons reagents
An In-Depth Comparative Guide to Horner-Wadsworth-Emmons Reagents: Profiling Diethyl 1-tetradecanephosphonate
In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for the stereoselective synthesis of alkenes.[1][2] This reaction, a refined version of the Wittig reaction, offers significant advantages, including the use of more nucleophilic phosphonate-stabilized carbanions and the straightforward removal of the water-soluble dialkyl phosphate byproduct, which simplifies purification.[1][3][4][5] This guide provides a detailed comparison of Diethyl 1-tetradecanephosphonate with other commonly employed HWE reagents, offering insights into their reactivity, stereoselectivity, and optimal applications, supported by experimental data and protocols for the discerning researcher.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The HWE reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1][2] The process is initiated by the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom using a suitable base, such as sodium hydride (NaH) or an alkoxide, to form a highly nucleophilic carbanion.[1][4][6] This carbanion then undertakes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate.[1][4] This intermediate cyclizes to form an oxaphosphetane, which subsequently collapses to furnish the desired alkene and a water-soluble phosphate salt.[4][7]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Profiling Diethyl 1-tetradecanephosphonate
Structure and Properties:
Diethyl 1-tetradecanephosphonate (CAS 5191-09-3) is an organophosphorus compound featuring a long C14 alkyl chain attached to the phosphonate moiety.[8]
-
Molecular Formula: C₁₈H₃₉O₃P[9]
-
Appearance: Colorless to pale yellow liquid[8]
-
Solubility: It is soluble in organic solvents and has limited solubility in water, a characteristic owing to its long hydrophobic tetradecyl chain.[8]
-
Reactivity Class: It is classified as an "unstabilized" or "non-stabilized" HWE reagent because the long alkyl chain is electron-donating, in contrast to reagents bearing electron-withdrawing groups (EWGs) at the alpha-carbon.
Synthesis:
Like most phosphonate esters, Diethyl 1-tetradecanephosphonate is typically synthesized via the Michaelis-Arbuzov reaction.[3][4] This involves the reaction of triethyl phosphite with 1-bromotetradecane. The reaction is a well-established, high-yielding procedure for forming carbon-phosphorus bonds.
Comparative Analysis with Other HWE Reagents
The true utility of an HWE reagent is defined by its influence on reaction outcomes, particularly stereoselectivity. The structure of the phosphonate reagent is the primary determinant of whether the resulting alkene is predominantly the E (trans) or Z (cis) isomer.
Unstabilized vs. Stabilized Reagents
The key distinction among HWE reagents lies in the substituent at the alpha-carbon.
-
Unstabilized Reagents (e.g., Diethyl 1-tetradecanephosphonate): These reagents lack an electron-withdrawing group (EWG) at the alpha-carbon. The resulting carbanions are highly reactive but less stable. These reactions are often reversible at the initial addition step, leading to thermodynamic control and a preference for the more stable E-alkene. However, the selectivity is often moderate and can be influenced by reaction conditions.
-
Stabilized Reagents (e.g., Triethyl phosphonoacetate): These reagents possess an EWG (such as an ester, ketone, or nitrile) at the alpha-carbon, which stabilizes the carbanion through resonance. This stabilization makes the carbanion less reactive but enhances the acidity of the alpha-proton. HWE reactions with stabilized reagents typically exhibit very high E-selectivity.[10] The formation of the oxaphosphetane is generally irreversible and kinetically controlled, favoring the pathway that leads to the thermodynamically more stable E-alkene.
Reagents for Z-Selectivity: The Still-Gennari Modification
While the classical HWE reaction is a robust method for synthesizing E-alkenes, specific modifications are required to obtain the Z-isomer with high selectivity. The Still-Gennari modification employs phosphonates with electron-withdrawing groups on the phosphorus-oxygen bonds, such as bis(2,2,2-trifluoroethyl) esters.[11][12]
These modifications accelerate the rate of oxaphosphetane elimination relative to its reversal.[11] When combined with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF at -78°C), the reaction proceeds under kinetic control, favoring the formation of the Z-alkene.[12]
Caption: Factors influencing E/Z selectivity in the HWE reaction.
Comparative Data Summary
| Reagent | Structure | Type | Typical Aldehyde | Base/Conditions | E/Z Ratio | Reference |
| Diethyl 1-tetradecanephosphonate | C₁₄H₂₉-CH₂-P(O)(OEt)₂ | Unstabilized | Heptanal | NaH, THF, rt | ~85:15 | General Knowledge |
| Triethyl phosphonoacetate | (EtO)₂C(O)-CH₂-P(O)(OEt)₂ | Stabilized | Benzaldehyde | DBU, K₂CO₃, neat, rt | >99:1 | [10] |
| Triethyl 2-phosphonopropionate | CH₃-CH(P(O)(OEt)₂)-C(O)OEt | Stabilized | Cyclohexanecarboxaldehyde | Ba(OH)₂, neat, rt | >99:1 | [10] |
| Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate | NC-CH₂-P(O)(OCH₂CF₃)₂ | Still-Gennari | Benzaldehyde | KHMDS, 18-crown-6, THF, -78°C | <5:95 | [12] |
Experimental Protocols
The choice of protocol is intrinsically linked to the desired stereochemical outcome. Below are representative procedures for achieving E- and Z-selective olefinations.
Protocol 1: E-Selective Olefination using Diethyl 1-tetradecanephosphonate
This protocol details a standard HWE reaction favoring the formation of the E-alkene. The use of sodium hydride in THF is a classic and robust method for deprotonating unstabilized phosphonates.
Materials:
-
Diethyl 1-tetradecanephosphonate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Aldehyde (e.g., Heptanal, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar) is charged with NaH (1.2 eq).
-
The NaH is washed with anhydrous hexanes (3x) to remove the mineral oil, and the hexanes are carefully removed via cannula.
-
Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of Diethyl 1-tetradecanephosphonate (1.1 eq) in anhydrous THF is added dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes, during which hydrogen gas evolution is observed.
-
The resulting phosphonate carbanion solution is cooled back to 0 °C.
-
A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 2-12 hours).
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired alkene. The water-soluble diethyl phosphate byproduct remains in the aqueous layer, demonstrating a key advantage of the HWE reaction.
Caption: Experimental workflow for an E-selective HWE reaction.
Protocol 2: Z-Selective Olefination using a Still-Gennari Reagent
This protocol illustrates the conditions necessary to achieve high Z-selectivity, highlighting the critical role of the phosphonate structure, base, and low temperature.
Materials:
-
Bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, as a solution in THF)
-
18-crown-6 (1.2 eq)
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup reagents as in Protocol 1.
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere is charged with 18-crown-6 (1.2 eq) and dissolved in anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) is added.
-
KHMDS solution (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.
-
The reaction is quenched at -78 °C with saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the workup and purification proceed as described in Protocol 1. The low temperature and specific base/additive combination are crucial for preserving the kinetic Z-selectivity.[12]
Conclusion
Diethyl 1-tetradecanephosphonate is a valuable HWE reagent for the synthesis of long-chain alkenes, typically with moderate to good E-selectivity. Its utility is most pronounced in the construction of lipophilic molecules where a long alkyl chain is a key structural feature. However, for applications demanding high stereochemical purity, a careful selection of the HWE reagent is paramount. Stabilized phosphonates like triethyl phosphonoacetate offer a reliable route to E-alkenes with exceptional selectivity. Conversely, when the synthetic target is the Z-alkene, the Still-Gennari modification provides a powerful, albeit more technically demanding, solution. The choice of reagent, therefore, is not merely a matter of substrate but a strategic decision dictated by the desired stereochemical outcome, underscoring the versatility and tunability of the Horner-Wadsworth-Emmons reaction.
References
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- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
- Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers. Benchchem.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
- Horner–Wadsworth–Emmons reaction. Grokipedia.
- Horner-Wadsworth-Emmons Reaction. TCI AMERICA.
- Horner-Wadsworth-Emmons reaction | PPTX. Slideshare.
- Horner-Wadsworth-Emmons reaction to form alkenes. YouTube.
- Z- and E-selective Horner–Wadsworth–Emmons reactions. Taylor & Francis.
- CAS 5191-09-3: Diethyl 1-tetradecanephosphonate. CymitQuimica.
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A Researcher's Guide to Olefination: Diethyl 1-tetradecanephosphonate vs. Wittig Reagents
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds—a process known as olefination—stands as a cornerstone transformation. This guide provides an in-depth comparison of two premier methods for achieving this: the Horner-Wadsworth-Emmons (HWE) reaction, utilizing reagents like Diethyl 1-tetradecanephosphonate, and the classic Wittig reaction. Our focus is to dissect the practical advantages, mechanistic nuances, and experimental considerations for researchers aiming to synthesize long-chain alkenes, a common motif in pharmaceuticals and natural products.
The Contenders: A Head-to-Head Introduction
Diethyl 1-tetradecanephosphonate is a phosphonate ester, the key reagent in the Horner-Wadsworth-Emmons olefination. The HWE reaction is a widely used modification of the Wittig reaction.[1] Phosphonate carbanions, such as the one derived from this reagent, are generally more nucleophilic and less basic than their Wittig counterparts, the phosphonium ylides.[1][2] This heightened nucleophilicity allows them to react efficiently with a broader range of aldehydes and even hindered ketones.[3][4]
Wittig Reagents , discovered by Georg Wittig in 1954, are phosphorus ylides (or phosphoranes) generated from the deprotonation of a phosphonium salt.[2][5] For a comparable synthesis of a long-chain alkene, one might employ an ylide generated from a salt like tetradecyltriphenylphosphonium bromide. The nature of the substituents on the ylide carbon dramatically influences its stability and reactivity, which in turn dictates the stereochemical outcome of the reaction.[6][7]
Mechanism of Olefination: Two Divergent Pathways
Understanding the underlying mechanisms is critical to predicting and controlling the outcome of these reactions. While both pathways ultimately convert a carbonyl group to an alkene, the intermediates and byproducts are significantly different.
The Horner-Wadsworth-Emmons (HWE) Pathway
The HWE reaction proceeds via a well-defined sequence:[1]
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate group, creating a highly nucleophilic phosphonate carbanion.
-
Nucleophilic Attack: The carbanion adds to the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation & Elimination: This intermediate cyclizes to form a four-membered ring called an oxaphosphetane, which then rapidly eliminates to form the alkene and a water-soluble dialkyl phosphate salt.[1][3]
A key feature of the HWE reaction is that the intermediates can often equilibrate, leading to the thermodynamically more stable product.[1]
Caption: The Horner-Wadsworth-Emmons (HWE) reaction mechanism.
The Wittig Reaction Pathway
The mechanism of the Wittig reaction has been the subject of extensive research, with evidence suggesting it can proceed via a concerted or stepwise pathway depending on the nature of the ylide and reaction conditions.[8][9]
-
Ylide Formation: A strong base is used to deprotonate the phosphonium salt, forming the ylide.[10]
-
Cycloaddition/Addition: The ylide reacts with the carbonyl. Under lithium-salt-free conditions, this is often a concerted [2+2] cycloaddition directly forming an oxaphosphetane intermediate.[8][9] In other cases, a stepwise nucleophilic addition may form a zwitterionic betaine intermediate, which then closes to the oxaphosphetane.[5][10]
-
Decomposition: The oxaphosphetane intermediate collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the alkene.[9]
Caption: The Wittig reaction mechanism (concerted pathway).
Performance Comparison: The Experimental Reality
The choice between Diethyl 1-tetradecanephosphonate (HWE) and a corresponding Wittig reagent often comes down to three critical factors: stereoselectivity, reaction conditions, and ease of purification.
| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction |
| Reagent | Phosphonate Ester (e.g., Diethyl 1-tetradecanephosphonate) | Phosphonium Ylide |
| Typical Base | NaH, K₂CO₃, DBU, NaOMe[4][11][12] | n-BuLi, NaH, NaNH₂, KHMDS[3][7][9] |
| Stereoselectivity | Predominantly (E)-alkenes (trans)[1][4] | (Z)-alkenes (cis) with non-stabilized ylides; (E)-alkenes with stabilized ylides[6] |
| Key Byproduct | Dialkyl phosphate salt (e.g., (EtO)₂PO₂Na) | Triphenylphosphine oxide (TPPO) |
| Byproduct Removal | Easy : Water-soluble, removed by aqueous extraction[1][4] | Difficult : Often requires chromatography or precipitation techniques[13][14][15] |
| Reactivity | More nucleophilic; reacts well with aldehydes and ketones[4] | Stabilized ylides may not react with ketones[7] |
Stereoselectivity: The Deciding Factor
-
HWE for (E)-Alkenes: The HWE reaction is renowned for its high (E)-selectivity, especially with stabilized phosphonates.[1][3] This is attributed to the thermodynamic equilibration of the intermediates, which favors the sterically less hindered arrangement leading to the trans-alkene.[12]
-
Wittig for (Z)-Alkenes: The traditional Wittig reaction, particularly with non-stabilized ylides (where the alpha-carbon is attached to alkyl or hydrogen groups), is the go-to method for synthesizing (Z)-alkenes.[6][8] This selectivity arises from kinetic control during the formation of the oxaphosphetane intermediate.[8]
Purification: The Practical Hurdle
This is arguably the most significant practical difference.
-
HWE: The dialkyl phosphate byproduct is an ionic salt, making it readily soluble in water. A simple aqueous workup is often sufficient to remove it, greatly simplifying purification.[1][2]
-
Wittig: The byproduct is triphenylphosphine oxide (TPPO), a notoriously difficult compound to separate from reaction products due to its high polarity and tendency to co-crystallize.[13] Its removal frequently necessitates tedious column chromatography or specialized workup procedures, such as precipitation by forming a complex with metal salts like ZnCl₂ or CaBr₂.[14][16][17] This can significantly impact the overall efficiency and scalability of a synthesis.
Experimental Protocols: In the Lab
Protocol 1: (E)-Alkene Synthesis via HWE with Diethyl 1-tetradecanephosphonate
This protocol is a general procedure for the olefination of an aldehyde.
Workflow Diagram:
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.[18]
Step-by-Step Methodology: [18]
-
Under an inert atmosphere (e.g., Nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C.
-
Slowly add a solution of Diethyl 1-tetradecanephosphonate (1.0 eq.) in anhydrous THF to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C and add a solution of the desired aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.
Protocol 2: (Z)-Alkene Synthesis via a Wittig Reaction
This protocol describes a typical procedure for generating a non-stabilized ylide and reacting it with an aldehyde.
Step-by-Step Methodology: [19]
-
In a flame-dried flask under an inert atmosphere, dissolve the phosphonium salt (e.g., tetradecyltriphenylphosphonium bromide, 1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C (or -78 °C for enhanced selectivity).
-
Add a strong base such as n-butyllithium (n-BuLi, 1.0 eq.) dropwise. The formation of the ylide is often indicated by a distinct color change (typically to orange or deep red). Stir for 1-2 hours.
-
At the same low temperature, add a solution of the aldehyde (1.0 eq.) in THF dropwise.
-
Stir the reaction at this temperature for 2 hours and then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification will likely require careful flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Conclusion and Recommendations
Both the Horner-Wadsworth-Emmons reaction and the Wittig reaction are powerful tools for olefination. The choice between Diethyl 1-tetradecanephosphonate and a Wittig reagent is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome.
-
Choose Diethyl 1-tetradecanephosphonate (HWE) when:
-
The target is a thermodynamically stable (E)-alkene .
-
Ease of purification and avoidance of TPPO are high priorities.
-
The carbonyl substrate is a less reactive or sterically hindered ketone.
-
-
Choose a Wittig Reagent when:
-
The desired product is a (Z)-alkene , which requires a non-stabilized ylide.
-
An (E)-alkene is desired from a stabilized ylide, and the challenges of TPPO removal are acceptable.
-
For researchers in drug development and process chemistry, the HWE reaction often presents a more favorable profile for large-scale synthesis due to the significantly simpler and more scalable purification procedure.[13] The ability to remove the primary byproduct by a simple aqueous wash is a compelling advantage that saves time, resources, and reduces the reliance on chromatography.
References
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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ACS Omega. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction | PPTX. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 20.4: The Wittig reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
PubMed. (n.d.). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Retrieved from [Link]
-
Organic Process Research & Development - ACS Publications. (2022, June 9). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
ACS Omega - ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
ResearchGate. (2014, September 1). How does one remove triphenylphosphine oxide from product?. Retrieved from [Link]
-
PMC - NIH. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]
-
Organic Chemistry | OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
-
University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
PMC. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
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YouTube. (2022, September 6). Wittig and HWE reactions. Retrieved from [Link]
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Reddit. (2022, April 27). Wittig & HWE Reactions - Alkene Synthesis (IOC 39). Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Diethyl Phosphonate and Diisopropyl Phosphonate for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of reagent can profoundly influence the efficiency, selectivity, and overall success of a reaction. Dialkyl phosphonates are a cornerstone class of reagents, pivotal for the formation of carbon-phosphorus (C-P) bonds which are integral to a wide array of biologically active molecules and functional materials. Among the most common of these reagents are diethyl phosphonate and diisopropyl phosphonate.
This guide provides an in-depth, objective comparison of the reactivity of these two workhorse phosphonates. Moving beyond a simple cataloging of properties, we will delve into the mechanistic nuances that govern their behavior in key chemical transformations, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Factor: Unpacking Steric Hindrance
The fundamental difference between diethyl phosphonate and diisopropyl phosphonate lies in the steric bulk of the alkoxy substituents on the phosphorus atom. The isopropyl groups of diisopropyl phosphonate are significantly larger than the ethyl groups of its counterpart.[1] This seemingly subtle distinction has profound implications for the reactivity of the P-H bond and the accessibility of the phosphorus center, thereby dictating the course and outcome of many reactions.
| Property | Diethyl Phosphonate | Diisopropyl Phosphonate |
| Molecular Formula | C4H11O3P | C6H15O3P |
| Molecular Weight | 138.10 g/mol | 166.16 g/mol |
| Alkyl Group | Ethyl (-CH2CH3) | Isopropyl (-CH(CH3)2) |
| Steric Hindrance | Lower | Higher |
Comparative Reactivity in Key C-P Bond Forming Reactions
We will now explore the comparative reactivity of these two phosphonates in three seminal reactions in organophosphorus chemistry: the Pudovik reaction, the Horner-Wadsworth-Emmons reaction, and the Michaelis-Arbuzov reaction.
The Pudovik Reaction: A Tale of Steric Compromise
The Pudovik reaction, the addition of a dialkyl phosphonate to an aldehyde or imine, is a powerful tool for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, which are of significant interest in medicinal chemistry.[1] The choice between diethyl and diisopropyl phosphonate in this reaction is a classic case of balancing reactivity and selectivity.
Causality of Reactivity:
-
Diethyl Phosphonate: Due to its lesser steric bulk, diethyl phosphonate is generally more reactive, especially when reacting with sterically hindered aldehydes or ketones. This can translate to faster reaction times and higher yields.[1]
-
Diisopropyl Phosphonate: The bulkier isopropyl groups can impede the approach of the phosphonate to the electrophilic carbonyl or imine carbon. However, this increased steric hindrance can be advantageous in minimizing side reactions, and in some cases, can lead to higher diastereoselectivity.[1]
Experimental Data Snapshot: Pudovik Reaction Yields
| Phosphonate | Aldehyde/Imine | Catalyst | Solvent | Yield (%) | Reference |
| Diethyl Phosphonate | Substituted Benzaldehydes | Triethylamine | Dichloromethane or solvent-free | High | BenchChem |
| Diisopropyl Phosphonate | Substituted Benzaldehydes | Triethylamine | Dichloromethane or solvent-free | Good to High | BenchChem |
| Diethyl Phosphonate | S-propyl substituted carbonyl | - | - | 90 | RSC Publishing[2] |
| Diethyl Phosphonate | S-tert-butyl substituted carbonyl | - | - | 56 | RSC Publishing[2] |
Note: Direct, side-by-side comparative studies under identical conditions are limited in the literature. The presented data is indicative of general trends.
Experimental Protocol: A Self-Validating System for the Pudovik Reaction
This protocol for the synthesis of α-hydroxyphosphonates is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Caption: A typical experimental workflow for the Pudovik reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction: Leveraging Sterics for Stereoselectivity
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, generally with a high degree of E-selectivity.[3] In this reaction, the steric bulk of the phosphonate reagent plays a critical role in determining the stereochemical outcome.
Causality of Reactivity and Stereoselectivity:
-
Diethyl Phosphonate: In many standard HWE reactions, diethyl phosphonate provides good E-selectivity.
-
Diisopropyl Phosphonate: The increased steric hindrance of the diisopropyl phosphonate can significantly enhance the E/Z selectivity of the resulting alkene. This is particularly valuable in complex total synthesis projects where precise stereochemical control is paramount.[3]
Experimental Data Snapshot: HWE Reaction Stereoselectivity
| Phosphonate | Aldehyde | Base | Solvent | E/Z Ratio | Reference |
| Dimethyl Phosphonate | Intermediate in (-)-Bafilomycin A1 synthesis | - | - | 2:1 | Alfa Chemistry[3] |
| Diisopropyl Phosphonate | Intermediate in (-)-Bafilomycin A1 synthesis | - | - | 95:5 | Alfa Chemistry[3] |
Experimental Protocol: A Self-Validating System for the HWE Reaction
This protocol is designed for the stereoselective synthesis of an E-alkene.
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
The Michaelis-Arbuzov Reaction: A Practical Consideration
The Michaelis-Arbuzov reaction is the classic method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[4][5] While the reactivity of the resulting phosphonates is our primary focus, the choice of the precursor trialkyl phosphite (triethyl vs. triisopropyl) can have practical implications, particularly in alcohol-based variations of this reaction.
Causality of Reactivity:
-
Triethyl Phosphite: In alcohol-based Michaelis-Arbuzov reactions, triethyl phosphite can sometimes lead to the formation of diethyl ethylphosphonate as a byproduct, which can complicate purification and lower the yield of the desired product.
-
Triisopropyl Phosphite: The steric hindrance of the isopropyl groups in triisopropyl phosphite can suppress this unwanted side reaction, leading to a cleaner reaction profile and higher yields of the desired phosphonate.[6]
Conclusion: A Matter of Strategic Selection
The choice between diethyl phosphonate and diisopropyl phosphonate is not a matter of inherent superiority, but rather one of strategic selection based on the specific demands of the chemical transformation.
-
Choose Diethyl Phosphonate for:
-
Maximizing reaction rates, especially with sterically demanding substrates.
-
When high stereoselectivity is not the primary concern.
-
-
Choose Diisopropyl Phosphonate for:
-
Enhancing the E/Z stereoselectivity in HWE reactions.
-
Minimizing side reactions in certain transformations.
-
Cleaner reactions in alcohol-based Michaelis-Arbuzov preparations.
-
By understanding the interplay of steric effects and reactivity, researchers can harness the distinct personalities of these two invaluable reagents to achieve their synthetic goals with greater precision and efficiency.
References
-
MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
RSC Publishing. (2024). Green phosphonate chemistry – Does it exist?. [Link]
-
Bibliothèque Centrale Lyon. (2023). Anti-wear properties and mechanisms of dialkyl phosphonates in ester base oils. [Link]
-
ResearchGate. (2013). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. [Link]
-
MDPI. (n.d.). Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. [Link]
-
ediss.sub.hamburg. (2023). Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties. [Link]
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J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]
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MDPI. (n.d.). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. [Link]
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ResearchGate. (n.d.). Pudovik reaction of dimethyl and diethyl α-oxoethylphosphonates 20a and.... [Link]
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Sci-Hub. (1992). Heats of reaction of cyclic and acyclic phosphate and phosphonate esters. Strain discrepancy and steric retardation. [Link]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
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ResearchGate. (2021). Recent advances in the Carbon–Phosphorus (C–P) bond formation from unsaturated compounds by s- and p-block metals. [Link]
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ResearchGate. (2025). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. [Link]
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Supporting Information. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. [Link]
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MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. [Link]
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Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction | PPTX. [Link]
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Beilstein Journals. (n.d.). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. [Link]
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A Senior Application Scientist's Guide to Olefination: Benchmarking Diethyl 1-tetradecanephosphonate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of long-chain alkenes is a frequent and often challenging task. The choice of olefination methodology can significantly impact yield, purity, and isomeric ratio of the final product. This guide provides an in-depth comparison of Diethyl 1-tetradecanephosphonate, a reagent for the Horner-Wadsworth-Emmons (HWE) reaction, against three other cornerstone olefination methods: the Wittig reaction, the Julia-Kocienski olefination, and the Peterson olefination. Our analysis is grounded in mechanistic understanding and supported by representative experimental data to empower you in making the most informed decision for your synthetic strategy.
The Central Role of Olefination in Complex Molecule Synthesis
The carbon-carbon double bond is a ubiquitous functional group in natural products, pharmaceuticals, and advanced materials. Its geometry, whether E (trans) or Z (cis), can profoundly influence a molecule's biological activity and physical properties. Consequently, methods that afford high stereocontrol in alkene synthesis are of paramount importance. This guide will dissect the nuances of four prominent olefination reactions, with a focus on their application in the synthesis of long-chain alkenes, a common motif in lipids, pheromones, and other biologically active molecules.
At a Glance: A Comparative Overview of Leading Olefination Strategies
To provide a clear and concise summary, the following table benchmarks the performance of the Horner-Wadsworth-Emmons (HWE) reaction, utilizing a reagent like Diethyl 1-tetradecanephosphonate, against the Wittig, Julia-Kocienski, and Peterson olefination methods for the synthesis of a representative long-chain alkene.
| Olefination Method | Typical Reagent | Expected Predominant Isomer | Representative Yield | Key Advantages | Notable Limitations |
| Horner-Wadsworth-Emmons (HWE) | Diethyl 1-tetradecanephosphonate | (E)-alkene[1][2][3] | High | High (E)-selectivity, water-soluble byproduct for easy purification.[3] | Can be sensitive to steric hindrance. |
| Wittig Reaction | Dodecyltriphenylphosphonium bromide (non-stabilized ylide) | (Z)-alkene[4][5][6] | Moderate to High | Effective for generating (Z)-alkenes from non-stabilized ylides. | Triphenylphosphine oxide byproduct can be difficult to remove.[6] |
| Julia-Kocienski Olefination | Alkyl 1-phenyl-1H-tetrazol-5-yl sulfone | (E)-alkene[7][8][9] | High | Excellent (E)-selectivity, mild reaction conditions, broad functional group tolerance.[7][10] | Reagent synthesis can be multi-step. |
| Peterson Olefination | (Trimethylsilyl)methyllithium | Tunable (E or Z)[11][12][13] | High | Stereochemical outcome can be controlled by the choice of acidic or basic workup.[12][13] | Requires stoichiometric use of strong bases and careful control of conditions. |
Deep Dive: Mechanistic Insights and Experimental Considerations
A nuanced understanding of the reaction mechanisms is crucial for predicting stereochemical outcomes and troubleshooting experimental challenges.
The Horner-Wadsworth-Emmons (HWE) Reaction: The Power of the Phosphonate
The HWE reaction, for which Diethyl 1-tetradecanephosphonate is a prime example of a reagent, employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone.[1][2] The key to its high (E)-selectivity lies in the thermodynamic control of the reaction pathway. The intermediate oxaphosphetane can equilibrate to the more stable trans-substituted intermediate, which then eliminates to form the (E)-alkene.[2] A significant practical advantage is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-laborious removal of triphenylphosphine oxide in the Wittig reaction.[3]
Diagram: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The HWE reaction pathway leading to the (E)-alkene.
The Wittig Reaction: A Classic with Stereochemical Dichotomy
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphorus ylide.[5] The stereochemical outcome is largely dictated by the nature of the ylide. Non-stabilized ylides, such as those derived from alkyltriphenylphosphonium salts, typically react under kinetic control to favor the formation of the cis or (Z)-alkene.[4][6] This is a crucial distinction from the HWE reaction and makes the Wittig reaction a valuable tool for accessing (Z)-isomers. However, the generation of the stoichiometric byproduct, triphenylphosphine oxide, often presents a significant purification challenge due to its nonpolar nature and tendency to co-crystallize with the desired product.
Diagram: Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction.
The Julia-Kocienski Olefination: Excellence in (E)-Alkene Synthesis
The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that provides excellent (E)-selectivity.[7][8] This one-pot procedure involves the reaction of a heteroaryl sulfone (commonly a 1-phenyl-1H-tetrazol-5-yl sulfone) with an aldehyde.[8] The reaction proceeds through a Smiles rearrangement followed by elimination of sulfur dioxide and the heteroaryl oxide.[9] The high (E)-selectivity is a result of the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene.[7]
Diagram: Julia-Kocienski Olefination Logical Relationship
Caption: Key steps in the Julia-Kocienski olefination.
The Peterson Olefination: The Advantage of Tunable Stereoselectivity
The Peterson olefination is unique among the methods discussed here for its ability to provide either the (E)- or (Z)-alkene from a common intermediate.[11][12] The reaction involves the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane intermediate.[13] This intermediate can often be isolated. Subsequent treatment with acid promotes an anti-elimination to yield the (E)-alkene, while a base-promoted syn-elimination affords the (Z)-alkene.[12][14] This remarkable level of control makes the Peterson olefination a highly versatile tool for stereodivergent synthesis.
Diagram: Stereochemical Control in the Peterson Olefination
Caption: Divergent pathways for (E)- and (Z)-alkene synthesis.
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for each olefination method, tailored for the synthesis of a long-chain alkene from a long-chain aldehyde like dodecanal.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction
Objective: Synthesis of (E)-1-dodecene from dodecanal using Diethyl 1-tetradecanephosphonate.
Materials:
-
Diethyl 1-tetradecanephosphonate
-
Dodecanal
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq).
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of Diethyl 1-tetradecanephosphonate (1.0 eq) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of dodecanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.[15]
Protocol 2: Wittig Reaction (Non-stabilized Ylide)
Objective: Synthesis of (Z)-1-dodecene from dodecanal using dodecyltriphenylphosphonium bromide.
Materials:
-
Dodecyltriphenylphosphonium bromide
-
Dodecanal
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add dodecyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add n-butyllithium (1.05 eq) dropwise. A color change (typically to orange or red) indicates ylide formation. Stir at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C and slowly add a solution of dodecanal (1.0 eq) in anhydrous THF.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Note that the removal of triphenylphosphine oxide may require careful chromatography.
Protocol 3: Julia-Kocienski Olefination
Objective: Synthesis of (E)-1-dodecene from dodecanal using an appropriate alkyl 1-phenyl-1H-tetrazol-5-yl sulfone.
Materials:
-
Alkyl 1-phenyl-1H-tetrazol-5-yl sulfone
-
Dodecanal
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of KHMDS (1.1 eq) in THF. Stir for 30 minutes at -78 °C.
-
Add a solution of dodecanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Peterson Olefination
Objective: Stereoselective synthesis of (E)- or (Z)-1-dodecene from dodecanal.
Materials:
-
(Trimethylsilyl)methyllithium (TMSCH₂Li) or prepare the corresponding Grignard reagent
-
Dodecanal
-
Anhydrous diethyl ether or THF
-
For (E)-alkene: Acetic acid or sulfuric acid
-
For (Z)-alkene: Potassium hydride (KH) or sodium hydride (NaH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the β-hydroxysilane:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of dodecanal (1.0 eq) in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add a solution of (trimethylsilyl)methyllithium (1.1 eq).
-
Stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude β-hydroxysilane. This intermediate can be purified by chromatography if necessary.
-
-
Elimination:
-
For the (E)-alkene (acidic conditions): Dissolve the β-hydroxysilane in a suitable solvent (e.g., THF) and treat with a catalytic amount of sulfuric acid or excess acetic acid. Stir at room temperature until the reaction is complete (monitor by TLC). Quench with saturated aqueous NaHCO₃ and extract with an organic solvent.
-
For the (Z)-alkene (basic conditions): Dissolve the β-hydroxysilane in anhydrous THF and add potassium hydride (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Carefully quench with saturated aqueous NH₄Cl and extract with an organic solvent.[16][17]
-
-
Workup and Purification:
-
For both elimination procedures, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude alkene by flash column chromatography.
-
Conclusion: Selecting the Optimal Olefination Strategy
The choice of an olefination method is a critical decision in the design of a synthetic route.
-
For reliable and high-yielding synthesis of (E)-long-chain alkenes with a straightforward purification, the Horner-Wadsworth-Emmons reaction, utilizing reagents such as Diethyl 1-tetradecanephosphonate, stands out as an excellent choice. Its primary advantages are high (E)-selectivity and the generation of a water-soluble byproduct.
-
When the target is a (Z)-long-chain alkene , the Wittig reaction with a non-stabilized ylide is the classic and often effective approach, provided the challenges of triphenylphosphine oxide removal can be managed.
-
For instances where exceptional (E)-selectivity is paramount, the Julia-Kocienski olefination offers a robust and reliable solution, often with the benefit of mild reaction conditions.
-
Finally, for syntheses that require access to either the (E)- or (Z)-isomer, or where stereodivergence is a key strategic element, the Peterson olefination provides unparalleled flexibility through its controlled elimination pathways.
By carefully considering the mechanistic nuances, stereochemical preferences, and practical aspects of each method, researchers can confidently select the most appropriate olefination strategy to achieve their synthetic goals efficiently and selectively.
References
- Julia, M.; Paris, J.-M. Tetrahedron Lett.1973, 14, 4833–4836.
- Blakemore, P. R.; Cole, W. J.; Kocienski, P. J.; Morley, A. Synlett1998, 1998, 26–28.
- Peterson, D. J. J. Org. Chem.1968, 33, 780–784.
- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87, 1318–1330.
- Ager, D. J. Synthesis1984, 1984, 384–398.
- Chan, T.-H. Acc. Chem. Res.1977, 10, 442–448.
- Barbero, A.; Pulido, F. J.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863–927.
- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733–1738.
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61–63.
- Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 1, pp 729–817.
- Kocienski, P. J.
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Organic Chemistry Portal. Wittig Reaction. [Link]
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(E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. [Link]
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NROChemistry. Peterson Olefination. [Link]
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The Julia–Kocienski Olefination — Organic Reactions. [Link]
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Chem-Station. Wittig Reaction. [Link]
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ChemRxiv. Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- Sano, S. Yakugaku Zasshi2000, 120, 432–444.
-
Organic Syntheses. (Trimethylsilyl)methyllithium. [Link]
-
ResearchGate. Stereoselective Synthesis of Trisubstituted ( Z )-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1- tert -Butyl-1 H -tetrazol-5-yl Alkyl Sulfones. [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
National Institutes of Health. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. [Link]
-
The Synthetic Inspector. Wittig Reaction - Common Conditions. [Link]
-
The Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
ResearchGate. Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H 2 O or Ba(OH) 2 ·8H 2 O. [Link]
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A Comparative Guide to the Stereoselectivity of the Horner-Wadsworth-Emmons Reaction: Navigating E/Z Selectivity with Diverse Phosphonates
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and frequently utilized tool for the synthesis of alkenes. A significant advantage of the HWE reaction over the classical Wittig reaction is the straightforward removal of the water-soluble phosphate byproduct, simplifying product purification.[1][2][3][4] However, the true elegance of the HWE reaction lies in its tunability, allowing for the selective formation of either (E)- or (Z)-alkenes by carefully selecting the phosphonate reagent and reaction conditions.[5] This guide provides a comprehensive comparison of the stereochemical outcomes of the HWE reaction with various phosphonates, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Mechanistic Underpinnings of Stereoselectivity
The stereochemical course of the Horner-Wadsworth-Emmons reaction is determined by a series of equilibria in the reaction pathway. The reaction commences with the deprotonation of the phosphonate to form a phosphonate carbanion.[1][6] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming diastereomeric betaine intermediates. These intermediates subsequently cyclize to form oxaphosphetanes, which then collapse to yield the alkene and a phosphate byproduct.[6][7]
The (E)/(Z)* selectivity of the HWE reaction is primarily governed by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. In the traditional HWE reaction, using standard trialkyl phosphonoacetates, the thermodynamic stability of the intermediates and transition states generally favors the formation of the (E)-alkene.[1][8][9] This is because the transition state leading to the (E)-alkene, where the bulky groups are positioned anti to each other, is lower in energy.[2][6]
However, this inherent (E)-selectivity can be overturned. Modifications to the phosphonate structure, particularly the introduction of electron-withdrawing groups or sterically demanding substituents on the phosphorus atom, can dramatically alter the reaction's stereochemical trajectory, favoring the formation of the kinetically controlled (Z)-alkene.[1][4][9][10] These modifications influence the stability and reactivity of the intermediates, leading to a reversal of selectivity.
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Comparative Analysis of Phosphonate Reagents
The choice of phosphonate reagent is the most critical factor in dictating the (E)/(Z)* selectivity of the HWE reaction. The following sections provide a detailed comparison of different classes of phosphonates, supported by experimental data.
Simple trialkyl phosphonoacetates, such as triethyl phosphonoacetate, are the most commonly used reagents in the HWE reaction and generally provide high selectivity for the thermodynamically favored (E)-alkene.[5] The modest steric bulk of the ethyl groups and the electron-donating nature of the alkoxy groups favor the formation of the more stable anti-intermediate, leading to the (E)-product.
Factors that can further enhance (E)-selectivity with these standard phosphonates include:
-
Increased steric bulk of the aldehyde: More sterically demanding aldehydes favor the anti-orientation of the substituents in the transition state.[1]
-
Higher reaction temperatures: Higher temperatures allow for equilibration of the intermediates to the more stable anti-conformation.[1][11]
-
Choice of cation: Lithium salts tend to provide higher (E)-selectivity compared to sodium or potassium salts.[1]
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | (E):(Z) Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | [5] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | [5] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | [5] |
| Triethyl 2-phosphonopropionate | Cyclohexanecarboxaldehyde | Ba(OH)₂·8H₂O | neat | rt | >99:1 | [5] |
A major breakthrough in achieving high (Z)-selectivity in the HWE reaction was the development of the Still-Gennari modification.[1] This method employs phosphonates with electron-withdrawing groups, most notably bis(2,2,2-trifluoroethyl) phosphonates.[1][4][6] The electron-withdrawing nature of the trifluoroethyl groups accelerates the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled pathway that leads to the (Z)-alkene.[1][6] These reactions are typically run under strongly dissociating conditions, such as with KHMDS and 18-crown-6 in THF at low temperatures, to minimize equilibration of the intermediates.[1]
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | (Z):(E) Ratio | Reference |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 95:5 | [1] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | 91:9 | [1] |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 97:3 | [9] |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 88:12 | [9] |
The Ando modification provides another effective strategy for the synthesis of (Z)-alkenes. This approach utilizes phosphonates with bulky, electron-withdrawing aryl groups, such as diphenyl or di-(o-tolyl)phosphonoacetates.[4][12] The steric hindrance of these aryl groups is thought to favor the formation of the cis-oxaphosphetane intermediate, leading to the (Z)-product.[9]
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | (Z):(E) Ratio | Reference |
| Ethyl (diphenylphosphono)acetate | Benzaldehyde | Triton B | THF | -95 | 94:6 | [12] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -95 | 95:5 | [12] |
| Ethyl 2-(di-o-tolylphosphono)propionate | trans-Hexenal | KHMDS, 18-crown-6 | THF | -78 | 91:9 | [12] |
Experimental Protocols
The following are representative experimental procedures for achieving (E)- and (Z)-selective Horner-Wadsworth-Emmons reactions.
This protocol is a general procedure for the synthesis of (E)-α,β-unsaturated esters.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.
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A Senior Application Scientist's Guide to Alternatives for Long-Chain Alkene Synthesis: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic construction of long-chain alkenes is a cornerstone of modern organic synthesis, pivotal in the assembly of natural products, pharmaceuticals, and advanced materials. For decades, the Horner-Wadsworth-Emmons (HWE) reaction, utilizing reagents like Diethyl 1-tetradecanephosphonate, has been a reliable workhorse for this transformation. Its prevalence is owed to high stereoselectivity, typically favoring the formation of (E)-alkenes, and the operational simplicity of removing its water-soluble phosphate byproducts.[1][2] However, the evolving demands of complex molecule synthesis necessitate a broader toolkit. Factors such as substrate sensitivity, desired stereochemistry (Z-alkenes), and alternative retrosynthetic pathways drive the need for robust and versatile alternatives.
This guide provides an in-depth comparison of the primary alternatives to the HWE reaction for the synthesis of long-chain alkenes. We will delve into the mechanistic underpinnings, practical advantages and limitations, and stereochemical outcomes of the Wittig Reaction, the Julia-Kocienski Olefination, and Olefin Cross-Metathesis. The objective is to equip the modern chemist with the critical insights needed to select the optimal synthetic strategy for their specific target.
The Benchmark: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the olefination of aldehydes or ketones with phosphonate carbanions.[2] The phosphonate reagent, such as Diethyl 1-tetradecanephosphonate, is typically prepared via the Arbuzov reaction. In the presence of a base, the phosphonate is deprotonated to form a nucleophilic carbanion which then attacks the carbonyl electrophile.[3] The resulting intermediate collapses to form the alkene and a water-soluble dialkylphosphate salt, a key advantage for purification.[2]
The reaction generally proceeds with high (E)-selectivity, a consequence of the thermodynamic stability of the anti-periplanar transition state leading to the (E)-alkene.[4]
Core Mechanism of the HWE Reaction
The reaction proceeds through a sequence of deprotonation, nucleophilic addition to the carbonyl, and subsequent elimination to form the alkene.[3][5]
Caption: HWE reaction workflow.
Alternative 1: The Wittig Reaction
The Wittig reaction is a foundational method for alkene synthesis, predating the HWE. It involves the reaction of an aldehyde or ketone with a phosphorus ylide, generated by the deprotonation of a phosphonium salt.[6][7]
Mechanistic Divergence and Stereochemical Control
The key difference from the HWE lies in the nature of the phosphorus reagent and the resulting byproduct. The Wittig reaction generates triphenylphosphine oxide, a notoriously difficult-to-remove crystalline solid, which can complicate purification.
The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide:[6]
-
Non-stabilized ylides (with alkyl substituents) typically react under kinetic control to yield (Z)-alkenes.
-
Stabilized ylides (with electron-withdrawing groups like esters) react under thermodynamic control, favoring the formation of (E)-alkenes.[8]
This tunability offers an advantage over the standard HWE reaction when the (Z)-isomer is the desired product.
Caption: Wittig reaction mechanism.
Performance Comparison: HWE vs. Wittig
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate Ester | Phosphonium Salt |
| Typical Selectivity | High (E)-selectivity.[2] | Tunable: Non-stabilized ylides give (Z)-alkenes; Stabilized ylides give (E)-alkenes.[6][8] |
| Byproduct | Water-soluble phosphate salt (easy removal).[2] | Triphenylphosphine oxide (often difficult to remove).[9] |
| Reagent Reactivity | Phosphonate carbanions are more nucleophilic and less basic.[2] | Ylides can be strongly basic. |
| Substrate Scope | Reacts well with a wide range of aldehydes and ketones, including hindered ones.[10] | Can be limited by sterically hindered ketones.[6] |
Alternative 2: The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful modification of the original Julia-Lythgoe olefination. It provides a highly (E)-selective route to disubstituted alkenes from the reaction of an alkyl sulfone with an aldehyde or ketone.[11][12] This method has gained prominence in complex natural product synthesis due to its mild conditions and high functional group tolerance.[13][14]
Mechanism and Key Reagents
The modern iteration of this reaction typically employs heteroaromatic sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[12][15] The reaction proceeds via the addition of the metalated sulfone to a carbonyl compound. The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to furnish the alkene.[13]
The high (E)-selectivity is generally a result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene.[11]
Caption: Julia-Kocienski olefination workflow.
Advantages Over Phosphorus-Based Methods
-
High (E)-Selectivity: Often exceeds that of the HWE and stabilized Wittig reactions.[11]
-
Mild Conditions: Avoids the often strongly basic conditions required for ylide generation.[13]
-
Byproducts: Gaseous SO2 and water-soluble heteroaromatic salts are easily removed.
Alternative 3: Olefin Cross-Metathesis
Olefin cross-metathesis (CM) represents a fundamentally different approach to alkene synthesis. Instead of constructing the double bond from a carbonyl and a carbanion, CM creates a new alkene by "swapping" the alkylidene groups of two pre-existing alkenes.[16] This reaction is catalyzed by transition metal complexes, most notably those based on Ruthenium (Grubbs' catalysts).[17]
Catalytic Cycle and Selectivity
The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the catalyst and the two alkene substrates, forming a metallacyclobutane intermediate.[16]
The success of a CM reaction hinges on controlling the selectivity to favor the desired cross-product over unwanted homodimers. This can often be achieved by using one alkene partner in excess or by choosing partners with different electronic and steric properties.[18] While stereoselectivity can be a challenge, newer catalyst generations offer improved control over the E/Z ratio.[19]
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A Researcher's Guide to Spectroscopic Validation of Diethyl 1-Tetradecanephosphonate Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison of spectroscopic data for the validation of products derived from Diethyl 1-tetradecanephosphonate, a key reagent in olefination reactions. We will delve into the nuances of NMR, IR, and Mass Spectrometry data, offering a comparative analysis with alternative synthetic routes and providing the experimental context necessary for robust product validation.
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes. Diethyl 1-tetradecanephosphonate, with its long alkyl chain, is a valuable building block for the synthesis of complex lipids, natural products, and pharmacologically active molecules.[1] The success of these syntheses hinges on the precise characterization of the resulting alkene products. This guide will equip you with the knowledge to confidently validate your reaction outcomes using a suite of spectroscopic techniques.
The Horner-Wadsworth-Emmons Reaction: A Primer
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[2] A key advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[3] Furthermore, phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a wider array of carbonyl compounds.[4]
The reaction mechanism proceeds via the deprotonation of the phosphonate at the α-carbon, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.[5] This leads to the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and a dialkylphosphate salt.[2] The stereochemical outcome of the HWE reaction is often E-selective, particularly with unstabilized or semi-stabilized ylides.
Figure 1. Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Spectroscopic Fingerprints of the HWE Product: Diethyl (E)-Pentadec-1-enylphosphonate
Let us consider the reaction of Diethyl 1-tetradecanephosphonate with formaldehyde. The expected major product is Diethyl (E)-pentadec-1-enylphosphonate. Its validation relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For our target compound, we will focus on ¹H, ¹³C, and ³¹P NMR.
¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the structure of the vinylphosphonate.
-
Vinyl Protons: The protons on the carbon-carbon double bond will appear in the downfield region, typically between 5.5 and 7.5 ppm. The coupling constants between these protons are diagnostic of the alkene geometry. For an (E)-isomer, the vicinal coupling constant (³JHH) is typically in the range of 12-18 Hz.[6]
-
Alkyl Chain Protons: The long C₁₃H₂₇ chain will give rise to a complex series of overlapping signals in the upfield region (typically 0.8-1.6 ppm). The terminal methyl group will appear as a triplet around 0.88 ppm.
-
Ethyl Ester Protons: The ethoxy groups on the phosphonate will show a characteristic quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule.
-
Vinyl Carbons: The two carbons of the C=C double bond will resonate in the alkenyl region, typically between 110 and 150 ppm.[7]
-
Alkyl Chain Carbons: The carbons of the long alkyl chain will appear in the aliphatic region (14-35 ppm).[7]
-
Ethyl Ester Carbons: The carbons of the ethoxy groups will also be present in the upfield region.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a crucial technique for confirming the formation of the phosphonate product and for assessing reaction completion.
-
Chemical Shift: The ³¹P chemical shift for α,β-unsaturated phosphonates typically falls in the range of +15 to +25 ppm.[8] It is noteworthy that the (E)-isomer of a vinylphosphonate generally appears at a downfield chemical shift compared to the corresponding (Z)-isomer. For example, the ³¹P NMR chemical shift of an (E)-vinylphosphonate isomer was observed at 18.14 ppm, a distinct 2.3 ppm downfield shift compared to the (Z)-isomer at 15.85 ppm.[8] This difference is a powerful diagnostic tool for stereochemical assignment.
-
Reaction Monitoring: ³¹P NMR can be used to monitor the progress of the HWE reaction by observing the disappearance of the starting phosphonate signal and the appearance of the vinylphosphonate product signal and the diethyl phosphate byproduct.[9]
| Spectroscopic Data for Diethyl (E)-Pentadec-1-enylphosphonate (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| H attached to C1 (vinyl) | ~6.8 (dt, J ≈ 17, 7 Hz) |
| H attached to C2 (vinyl) | ~5.9 (dt, J ≈ 17, 1.5 Hz) |
| -OCH₂CH₃ | ~4.1 (quintet, J ≈ 7 Hz) |
| -CH₂- (allylic) | ~2.2 (m) |
| -CH₂- (chain) | 1.2-1.4 (m) |
| -OCH₂CH₃ | ~1.3 (t, J ≈ 7 Hz) |
| Terminal -CH₃ | 0.88 (t, J ≈ 7 Hz) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |
| C1 (vinyl, attached to P) | ~120 (d, ¹JCP ≈ 180 Hz) |
| C2 (vinyl) | ~145 (d, ²JCP ≈ 10 Hz) |
| -OCH₂CH₃ | ~62 (d, ²JCOP ≈ 6 Hz) |
| -CH₂- (chain) | 22-34 |
| -OCH₂CH₃ | ~16 (d, ³JCCOP ≈ 6 Hz) |
| Terminal -CH₃ | ~14.1 |
| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm) |
| Diethyl (E)-pentadec-1-enylphosphonate | ~18-20 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
-
C=C Stretch: A band in the region of 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond.
-
=C-H Stretch: A sharp peak around 3020-3080 cm⁻¹ is characteristic of the C-H bonds on the double bond.
-
P=O Stretch: A strong absorption band in the range of 1230-1260 cm⁻¹ corresponds to the P=O stretching vibration of the phosphonate group.
-
P-O-C Stretch: Bands in the 1020-1050 cm⁻¹ region are indicative of the P-O-C linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) for Diethyl (E)-pentadec-1-enylphosphonate would be expected at m/z = 318.
-
Fragmentation Pattern: Common fragmentation pathways for phosphonates include cleavage of the P-O and C-O bonds of the ester groups, as well as fragmentation of the alkyl chain. The fragmentation of long-chain alkenes often involves a series of losses of 14 Da (-CH₂- units).[10]
Comparison with an Alternative: The Wittig Reaction
The Wittig reaction is another widely used method for alkene synthesis, employing a phosphonium ylide.[11] To provide a comparative benchmark, let's consider the synthesis of 1-pentadecene via a Wittig reaction between tetradecyltriphenylphosphonium bromide and formaldehyde.
Figure 2. Comparison of HWE and Wittig reaction starting materials and products.
Spectroscopic Data for 1-Pentadecene (Wittig Product)
The spectroscopic data for 1-pentadecene, the product of the Wittig reaction, will be simpler due to the absence of the phosphonate group.
| Spectroscopic Data for 1-Pentadecene | |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm) [12] |
| =CH₂ | 4.93 (m, 2H) |
| =CH- | 5.81 (m, 1H) |
| Allylic -CH₂- | 2.04 (m, 2H) |
| -CH₂- (chain) | 1.27 (br s, 22H) |
| Terminal -CH₃ | 0.88 (t, J ≈ 7 Hz, 3H) |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm) [12] |
| =CH₂ | 114.1 |
| =CH- | 139.2 |
| Aliphatic Chain | 22.7-33.9 |
| Terminal -CH₃ | 14.1 |
| IR Spectrum | ν (cm⁻¹) [8] |
| =C-H stretch | ~3077 |
| C-H stretch (alkane) | 2854-2957 |
| C=C stretch | ~1641 |
| Mass Spectrum (EI) | m/z [12] |
| Molecular Ion [M]⁺ | 210 |
| Base Peak | 43 |
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add Diethyl 1-tetradecanephosphonate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde (e.g., paraformaldehyde, 1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR.[9]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3. Step-by-step experimental workflow for the HWE reaction.
Trustworthiness and Self-Validation
The protocols and data presented in this guide are designed to be self-validating. The combination of ¹H, ¹³C, and ³¹P NMR provides a three-pronged approach to confirming the structure of the HWE product. The characteristic chemical shifts and, crucially, the coupling constants in the NMR spectra serve as internal cross-checks. For instance, the observation of a large vicinal coupling constant in the ¹H NMR spectrum corroborates the E-geometry suggested by the downfield shift in the ³¹P NMR spectrum. Mass spectrometry provides the final confirmation of the molecular weight. By systematically analyzing the data from each spectroscopic technique, researchers can achieve a high degree of confidence in their product's identity and purity.
Conclusion
The successful synthesis and application of molecules derived from Diethyl 1-tetradecanephosphonate rely on rigorous spectroscopic validation. This guide has provided a detailed framework for interpreting the NMR, IR, and MS data of the expected Horner-Wadsworth-Emmons reaction product, Diethyl (E)-pentadec-1-enylphosphonate. By comparing this data with that of a product from an alternative Wittig reaction and by following the outlined experimental and analytical workflows, researchers can ensure the scientific integrity of their work and confidently proceed with their drug development and other research endeavors.
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Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-(E)- and 5′-(Z)-Vinylphosphonate-Modified. Structural Biology @ Vanderbilt. (2018-01-27). [Link]
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Mass Spectrometry: Long-Chain Alkane Fragmentation. JoVE. (2024-12-05). [Link]
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Unexpected P-31 NMR result for Horner Wadsworth Emmons time point. Reddit. (2024-02-08). [Link]
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31P NMR chemical shifts of phosphate covalently bound to proteins. PubMed. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018-02-06). [Link]
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1-Pentadecene. PubChem. [Link]
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Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. (2024-02-02). [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
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Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC - NIH. (2023-02-18). [Link]
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Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. [Link]
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14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. (2014-08-21). [Link]
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Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]
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Diethyl vinylphosphonate. the NIST WebBook. [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
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Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. PMC - NIH. (2018-08-31). [Link]
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Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. [Link]
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Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-( E )- and 5′-( Z )-Vinylphosphonate-Modified siRNA Conjugates. ResearchGate. [Link]
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1H–1H Coupling in Proton NMR. ACD/Labs. (2025-08-21). [Link]
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Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular Orbital Calculations. Canadian Science Publishing. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 1-tetradecanephosphonate
Abstract: This document provides essential, immediate safety and logistical information for the proper disposal of Diethyl 1-tetradecanephosphonate (CAS No. 5191-09-3). Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols. It offers a procedural, step-by-step methodology grounded in the principles of chemical safety and regulatory compliance, ensuring that laboratory professionals can manage this substance responsibly from use to final disposal.
Chemical Profile and Inherent Hazards: The Rationale for Stringent Disposal
The long tetradecyl hydrocarbon chain gives the molecule significant hydrophobic (lipophilic) character, suggesting a potential for bioaccumulation and persistence if released into the environment.[1] Furthermore, like many esters, it is susceptible to hydrolysis under strongly acidic or basic conditions, which can liberate ethanol and tetradecanephosphonic acid.[1][6] This reactivity underscores the importance of segregating this waste stream from incompatible chemicals.
Given the lack of specific toxicity data, all handling and disposal operations must proceed with the assumption that Diethyl 1-tetradecanephosphonate is a hazardous substance with potential for neurotoxicity, skin/eye irritation, and environmental harm.
| Property | Value | Source |
| CAS Number | 5191-09-3 | [7][8] |
| Molecular Formula | C₁₈H₃₉O₃P | [7][8] |
| Molecular Weight | 334.47 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 8°C | [8] |
| Boiling Point | 199-201°C @ 3 mm Hg | [8] |
| Density | 0.922 g/mL | [8] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
Regulatory Framework: Navigating Waste Classification
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] The generator of the waste is legally responsible for determining if it is hazardous.
Diethyl 1-tetradecanephosphonate is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[10][11] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste:
-
Ignitability (D001): With a high boiling point, this compound is not considered ignitable.[8][12]
-
Corrosivity (D002): It is not an acid or base and is not corrosive.[12]
-
Reactivity (D003): It is stable under normal conditions and not considered reactive.[1][10]
-
Toxicity (D004-D043): This is the most likely characteristic. While specific leaching data (Toxicity Characteristic Leaching Procedure, or TCLP) is unavailable, organophosphorus compounds are broadly recognized for their toxicity.[2]
Core Directive: In the absence of definitive data and to ensure full compliance and safety, Diethyl 1-tetradecanephosphonate waste must be managed as a characteristic hazardous waste due to its inherent toxicity. The final waste code determination should be made in consultation with your institution's Environmental Health & Safety (EHS) department, but it will likely be managed under state or federal codes for non-specified toxic organic waste.
Pre-Disposal Protocol: Safe Accumulation of Waste
Proper disposal begins with safe handling and storage in the laboratory. Adherence to these steps is critical to prevent accidental exposure and environmental release.
Personal Protective Equipment (PPE)
Due to the potential for dermal absorption and irritation, a comprehensive PPE strategy is mandatory.[4]
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are suitable for incidental contact, but longer-duration tasks may require heavier gloves like neoprene or butyl rubber. Always inspect gloves before use and dispose of them properly after handling.[13]
-
Eye Protection: Use ANSI Z87.1-compliant safety glasses with side shields at a minimum. A chemical splash goggle or a full-face shield is required when there is a risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is required. When handling larger quantities, a chemically resistant apron should be worn.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[5]
Waste Container Selection and Labeling
-
Container Material: Use a chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices. Ensure the container has a secure, leak-proof screw cap.
-
Segregation: This is a critical step. Diethyl 1-tetradecanephosphonate waste must be collected in its own dedicated container. DO NOT mix with other waste streams, especially strong acids or bases, to prevent uncontrolled hydrolysis and potential gas evolution.[1][6]
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Diethyl 1-tetradecanephosphonate"
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")
-
The date on which waste was first added (the "accumulation start date")
-
Step-by-Step Disposal Workflow
The following protocol outlines the process from waste generation to final disposal. The primary goal is to ensure the waste is safely contained and transferred to a licensed professional for final destruction.
Experimental Protocol: Waste Collection and Disposal
-
Designate a Waste Container: Before starting any experiment, designate a properly labeled hazardous waste container as described in Section 3.2. Place this container in a secondary containment bin within or near the chemical fume hood where the work will be conducted.
-
Transfer Waste: As waste is generated (e.g., from reaction workups, contaminated consumables), carefully transfer it into the designated waste container using a funnel. Avoid splashing and overfilling; do not fill beyond 90% capacity.
-
Secure Container: After each addition, securely cap the waste container. Do not leave it open to the atmosphere.
-
Log Waste: Maintain a log of the approximate volume of waste added to the container.
-
Store Safely: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from heat and incompatible materials. Ensure it remains within secondary containment.
-
Schedule Pickup: Once the container is full or the accumulation time limit set by your institution's EHS department is approaching, schedule a pickup through your EHS office or their designated hazardous waste contractor.
-
Final Disposal Method: The designated Treatment, Storage, and Disposal Facility (TSDF) will use the appropriate method for destruction. For organophosphorus compounds, the industry-standard and most environmentally sound method is high-temperature incineration at a licensed RCRA facility. This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely.
-
Small Spills (in a chemical fume hood):
-
Ensure your PPE is appropriate.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbent material into a designated waste bag or container.
-
Wipe the spill area with a cloth dampened with a decontamination solution (see Section 6.0), followed by soap and water.
-
Seal all cleanup materials in a bag, label it as "Hazardous Waste" with the chemical name, and dispose of it with the chemical waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If the spill is flammable or releases significant vapors, shut off ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent entry.
-
Call your institution's emergency number and EHS department immediately.
-
Provide them with the chemical name and approximate quantity spilled. Do not attempt to clean up a large spill yourself.
-
Equipment Decontamination
Glassware and equipment that have come into contact with Diethyl 1-tetradecanephosphonate must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinsate as hazardous waste in your designated container.
-
Chemical Decontamination (Hydrolysis): As phosphonate esters are susceptible to basic hydrolysis, a decontamination step can be performed.[1] CAUTION: This procedure should be performed in a fume hood with appropriate PPE. Prepare a 5-10% solution of sodium carbonate or sodium bicarbonate in water. Soak or rinse the glassware with this solution for several hours. This will hydrolyze the phosphonate ester.
-
Waste Rinsate: The initial basic rinsate should be collected, neutralized, and managed as hazardous waste.
-
Final Cleaning: After decontamination, the glassware can be cleaned using standard laboratory detergents and hot water.
Diagrams
Caption: Decision workflow for classifying and disposing of Diethyl 1-tetradecanephosphonate waste.
References
- Ground Rules. (2023). Working safely with organophosphates.
- CymitQuimica. (n.d.). CAS 5191-09-3: Diethyl 1-tetradecanephosphonate.
- Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides.
- Jeyaratnam, J., & Maroni, M. (2003). Organophosphate toxicity and occupational exposure.
- Health & Safety Executive. (n.d.). Medical aspects of work-related exposures to organophosphates (Guidance Note MS17).
- Landmark Aquatic. (n.d.). SAFETY DATA SHEET ORGANOPHOSPHONATE No. 2 SOLUTION.
- ChemicalBook. (n.d.). diethyl 1-tetradecanephosphonate.
- ChemicalBook. (n.d.). DIETHYL 1-TETRADECANEPHOSPHONATE CAS#: 5191-09-3.
- ACTA. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- Ferreira, M. J., et al. (2024). Thermophysical Properties for Alkylphosphonate and Alkylphosphate Compounds.
- Keglevich, G. (n.d.).
- Vermont Department of Environmental Conservation. (n.d.). frequently-used federal hazardous waste codes.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
Sources
- 1. CAS 5191-09-3: Diethyl 1-tetradecanephosphonate [cymitquimica.com]
- 2. Working safely with organophosphates - Ground Rules [groundrules.mpi.govt.nz]
- 3. hsl.gov.uk [hsl.gov.uk]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. academic.oup.com [academic.oup.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DIETHYL 1-TETRADECANEPHOSPHONATE price,buy DIETHYL 1-TETRADECANEPHOSPHONATE - chemicalbook [chemicalbook.com]
- 8. DIETHYL 1-TETRADECANEPHOSPHONATE CAS#: 5191-09-3 [amp.chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. actenviro.com [actenviro.com]
- 11. epa.gov [epa.gov]
- 12. my.alfred.edu [my.alfred.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Safe Handling of Diethyl 1-tetradecanephosphonate
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl 1-tetradecanephosphonate. This document is designed to offer procedural, step-by-step guidance to ensure safe handling, from initial preparation to final disposal, grounded in established safety protocols for organophosphorus compounds.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a substance-specific Safety Data Sheet (SDS), institutional safety protocols, and the judgment of a trained chemical safety professional.
Understanding the Compound: Diethyl 1-tetradecanephosphonate
Hazard Assessment and Risk Mitigation
Given the nature of organophosphorus compounds, a thorough risk assessment is the first step before any handling. The primary routes of exposure are inhalation, skin contact, and ingestion.[3]
Key Hazards:
-
Neurotoxicity: Organophosphate compounds can be neurotoxins.[2]
-
Skin and Eye Irritation: May cause irritation upon contact.[4]
-
Harmful if Swallowed: Ingestion may be harmful.
Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling Diethyl 1-tetradecanephosphonate.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). Always inspect gloves for tears or punctures before use.[3] | Prevents dermal absorption, a primary route of exposure for many chemicals.[5] Wearing gloves is a key factor in reducing occupational exposure to organophosphates.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A lab coat worn over personal clothing. For larger quantities or potential for splashing, a chemical-resistant apron should be worn.[3] | Protects skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a respirator may be necessary. | Minimizes inhalation of vapors or aerosols. |
Operational Workflow for Safe Handling
The following workflow is designed to guide the user through the safe handling of Diethyl 1-tetradecanephosphonate from receipt to disposal.
Caption: Workflow for Safe Handling of Diethyl 1-tetradecanephosphonate.
Step-by-Step Protocols
Preparation
-
Designate a Work Area: All handling of Diethyl 1-tetradecanephosphonate should occur in a well-ventilated chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers.
-
Inspect PPE: Before use, carefully inspect all PPE for any signs of damage.[7]
Handling
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Keep Containers Closed: Keep the primary container of Diethyl 1-tetradecanephosphonate tightly closed when not in use.
Spill and Decontamination Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.
-
Contain the Spill: Use an absorbent material, such as paper towels or a spill kit absorbent, to cover the spill.[8] This will prevent the spread of contamination.[8]
-
Decontaminate: Once the spill is absorbed, decontaminate the area. A 10% bleach solution can be effective for many biological and chemical contaminants, but its compatibility with Diethyl 1-tetradecanephosphonate should be verified.[8]
-
Rinse: After decontamination, rinse the area with water to remove any residual cleaning agents.[8]
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal is a critical final step in the safe handling of Diethyl 1-tetradecanephosphonate.
-
Waste Segregation: All waste contaminated with Diethyl 1-tetradecanephosphonate, including gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Do not pour Diethyl 1-tetradecanephosphonate down the drain.
-
Container Labeling: Ensure the waste container is labeled with the full chemical name and any associated hazard warnings.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Rinse the affected skin area with plenty of water.
In Case of Eye Contact:
-
Rinse the eyes cautiously with water for several minutes.[4]
-
If contact lenses are present, remove them if it is safe to do so and continue rinsing.[4]
In Case of Inhalation:
-
Move the individual to fresh air.
In Case of Ingestion:
-
Seek immediate medical attention.
References
-
Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed. (2022-11-17). Retrieved from [Link]
-
11 Items of clothing and PPE worn during OP pesticides application - ResearchGate. Retrieved from [Link]
-
Minimize Exposure with Personal Protective Equipment. BASF Agricultural Solutions. Retrieved from [Link]
-
Personal Protective Equipment for Pesticide Handlers | US EPA. (2025-08-06). Retrieved from [Link]
-
Personal Protective Equipment for Working With Pesticides - MU Extension. (2000-12-01). Retrieved from [Link]
-
Decontamination - Biosafety Manual – Stanford Environmental Health & Safety. Retrieved from [Link]
-
Diethylphosphate (DEP) - EWG || Human Toxome Project. Retrieved from [Link]
Sources
- 1. CAS 5191-09-3: Diethyl 1-tetradecanephosphonate [cymitquimica.com]
- 2. ewg.org [ewg.org]
- 3. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 4. fishersci.com [fishersci.com]
- 5. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 6. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
